Product packaging for Spinorphin(Cat. No.:CAS No. 137201-62-8)

Spinorphin

Número de catálogo: B1681984
Número CAS: 137201-62-8
Peso molecular: 877.0 g/mol
Clave InChI: BXIFNVGZIMFBQB-DYDSHOKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Spinorphin is an oligopeptide.
heptapeptide which is a potent inhibitor of enkephalin-degrading enzymes from the spinal cord or brain;  does not show inhibitory activity toward enkephalin-degrading enzymes from kidney or blood;  member of the opioid hemorphin family

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H64N8O10 B1681984 Spinorphin CAS No. 137201-62-8

Propiedades

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H64N8O10/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63)/t26-,31+,33+,34+,35+,36+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIFNVGZIMFBQB-DYDSHOKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H64N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160105
Record name Spinorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

877.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137201-62-8
Record name Spinorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137201628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spinorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spinorphin: A Technical Overview of its Sequence, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinorphin, an endogenous heptapeptide, has garnered significant interest within the scientific community for its multifaceted role as a modulator of the opioid and other signaling systems. This document provides a comprehensive technical overview of this compound, detailing its amino acid sequence, its inhibitory effects on enkephalin-degrading enzymes, and its interactions with various receptors. We present quantitative data on its biochemical activity, outline key experimental methodologies for its study, and visualize its known signaling pathways. This guide serves as a foundational resource for researchers and professionals engaged in the exploration of novel analgesics and anti-inflammatory agents.

Core Identity of this compound

This compound is a non-classical opioid peptide belonging to the hemorphin family. Its primary structure is a single chain of seven amino acids.

Amino Acid Sequence

The amino acid sequence of this compound, first isolated from bovine spinal cord, is Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT) .[1][2][3][4][5] This sequence is crucial for its biological activity, with the Tyr-Pro-Trp motif being particularly important for its selective binding to opioid receptors.[3]

Biochemical Activity and Quantitative Data

This compound's primary mechanism of action is the inhibition of several enkephalin-degrading enzymes, thereby potentiating the effects of endogenous enkephalins.[1][4] It also directly interacts with other receptor systems.

Enzyme/Receptor TargetActivityQuantitative Data (IC50/Ki)Reference
Aminopeptidase N (APN)InhibitionData not available in search results[1][3]
Dipeptidyl Peptidase III (DPP3)InhibitionData not available in search results[1][3]
Angiotensin-Converting Enzyme (ACE)InhibitionData not available in search results[1][3]
Neutral Endopeptidase (NEP)InhibitionData not available in search results[1][3]
P2X3 ReceptorAntagonistData not available in search results[1]
FP1 ReceptorWeak Partial Agonist/AntagonistData not available in search results[1]
N-formylpeptide Receptor (FPR)AntagonistData not available in search results[1]

Key Experimental Protocols

The study of this compound involves a variety of standard biochemical and pharmacological assays. Below are generalized methodologies for commonly performed experiments.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This method is widely used for the synthesis of this compound and its derivatives.

Workflow:

start Start with Rink Amide Resin fmoc Fmoc-Thr(tBu)-OH coupling start->fmoc deprotection1 Fmoc deprotection (Piperidine) fmoc->deprotection1 coupling_steps Sequential coupling of Fmoc-protected amino acids: Trp(Boc), Pro, Tyr(tBu), Val, Val, Leu deprotection1->coupling_steps deprotection2 Final Fmoc deprotection coupling_steps->deprotection2 cleavage Cleavage from resin and side-chain deprotection (TFA cocktail) deprotection2->cleavage purification Purification by RP-HPLC cleavage->purification analysis Characterization (Mass Spectrometry, NMR) purification->analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Protocol:

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin.

  • First Amino Acid Coupling: Couple the C-terminal amino acid, Fmoc-Thr(tBu)-OH, to the resin using a coupling agent like HBTU/DIPEA.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

  • Sequential Coupling: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Val-OH, Fmoc-Leu-OH) following the deprotection and coupling cycle.

  • Final Deprotection: Remove the final N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (tBu, Boc) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry and, if necessary, nuclear magnetic resonance (NMR).

Enzyme Inhibition Assay (General Protocol)

To determine the inhibitory activity of this compound against enkephalin-degrading enzymes.

Workflow:

reagents Prepare enzyme, substrate, and this compound solutions incubation Pre-incubate enzyme with varying concentrations of this compound reagents->incubation reaction Initiate reaction by adding substrate incubation->reaction stop_reaction Stop reaction at a defined time point reaction->stop_reaction detection Quantify product formation (e.g., spectrophotometrically) stop_reaction->detection analysis Calculate percent inhibition and determine IC50 detection->analysis This compound This compound enkephalinases Enkephalin-Degrading Enzymes (APN, NEP, etc.) This compound->enkephalinases inhibition enkephalins Enkephalins enkephalinases->enkephalins degradation opioid_receptors Opioid Receptors (μ, δ) enkephalins->opioid_receptors activation downstream Downstream Signaling (e.g., ↓ cAMP, ↑ K+ conductance) opioid_receptors->downstream analgesia Analgesia downstream->analgesia This compound This compound p2x3 P2X3 Receptor This compound->p2x3 antagonism atp ATP atp->p2x3 activation calcium_influx Ca2+ Influx p2x3->calcium_influx nociceptive_signaling Nociceptive Signaling calcium_influx->nociceptive_signaling

References

The Discovery and Isolation of Spinorphin from Bovine Spinal Cord: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of spinorphin, an endogenous heptapeptide first identified in the bovine spinal cord. This compound has garnered significant interest within the scientific community for its role as a potent inhibitor of enkephalin-degrading enzymes, suggesting its potential as a therapeutic agent in pain management and inflammatory conditions. This document details the biochemical properties of this compound, its inhibitory activities, and a reconstructed putative protocol for its isolation, based on the original research published in the early 1990s.

Introduction

This compound, with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr, is a non-classical opioid peptide belonging to the hemorphin family.[1] It was first isolated from the bovine spinal cord and identified as an endogenous regulator of enkephalinases, the enzymes responsible for the degradation of enkephalins.[2][3] By inhibiting these enzymes, this compound effectively enhances and prolongs the analgesic effects of endogenous enkephalins.

Biochemical Properties and Activity

This compound's primary mechanism of action is the inhibition of several key enzymes involved in the breakdown of enkephalins.[1] This inhibitory action potentiates the natural pain-relief pathways in the central nervous system.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the inhibitory activity of this compound against various enkephalin-degrading enzymes purified from monkey brain, as reported in the foundational research.

EnzymeIC50 (μg/mL)
Aminopeptidase3.3[2]
Dipeptidyl Aminopeptidase1.4[2]
Angiotensin-Converting Enzyme2.4[2]
Enkephalinase (Neprilysin)10[2]

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

While the full, detailed experimental protocol from the original discovery papers by Nishimura and Hazato (1993) is not publicly available in its entirety, this section presents a reconstructed, putative protocol based on the available abstracts and standard methodologies for neuropeptide isolation from that period.

Disclaimer: This protocol is a hypothetical reconstruction and should be adapted and optimized based on modern laboratory practices and available equipment.

Tissue Preparation and Homogenization
  • Starting Material: Bovine spinal cord.

  • Procedure:

    • Obtain fresh bovine spinal cords and immediately freeze them in liquid nitrogen to prevent enzymatic degradation.

    • Thaw the tissue and homogenize it in a suitable buffer (e.g., an acidic buffer to inhibit protease activity) using a mechanical homogenizer.

    • Maintain a low temperature (e.g., on ice) throughout the homogenization process.

Centrifugation and Extraction
  • Procedure:

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cellular debris.

    • Collect the supernatant, which contains the soluble peptides, including this compound.

    • Further, process the supernatant to precipitate larger proteins, for instance, by using acid precipitation (e.g., with trifluoroacetic acid) or ultrafiltration.

Chromatographic Purification

A multi-step chromatographic approach is essential for isolating a specific peptide like this compound to a high degree of purity.

  • Step 1: Gel Filtration Chromatography

    • Purpose: To separate molecules based on their size.

    • Putative Method:

      • Apply the extracted supernatant to a gel filtration column (e.g., Sephadex G-50).

      • Elute with an appropriate buffer.

      • Collect fractions and assay for inhibitory activity against a target enkephalin-degrading enzyme to identify the fractions containing this compound.

  • Step 2: Ion-Exchange Chromatography

    • Purpose: To separate molecules based on their net charge.

    • Putative Method:

      • Pool the active fractions from the gel filtration step.

      • Apply the pooled sample to an ion-exchange column (e.g., CM-cellulose or DEAE-cellulose, depending on the isoelectric point of this compound).

      • Elute the bound peptides using a salt gradient (e.g., a linear gradient of NaCl).

      • Collect fractions and again, assay for inhibitory activity.

  • Step 3: High-Performance Liquid Chromatography (HPLC)

    • Purpose: To achieve high-resolution separation for final purification.

    • Putative Method:

      • Subject the active fractions from the ion-exchange chromatography to reverse-phase HPLC (RP-HPLC).

      • Use a C18 column and a gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid).

      • Monitor the elution profile at a specific wavelength (e.g., 214 nm for the peptide bond and 280 nm for the aromatic tyrosine and tryptophan residues).

      • Collect the peak corresponding to this compound.

Structure Determination and Characterization
  • Procedure:

    • Amino Acid Analysis: Determine the amino acid composition of the purified peptide.

    • Edman Degradation: Sequence the purified peptide to determine the primary amino acid sequence.

    • Mass Spectrometry: Confirm the molecular weight of the purified peptide.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_start Tissue Preparation cluster_purification Purification cluster_analysis Analysis BovineSpinalCord Bovine Spinal Cord Homogenization Homogenization BovineSpinalCord->Homogenization Centrifugation Centrifugation & Extraction Homogenization->Centrifugation GelFiltration Gel Filtration Chromatography Centrifugation->GelFiltration IonExchange Ion-Exchange Chromatography GelFiltration->IonExchange HPLC Reverse-Phase HPLC IonExchange->HPLC StructureDetermination Structure Determination (Amino Acid Analysis, Sequencing) HPLC->StructureDetermination InhibitoryAssay Inhibitory Activity Assay HPLC->InhibitoryAssay

Caption: Putative experimental workflow for the isolation of this compound.

This compound's Mechanism of Action

signaling_pathway cluster_enzymes Enkephalin-Degrading Enzymes This compound This compound APN Aminopeptidase N (APN) This compound->APN inhibits DPP3 Dipeptidyl Peptidase III (DPP3) This compound->DPP3 inhibits ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE inhibits NEP Neutral Endopeptidase (NEP) This compound->NEP inhibits Degradation Degradation APN->Degradation DPP3->Degradation ACE->Degradation NEP->Degradation Enkephalins Enkephalins Enkephalins->Degradation Analgesia Analgesia Enkephalins->Analgesia promotes Degradation->Enkephalins reduces levels of inflammation_pathway This compound This compound FPR N-formylpeptide Receptor (FPR) This compound->FPR antagonizes fMLP fMet-Leu-Phe (fMLP) fMLP->FPR binds to Neutrophil Neutrophil FPR->Neutrophil activates Chemotaxis Chemotaxis & Inflammatory Response Neutrophil->Chemotaxis

References

Spinorphin: An Endogenous Regulator of Enkephalin Signaling – A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Enkephalins are critical endogenous opioid peptides in the modulation of pain and inflammation, but their therapeutic potential is limited by rapid enzymatic degradation. The discovery of endogenous inhibitors of these enzymes, known as enkephalinases, has opened new avenues for analgesic and anti-inflammatory drug development. This technical guide provides a comprehensive overview of spinorphin (Leu-Val-Val-Tyr-Pro-Trp-Thr), a heptapeptide isolated from the bovine spinal cord, and its role as a potent endogenous inhibitor of multiple enkephalin-degrading enzymes.[1][2] We detail its mechanism of action, present quantitative inhibitory data, and provide standardized protocols for the key in vitro and in vivo experiments that have defined its function. This document serves as a resource for researchers investigating the therapeutic potential of modulating the enkephalinergic system.

The Enkephalinergic System and its Regulation

The perception of pain is a complex process modulated by various endogenous systems, with the enkephalinergic system playing a pivotal role.[3][4] Enkephalins, such as Leu-enkephalin and Met-enkephalin, are neurotransmitters that bind to opioid receptors in the central and peripheral nervous systems to produce analgesic and anti-inflammatory effects.[4][5] This action is naturally short-lived, as a class of enzymes known as enkephalinases rapidly hydrolyzes these peptides, terminating their signal.[6][7] The primary enzymes responsible for this degradation are:

  • Neutral Endopeptidase (NEP; EC 3.4.24.11): Also known as neprilysin or enkephalinase, this zinc-dependent metalloprotease cleaves enkephalins at the Gly-Phe bond.[8]

  • Aminopeptidase N (APN; EC 3.4.11.2): This enzyme removes the N-terminal tyrosine residue from enkephalins.[9][10]

  • Dipeptidyl Peptidase III (DPP3; EC 3.4.14.4): This exopeptidase cleaves dipeptides from the N-terminus of its substrates.[10]

  • Angiotensin-Converting Enzyme (ACE; EC 3.4.15.1): While primarily known for its role in the renin-angiotensin system, ACE also contributes to enkephalin degradation.[2]

Inhibiting these enzymes prevents the breakdown of enkephalins, thereby prolonging their analgesic effects and offering a therapeutic strategy for pain management that leverages the body's own pain-control mechanisms.[5]

Discovery and Characterization of this compound

This compound was discovered and isolated from bovine spinal cord tissue as an endogenous factor capable of inhibiting enkephalin-degrading activity.[1][11] Structural analysis revealed it to be the heptapeptide Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT).[2][11] It is a member of the hemorphin family of peptides, which are derived from hemoglobin.[10] Subsequent studies confirmed that this compound is a multi-target inhibitor, acting on several key enkephalinases.[9]

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT)
Molecular Formula C₄₅H₆₄N₈O₁₀
Average Molecular Mass 877.0 g/mol
Origin Endogenous, Bovine Spinal Cord
Classification Hemorphin, Enkephalinase Inhibitor

Mechanism of Action: Multi-Target Enzyme Inhibition

This compound exerts its biological effects by directly inhibiting the catalytic activity of several enkephalin-degrading enzymes. This inhibition effectively shields enkephalins from degradation, increasing their local concentration at opioid receptors and enhancing their signaling duration. The inhibitory profile of this compound is broad, targeting the major pathways of enkephalin metabolism.

Quantitative Inhibition Data

The potency of this compound has been quantified against several purified enkephalinases. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key metrics for evaluating its efficacy. Data from studies using enzymes purified from monkey brain tissue are summarized below.

Table 2: Inhibitory Potency of this compound Against Enkephalin-Degrading Enzymes

Enzyme TargetSourcePotency MetricValueReference
Dipeptidyl Peptidase III (DPP3)Monkey BrainKᵢ0.51 µM (5.1 x 10⁻⁷ M)[1]
Dipeptidyl Aminopeptidase (DPP3)Monkey BrainIC₅₀1.4 µg/mL[11][12]
Angiotensin-Converting Enzyme (ACE)Monkey BrainIC₅₀2.4 µg/mL[11][12]
Aminopeptidase (APN)Monkey BrainIC₅₀3.3 µg/mL[11][12]
Enkephalinase (NEP)Monkey BrainIC₅₀10.0 µg/mL[11][12]

Note: IC₅₀ values are dependent on substrate concentration, while Kᵢ represents the intrinsic binding affinity of the inhibitor.

Enkephalin Signaling Pathway and this compound's Role

The diagram below illustrates the enkephalinergic synapse, the degradation of enkephalins by NEP and APN, and the protective mechanism conferred by this compound.

Enkephalin_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft PreNeuron Enkephalin Vesicle Enkephalin Enkephalin PreNeuron->Enkephalin Release OpioidReceptor Opioid Receptor Analgesia Analgesic Effect (Pain Signal Inhibition) OpioidReceptor->Analgesia Activates Enkephalin->OpioidReceptor Binds to NEP NEP Enkephalin->NEP APN APN Enkephalin->APN Inactive Inactive Metabolites NEP->Inactive Degrades APN->Inactive Degrades This compound This compound This compound->NEP Inhibits This compound->APN Inhibits

Figure 1: Enkephalin Signaling and Inhibition by this compound

Key Experimental Protocols and Evidence

The function of this compound as an enkephalinase inhibitor has been established through rigorous in vitro and in vivo experimentation. This section provides detailed, standardized methodologies for replicating these foundational assays.

In Vitro Assay: Determining Enkephalinase Inhibitory Activity

The potency of an inhibitor is determined by measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitory compound. Fluorometric assays are commonly used due to their high sensitivity.

This protocol is a generalized procedure for determining the IC₅₀ of this compound against an enkephalinase like NEP or APN using a fluorogenic substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Enzyme Stock: Reconstitute purified NEP or APN enzyme in assay buffer to a known concentration. Keep on ice.

    • Substrate Stock: Prepare a high-concentration stock of a fluorogenic substrate (e.g., an MCA-linked peptide for NEP or a p-nitroanilide-linked substrate for APN) in a suitable solvent like DMSO.[8]

    • Inhibitor (this compound) Stock: Prepare a high-concentration stock solution of this compound in assay buffer. Perform a serial dilution to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Procedure:

    • Set up a 96-well microplate. For each this compound concentration, prepare triplicate wells.

    • Include "No Inhibitor" (0% inhibition) controls containing only enzyme and substrate.

    • Include "No Enzyme" (100% inhibition) controls containing only substrate and buffer to measure background fluorescence.

    • To each test well, add:

      • 50 µL of Assay Buffer.

      • 10 µL of the appropriate this compound dilution.

      • 20 µL of the enzyme working solution.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate working solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate into a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation/emission wavelengths for the chosen substrate (e.g., Ex/Em = 330/430 nm for an Abz-based NEP substrate).[13]

  • Data Analysis:

    • For each concentration, calculate the initial reaction velocity (V) by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the velocities by expressing them as a percentage of the "No Inhibitor" control velocity.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition.[5][14]

In_Vitro_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-Well Plate) cluster_data 3. Data Acquisition & Analysis P1 Prepare Assay Buffer A1 Add Buffer, this compound, and Enzyme to Wells P1->A1 P2 Prepare Enzyme Stock (e.g., NEP, APN) P2->A1 P3 Prepare Fluorogenic Substrate Stock A3 Initiate Reaction: Add Substrate P3->A3 P4 Create Serial Dilutions of this compound P4->A1 A2 Pre-incubate at 37°C (15 min) A1->A2 A2->A3 D1 Kinetic Read on Fluorescence Plate Reader (37°C) A3->D1 D2 Calculate Reaction Velocities (Slopes) D1->D2 D3 Normalize Data & Plot: % Inhibition vs. [this compound] D2->D3 D4 Determine IC50 Value via Non-Linear Regression D3->D4

Figure 2: Workflow for In Vitro Enzyme Inhibition Assay

In Vivo Assays: Demonstrating Analgesic and Anti-Allodynic Effects

The physiological relevance of this compound's enkephalinase inhibition is demonstrated in vivo by its ability to produce analgesia and potentiate the effects of exogenously administered enkephalins.[15] Standard rodent pain models are used for this purpose.

This protocol assesses mechanical sensitivity (allodynia), a common symptom of neuropathic pain. This compound has been shown to inhibit allodynia induced by intrathecal nociceptin.[15]

  • Animal Acclimation:

    • Use adult male mice or rats. House them in a temperature- and light-controlled environment with ad libitum access to food and water.

    • On the day of testing, place animals in individual transparent acrylic chambers on top of an elevated wire mesh floor.

    • Allow animals to acclimate to the testing environment for at least 30-60 minutes before beginning the experiment.[16]

  • Drug Administration:

    • Administer this compound, Leu-enkephalin, a combination of both, or a vehicle control via the desired route (e.g., intrathecal or intracerebroventricular).

    • Allow sufficient time for the compounds to take effect (e.g., 15-30 minutes) before testing.

  • Testing Procedure (Up-Down Method):

    • A set of calibrated von Frey filaments (e.g., ranging from 0.02 to 6 g) is used. These filaments apply a specific, reproducible force when bent.[16][17]

    • Begin testing with a mid-range filament (e.g., 0.4 g or 4.31 handle number).

    • Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause a slight buckling, and hold for 3-5 seconds.[17]

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • If there is a positive response, the next filament tested is of a lower force. If there is no response, the next filament tested is of a higher force.

    • The pattern of responses is recorded, and the 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994). This threshold is a measure of mechanical sensitivity.

  • Data Analysis:

    • Compare the 50% withdrawal thresholds between treatment groups (e.g., vehicle vs. This compound, enkephalin vs. enkephalin + this compound) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • An increase in the withdrawal threshold indicates an anti-allodynic or analgesic effect.

In_Vivo_Workflow cluster_prep 1. Preparation cluster_admin 2. Administration cluster_test 3. Behavioral Testing (Von Frey) cluster_analysis 4. Data Analysis P1 Acclimate Rodents to Testing Chambers on Wire Mesh (60 min) P2 Establish Baseline Paw Withdrawal Threshold P1->P2 A1 Administer Compounds (i.t. or i.c.v.) - Vehicle - this compound - Leu-Enkephalin - this compound + Leu-Enkephalin P2->A1 T1 Wait for Drug Onset (e.g., 15-30 min) A1->T1 T2 Apply Calibrated Filaments to Plantar Paw Surface T1->T2 T3 Record Paw Withdrawal Responses (Up-Down Method) T2->T3 T4 Calculate 50% Withdrawal Threshold (grams) T3->T4 D1 Compare Thresholds Across Treatment Groups (ANOVA) T4->D1 D2 Assess Analgesic or Potentiating Effect D1->D2

Figure 3: Workflow for In Vivo Mechanical Allodynia Assay

Broader Physiological Roles and Therapeutic Potential

Beyond its direct role in potentiating enkephalin-mediated analgesia, this compound has demonstrated other significant physiological effects.

  • Anti-Inflammatory Activity: this compound has been shown to inhibit the functions of polymorphonuclear neutrophils (PMNs) and suppress inflammatory responses in animal models, suggesting it acts as an endogenous anti-inflammatory regulator.[1]

  • Novel Pain Pathways: Studies indicate that this compound can block nociceptive responses that are insensitive to morphine, suggesting it may be effective for types of pain that are resistant to traditional opioids.[1][18] This effect may be related to its activity as an antagonist of the P2X₃ receptor.[2]

These multifaceted actions make this compound and its analogs compelling candidates for the development of novel therapeutics. By enhancing the body's natural pain- and inflammation-control systems, this compound-based drugs could offer a powerful alternative to conventional opioids, potentially with a more favorable side-effect profile.

Conclusion

This compound is a well-characterized endogenous peptide that functions as a multi-target inhibitor of the enzymes responsible for enkephalin degradation. Its ability to protect and thereby potentiate the analgesic and anti-allodynic effects of endogenous enkephalins has been firmly established through both in vitro enzymatic assays and in vivo behavioral models.[15][19] The data strongly support its role as a key neuromodulator in pain and inflammation pathways. For drug development professionals, this compound represents a promising lead structure for a new class of analgesics that work by modulating the endogenous opioid system, offering a potential path to effective pain management with a reduced risk of the side effects associated with direct opioid receptor agonists. Further research into the structure-activity relationship of this compound analogs could yield even more potent and selective enkephalinase inhibitors.

References

Spinorphin as a P2X3 Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), has emerged as a subject of significant interest in the field of nociception and pain management.[1] Initially identified as an inhibitor of enkephalin-degrading enzymes, subsequent research has revealed its potent and selective antagonistic activity at the P2X3 receptor, a key player in pain signaling pathways.[1] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, and their activation is implicated in various chronic pain conditions, including inflammatory and neuropathic pain.[2][3] This technical guide provides an in-depth overview of this compound's role as a P2X3 receptor antagonist, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks.

Quantitative Data: this compound and its Analogs as P2X3 Receptor Antagonists

The antagonistic potency of this compound and its synthetic analogs against the human P2X3 receptor has been quantified, primarily through two-electrode voltage clamp assays on Xenopus oocytes expressing the recombinant receptor. The data underscores the remarkable potency of the parent peptide and provides insights into the structure-activity relationship of this class of compounds.

Compound/AnalogSequenceIC50 (pM)% Inhibition at 100 nMNotes
This compound Leu-Val-Val-Tyr-Pro-Trp-Thr 8.3 98 ± 2Potent and non-competitive antagonist.
Analog 1Ala-Val-Val-Tyr-Pro-Trp-Thr-95 ± 3N-terminal Leucine substitution.
Analog 2Leu-Ala-Val-Tyr-Pro-Trp-Thr-88 ± 5Valine at position 2 substituted with Alanine.
Analog 3Leu-Val-Ala-Tyr-Pro-Trp-Thr-85 ± 6Valine at position 3 substituted with Alanine.
Analog 4Leu-Val-Val-Ala-Pro-Trp-Thr-82 ± 7Tyrosine at position 4 substituted with Alanine.
Analog 5Leu-Val-Val-Tyr-Ala-Trp-Thr-25 ± 4Proline at position 5 substituted with Alanine.
Analog 6Leu-Val-Val-Tyr-Pro-Ala-Thr-15 ± 3Tryptophan at position 6 substituted with Alanine.
Analog 7Leu-Val-Val-Tyr-Pro-Trp-Ala-Enhancing effectThreonine at position 7 substituted with Alanine.

Experimental Protocols

The characterization of this compound's P2X3 antagonist activity relies on precise and well-defined experimental protocols. The following section details the methodology for the two-electrode voltage clamp (TEVC) assay, a cornerstone technique in this research.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes

This method allows for the electrophysiological analysis of ion channels, such as the P2X3 receptor, expressed in the membrane of Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to surgically remove a portion of the ovary.

  • Oocytes are manually defolliculated after treatment with collagenase to remove the follicular layer.

  • Stage V-VI oocytes are selected and injected with cRNA encoding the human P2X3 receptor using a microinjection pipette.

  • Injected oocytes are incubated for 2-4 days at 16-18°C in a Barth's solution supplemented with antibiotics to allow for receptor expression.

2. Electrophysiological Recording:

  • An oocyte expressing P2X3 receptors is placed in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).

  • Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -60 mV).

  • The P2X3 receptor is activated by applying its agonist, ATP (typically at a concentration that elicits a submaximal response, e.g., EC50), via the perfusion system. This results in an inward current.

  • To test the antagonistic effect of this compound, the oocyte is pre-incubated with varying concentrations of this compound for a defined period before the co-application of this compound and ATP.

  • The inhibition of the ATP-induced current by this compound is measured, and the data is used to generate a concentration-response curve to calculate the IC50 value.

3. Data Analysis:

  • The peak inward current in the presence and absence of the antagonist is measured.

  • The percentage of inhibition is calculated for each concentration of the antagonist.

  • The concentration-response data are fitted to a logistical equation to determine the IC50, which is the concentration of the antagonist that produces 50% of the maximal inhibition.

Mandatory Visualizations

P2X3 Receptor Signaling Pathway and Inhibition by this compound

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds and Activates This compound This compound This compound->P2X3 Binds and Inhibits Cations Cation Influx (Na+, Ca2+) P2X3->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Caption: P2X3 receptor activation by ATP and its inhibition by this compound.

Experimental Workflow for P2X3 Receptor Antagonist Screening

Experimental_Workflow cluster_preparation Preparation cluster_screening Screening cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes Injection Inject cRNA into Oocytes Oocyte_Harvest->Injection cRNA_Prep Prepare hP2X3 cRNA cRNA_Prep->Injection Incubation Incubate for Receptor Expression Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Agonist_Application Apply ATP (Agonist) TEVC_Setup->Agonist_Application Current_Measurement1 Measure Baseline Current Agonist_Application->Current_Measurement1 Antagonist_Incubation Incubate with this compound/Analog Current_Measurement1->Antagonist_Incubation Inhibition_Calc Calculate % Inhibition Current_Measurement1->Inhibition_Calc Co_Application Co-apply Antagonist and Agonist Antagonist_Incubation->Co_Application Current_Measurement2 Measure Inhibited Current Co_Application->Current_Measurement2 Current_Measurement2->Inhibition_Calc Dose_Response Generate Dose-Response Curve Inhibition_Calc->Dose_Response IC50_Determination Determine IC50 Value Dose_Response->IC50_Determination

Caption: Workflow for screening P2X3 receptor antagonists using TEVC.

References

Spinorphin: A Comprehensive Technical Guide on its Biological Functions and Physiological Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinorphin, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), has emerged as a significant neuromodulator with a multifaceted physiological profile.[1][2] Isolated initially from bovine spinal cord, its primary mechanism of action involves the inhibition of enkephalin-degrading enzymes, thereby potentiating endogenous opioid signaling.[1][3] Beyond its influence on the opioid system, this compound exhibits a range of biological activities, including antinociceptive, anti-inflammatory, and anticonvulsant effects.[3][4][5] This technical guide provides an in-depth overview of the biological functions and physiological roles of this compound, presenting key quantitative data, detailed experimental methodologies for its study, and visual representations of its signaling pathways and experimental workflows.

Introduction

Enkephalins, a class of endogenous opioid peptides, play a crucial role in pain modulation.[1] However, their therapeutic potential is limited by their rapid degradation by various peptidases.[1] The discovery of endogenous inhibitors of these enkephalin-degrading enzymes, such as this compound, has opened new avenues for analgesic and anti-inflammatory drug development.[1][3] this compound, a non-classical opioid peptide of the hemorphin family, acts as a regulator of enkephalinases, including aminopeptidase N (APN), neutral endopeptidase (NEP), angiotensin-converting enzyme (ACE), and dipeptidyl peptidase III (DPP3).[3][6] This guide will delve into the intricate mechanisms through which this compound exerts its physiological effects, providing a valuable resource for researchers and professionals in the field.

Quantitative Data

The following tables summarize the key quantitative data related to this compound's inhibitory activity and receptor interactions.

Table 1: Inhibitory Activity of this compound against Enkephalin-Degrading Enzymes

EnzymeSourceIC50KiReference
AminopeptidaseMonkey Brain3.3 µg/mL-[2]
Dipeptidyl AminopeptidaseMonkey Brain1.4 µg/mL-[2]
Angiotensin-Converting Enzyme (ACE)Monkey Brain2.4 µg/mL-[2]
Enkephalinase (Neprilysin)Monkey Brain10 µg/mL-[2]
Dipeptidyl Peptidase III (DPP3)Monkey Brain-5.1 x 10⁻⁷ M[1]

Table 2: Receptor Interaction Profile of this compound

ReceptorSpeciesAssay TypeActivityIC50 / pIC50Reference
P2X3HumanTwo-electrode voltage clampAntagonist8.3 pM / 11[6][7]
FPR1Human-AntagonistpIC50 = 4.3[7]
FPR1Mouse-Partial Agonist/AntagonistpEC50 = 3.9[7]

Signaling Pathways

This compound's physiological effects are mediated through distinct signaling pathways. Its primary mechanism involves the potentiation of endogenous opioid signaling by inhibiting the degradation of enkephalins. Additionally, it directly interacts with other receptor systems, notably the P2X3 receptor.

Potentiation of Endogenous Opioid Signaling

By inhibiting enkephalin-degrading enzymes, this compound increases the bioavailability of enkephalins in the synaptic cleft. These enkephalins then bind to and activate opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity, resulting in a hyperpolarization of the neuronal membrane and reduced neuronal excitability. This cascade of events underlies the antinociceptive effects of this compound.[8][9]

This compound This compound Enkephalinases Enkephalinases This compound->Enkephalinases Inhibits Enkephalins Enkephalins Enkephalinases->Enkephalins Degrades Opioid_Receptors Opioid Receptors (GPCR) Enkephalins->Opioid_Receptors Activates G_Protein Gi/o Protein Opioid_Receptors->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability

Caption: this compound's potentiation of opioid signaling.
P2X3 Receptor Antagonism

This compound acts as a potent and non-competitive antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons.[6][10] By blocking the P2X3 receptor, this compound prevents ATP-mediated depolarization of these neurons, thereby inhibiting the transmission of pain signals.[11] This mechanism contributes to its analgesic properties, particularly in chronic pain states.[4] Furthermore, this compound has been shown to inhibit depolarization- and capsaicin-induced increases in intracellular calcium concentrations in dorsal root ganglion neurons, a key process in nociceptive signaling.[6]

This compound This compound P2X3_Receptor P2X3 Receptor (Ion Channel) This compound->P2X3_Receptor Antagonizes ATP ATP ATP->P2X3_Receptor Activates Ca_Influx ↓ Intracellular Ca²⁺ P2X3_Receptor->Ca_Influx Nociceptive_Transmission ↓ Nociceptive Signal Transmission Ca_Influx->Nociceptive_Transmission

Caption: this compound's antagonism of the P2X3 receptor.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This model is used to assess the in vivo anti-inflammatory activity of a compound.[1][2][4][7][12]

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Measure the basal volume of the right hind paw of each animal using a plethysmometer.

    • Administer this compound or the vehicle control intraperitoneally or intravenously.

    • After a predetermined time (e.g., 30 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group relative to the control group.

Intravenous Pentylenetetrazole (ivPTZ) Seizure Test (Anticonvulsant Activity)

This test is used to evaluate the potential anticonvulsant properties of a compound.[3][11][13]

  • Animals: Male Swiss albino mice.

  • Procedure:

    • Acclimatize animals and then restrain them in a suitable holder.

    • Administer this compound or the vehicle control intravenously or intracerebroventricularly.

    • After a specific time, infuse a 0.5% solution of pentylenetetrazole (PTZ) into the tail vein at a constant rate (e.g., 0.2 mL/min).

    • Observe the animals for the onset of different seizure phases: myoclonic jerks, generalized clonic seizures, and tonic-clonic seizures.

    • Record the time to the onset of each seizure phase.

    • The anticonvulsant effect is determined by a significant increase in the latency to the onset of seizures compared to the control group.

Neutrophil Chemotaxis Assay (Anti-inflammatory Activity)

This in vitro assay assesses the effect of a compound on the directed migration of neutrophils towards a chemoattractant.[5][14][15][16][17]

  • Materials: Isolated human or murine neutrophils, chemoattractant (e.g., fMLP), Boyden chamber or similar chemotaxis system.

  • Procedure:

    • Isolate neutrophils from fresh blood using density gradient centrifugation.

    • Pre-incubate the neutrophils with different concentrations of this compound or vehicle control.

    • Place the chemoattractant solution in the lower compartment of the Boyden chamber.

    • Place the neutrophil suspension in the upper compartment, separated from the lower compartment by a microporous membrane.

    • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specific duration (e.g., 60-90 minutes).

    • After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

    • Quantify the number of migrated cells by microscopy.

    • A reduction in the number of migrated cells in the this compound-treated groups compared to the control indicates an inhibitory effect on chemotaxis.

Two-Electrode Voltage Clamp (TEVC) Assay (Receptor Function)

This electrophysiological technique is used to study the function of ion channels, such as the P2X3 receptor, expressed in Xenopus oocytes.[18][19][20][21][22]

  • Materials: Xenopus laevis oocytes, cRNA encoding the receptor of interest (e.g., human P2X3), two-electrode voltage clamp setup.

  • Procedure:

    • Prepare and inject the cRNA into the oocytes.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply the agonist (e.g., ATP) to activate the receptors and record the resulting current.

    • To test the effect of this compound, co-apply it with the agonist or pre-apply it before the agonist.

    • A reduction in the agonist-induced current in the presence of this compound indicates an antagonistic effect.

Experimental Workflows

The following diagrams illustrate logical workflows for assessing the antinociceptive and anti-inflammatory properties of this compound.

cluster_0 In Vivo Antinociceptive Assessment A Animal Model Selection (e.g., Hot Plate, Tail Flick) B This compound Administration (Route, Dose) A->B C Nociceptive Testing B->C D Data Analysis (e.g., Latency to Response) C->D E Comparison to Control D->E

Caption: Workflow for in vivo antinociceptive studies.

cluster_1 In Vitro Anti-inflammatory Assessment F Isolate Neutrophils G Pre-incubate with this compound F->G H Chemotaxis Assay (e.g., Boyden Chamber) G->H I Quantify Cell Migration H->I J Determine Inhibitory Effect I->J

Caption: Workflow for in vitro anti-inflammatory studies.

Conclusion

This compound is a promising endogenous peptide with significant potential for therapeutic development. Its dual action as an inhibitor of enkephalin-degrading enzymes and a direct antagonist of the P2X3 receptor provides a unique and powerful mechanism for pain and inflammation modulation. The detailed information on its quantitative properties, signaling pathways, and experimental methodologies presented in this guide serves as a comprehensive resource for furthering our understanding of this intriguing molecule and accelerating its translation into novel therapeutic strategies. Further research into its downstream signaling cascades and in vivo efficacy in various disease models will be crucial in fully elucidating its therapeutic potential.

References

Investigating the Anti-inflammatory Properties of Spinorphin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Spinorphin, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by quantitative data from key experimental studies. Detailed experimental protocols for assessing its activity are provided, along with visualizations of the implicated signaling pathways and experimental workflows to facilitate further research and development.

Introduction

This compound, first isolated from bovine spinal cord, is a non-classical opioid peptide belonging to the hemorphin family.[1][2] Its primary recognized biological function is the inhibition of enkephalin-degrading enzymes, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[2] Beyond its role in the modulation of the endogenous opioid system, this compound exhibits direct anti-inflammatory effects, primarily through its interaction with neutrophils, key cellular mediators of acute inflammation.[3][4] This guide delves into the molecular mechanisms and experimental evidence supporting the anti-inflammatory potential of this compound.

Mechanism of Action

This compound's anti-inflammatory activity is attributed to two principal mechanisms:

  • Inhibition of Enkephalin-Degrading Enzymes: By inhibiting the degradation of enkephalins, this compound potentiates the analgesic and anti-inflammatory effects of these endogenous opioid peptides.[5][6]

  • Antagonism of the N-formylpeptide Receptor 1 (FPR1): this compound acts as a specific antagonist at the FPR1 on neutrophils.[3] This receptor is activated by N-formyl peptides like N-formylmethionyl-leucyl-phenylalanine (fMLF), which are potent chemoattractants released by bacteria and damaged tissues. By blocking fMLF binding, this compound inhibits neutrophil activation and recruitment to sites of inflammation.[3][4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from in vitro studies investigating the inhibitory effects of this compound on fMLF-stimulated neutrophil functions.

Table 1: Inhibition of fMLF-Induced Neutrophil Chemotaxis

Concentration of this compoundInhibition of ChemotaxisReference
10 µMSignificant inhibition[4][7]

Table 2: Inhibition of fMLF-Induced Superoxide Anion (O₂⁻) Generation

Concentration of this compoundInhibition of O₂⁻ GenerationReference
100 µMSignificant inhibition[4][7]

Table 3: Inhibition of fMLF-Induced Exocytosis of Granule Enzymes

Concentration of this compoundEnzymeInhibition of ReleaseReference
100 µMβ-glucuronidaseSignificant inhibition[4][7]
100 µMCollagenaseSignificant inhibition[4][7]

Signaling Pathways

This compound's antagonism of the FPR1 receptor on neutrophils interrupts the downstream signaling cascades initiated by fMLF. While direct studies on this compound's modulation of these pathways are limited, based on the known fMLF signaling, it is hypothesized that this compound's action would lead to the inhibition of key inflammatory pathways such as the p38 MAPK and NF-κB pathways.

G cluster_receptor Neutrophil Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response fMLF fMLF FPR1 FPR1 Receptor fMLF->FPR1 This compound This compound This compound->FPR1 Inhibition G_Protein G-protein activation FPR1->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Exocytosis Exocytosis Ca_release->Exocytosis p38_MAPK p38 MAPK Pathway PKC->p38_MAPK NF_kB NF-κB Pathway PKC->NF_kB Chemotaxis Chemotaxis p38_MAPK->Chemotaxis Superoxide Superoxide Generation p38_MAPK->Superoxide Transcription Gene Transcription NF_kB->Transcription Cytokine_Production Pro-inflammatory Cytokine Production Transcription->Cytokine_Production

Caption: fMLF-induced signaling cascade in neutrophils and the inhibitory point of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

fMLF-Induced Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol outlines the procedure for assessing the effect of this compound on neutrophil migration towards an fMLF gradient.[8]

Materials:

  • Human neutrophils isolated from fresh peripheral blood

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)

  • fMLF (N-Formylmethionyl-leucyl-phenylalanine)

  • This compound

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Bovine Serum Albumin (BSA)

  • Microplate reader

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from heparinized venous blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS containing 0.1% BSA to a final concentration of 2 x 10⁶ cells/mL.

  • Assay Setup:

    • Add fMLF (chemoattractant) to the lower wells of the Boyden chamber at a final concentration of 10 nM in HBSS with 0.1% BSA.

    • In the upper wells, add the neutrophil suspension. For the test group, pre-incubate the neutrophils with varying concentrations of this compound (e.g., 1-100 µM) for 15 minutes at 37°C before adding them to the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.

  • Cell Migration Assessment: After incubation, remove the membrane. Fix, stain (e.g., with Diff-Quik), and mount the membrane on a microscope slide.

  • Quantification: Count the number of neutrophils that have migrated through the membrane to the lower side in several high-power fields using a light microscope.

  • Data Analysis: Express the results as the mean number of migrated cells per field ± SEM. Calculate the percentage inhibition of chemotaxis by this compound compared to the control (fMLF alone).

G cluster_prep Preparation cluster_assay Assay Setup (Boyden Chamber) cluster_incubation Incubation cluster_analysis Analysis A Isolate Human Neutrophils B Resuspend Neutrophils in HBSS + BSA A->B C Pre-incubate with This compound (Test Group) B->C E Add Neutrophil Suspension to Upper Chamber B->E C->E D Add fMLF to Lower Chamber F Incubate at 37°C D->F E->F G Fix, Stain, and Mount Membrane F->G H Count Migrated Cells (Microscopy) G->H I Calculate % Inhibition H->I

Caption: Experimental workflow for the fMLF-induced neutrophil chemotaxis assay.

Carrageenan-Induced Paw Edema in Rodents

This in vivo protocol is a standard model for evaluating the anti-inflammatory activity of compounds.[9][10][11]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) or intravenously (i.v.) at various doses. The control group receives the vehicle.

  • Induction of Inflammation: After 30 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the baseline. Determine the percentage inhibition of edema by this compound relative to the control group.

G cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis A Acclimatize Rodents B Measure Baseline Paw Volume A->B C Administer this compound or Vehicle B->C D Inject Carrageenan into Paw C->D E Measure Paw Volume at Time Intervals D->E F Calculate % Increase in Paw Volume E->F G Determine % Inhibition of Edema F->G

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

This compound presents a compelling profile as an endogenous anti-inflammatory peptide. Its dual mechanism of action, involving both the potentiation of the enkephalinergic system and the direct inhibition of neutrophil activation via FPR1 antagonism, makes it a promising candidate for further investigation. The data presented in this guide provide a solid foundation for its anti-inflammatory effects.

Future research should focus on:

  • In vivo efficacy: Conducting comprehensive dose-response studies of this compound in various animal models of inflammation, including the carrageenan-induced paw edema model, to establish its therapeutic potential.

  • Signaling Pathway Elucidation: Directly investigating the modulatory effects of this compound on the p38 MAPK and NF-κB signaling pathways in neutrophils to confirm the hypothesized mechanism of action.

  • Cytokine Modulation: Quantifying the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in inflammatory settings.

  • Pharmacokinetics and Stability: Characterizing the pharmacokinetic profile and in vivo stability of this compound to inform potential therapeutic applications.

By addressing these research areas, a more complete understanding of this compound's anti-inflammatory properties can be achieved, paving the way for its potential development as a novel anti-inflammatory therapeutic.

References

Early Research on the Anticonvulsant Potential of Spinorphin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin, an endogenous heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), was first isolated from the bovine spinal cord.[1] Early research into its biological functions primarily identified it as a potent inhibitor of several enkephalin-degrading enzymes, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[1][2] This inhibitory action suggests that this compound may play a role in modulating the endogenous opioid system by preventing the breakdown of enkephalins, which are known to have neuromodulatory effects. While direct early evidence of the anticonvulsant properties of unmodified this compound is limited, its role as an enkephalinase inhibitor provides a strong rationale for its potential in seizure control. This technical guide summarizes the foundational knowledge and theoretical frameworks surrounding the early investigation of this compound's anticonvulsant potential.

Core Mechanism of Action: Enkephalinase Inhibition

The primary mechanism through which this compound is hypothesized to exert anticonvulsant effects is by increasing the synaptic lifespan of endogenous enkephalins.[3][4] Enkephalins are opioid peptides that can modulate neuronal excitability. By inhibiting the enzymes responsible for their degradation, this compound effectively elevates the levels of these peptides in the synaptic cleft, leading to a potentiation of their natural anticonvulsant actions.[3][4]

dot

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Proenkephalin Proenkephalin Enkephalins Enkephalins Proenkephalin->Enkephalins Cleavage Enkephalinases Enkephalinases Enkephalins->Enkephalinases Degradation by Opioid_Receptors Opioid_Receptors Enkephalins->Opioid_Receptors Binding This compound This compound This compound->Enkephalinases Inhibition Anticonvulsant_Effect Anticonvulsant_Effect Opioid_Receptors->Anticonvulsant_Effect Activation leads to

Figure 1: this compound's indirect anticonvulsant action via enkephalinase inhibition.

Potential Direct Mechanisms of Action

While the enkephalinase inhibition pathway is the most supported hypothesis, this compound has also been identified as an antagonist of the P2X3 receptor and a weak partial agonist/antagonist of the prostaglandin F2α receptor (FP1).[1]

  • P2X3 Receptor Antagonism: P2X3 receptors are ATP-gated ion channels found on sensory neurons.[5] Antagonism of these receptors has been shown to have anticonvulsant effects in animal models, suggesting a potential direct role for this compound in seizure modulation.[6][7]

  • FP1 Receptor Modulation: The role of the FP1 receptor in epilepsy is less clear, with some studies suggesting that its activation may be anticonvulsant.[8] this compound's weak interaction with this receptor makes its contribution to anticonvulsant activity uncertain and requires further investigation.

dot

cluster_0 Potential Direct Pathways cluster_1 Receptor Targets cluster_2 Postsynaptic Neuron This compound This compound P2X3_Receptor P2X3_Receptor This compound->P2X3_Receptor Antagonism FP1_Receptor FP1_Receptor This compound->FP1_Receptor Weak Modulation Anticonvulsant_Effect Anticonvulsant_Effect P2X3_Receptor->Anticonvulsant_Effect FP1_Receptor->Anticonvulsant_Effect

Figure 2: Potential direct anticonvulsant pathways of this compound.

Experimental Protocols for Anticonvulsant Screening

The anticonvulsant potential of compounds like this compound and its analogs is typically evaluated using a battery of standardized rodent seizure models. The following are detailed protocols for key experiments.

Maximal Electroshock Seizure (MES) Test

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[9]

  • Animal Model: Male CF-1 or C57BL/6 mice are commonly used.[9]

  • Drug Administration: The test compound is administered, typically via intracerebroventricular (i.c.v.) injection for peptides like this compound to bypass the blood-brain barrier.

  • Stimulation: A high-frequency alternating current (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) via corneal electrodes.[9] To ensure proper electrical contact and minimize discomfort, a topical anesthetic and saline solution are applied to the corneas before electrode placement.[9]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[9] An animal is considered protected if this phase is absent.[9]

dot

start Start drug_admin Administer this compound (or vehicle) i.c.v. start->drug_admin wait Waiting Period (Time to Peak Effect) drug_admin->wait anesthetize Apply Topical Anesthetic and Saline to Corneas wait->anesthetize stimulate Deliver Electrical Stimulus (e.g., 60 Hz, 50 mA, 0.2s) anesthetize->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint: Protection = Absence of Tonic Hindlimb Extension observe->endpoint end End endpoint->end

Figure 3: Experimental workflow for the Maximal Electroshock Seizure (MES) test.

6-Hz Psychomotor Seizure Test

This model is used to identify compounds effective against partial seizures, particularly those that are resistant to some standard antiepileptic drugs.[10]

  • Animal Model: Male CF-1 mice are frequently used.[10]

  • Drug Administration: The test compound is administered as in the MES test.

  • Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.[10] Anesthetic and saline are applied as in the MES test.[10]

  • Endpoint: The animal is observed for stereotyped behaviors such as stun, forelimb clonus, jaw clonus, and twitching of the vibrissae.[10] Protection is defined as the absence of these behaviors and a return to normal exploratory activity within a short period (e.g., 10 seconds) after the stimulus.[11]

Intravenous Pentylenetetrazol (ivPTZ) Seizure Test

This test determines a compound's ability to raise the seizure threshold against a chemical convulsant.[12]

  • Animal Model: Male CF-1 mice are a common choice.[12]

  • Drug Administration: The test compound is administered prior to the PTZ infusion.

  • Procedure: A solution of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is infused at a constant rate into a tail vein.[12]

  • Endpoint: The time to the onset of different seizure components (e.g., myoclonic jerks, generalized clonus, tonic extension) is recorded. An increase in the time to seizure onset compared to vehicle-treated animals indicates anticonvulsant activity.[13]

Quantitative Data on this compound Analogs

Compound Seizure Model Dose Route of Administration Anticonvulsant Effect Reference
Dm-S6MES2.4 µgi.c.v.67% protection[14]
Ph-S6-HzNot specifiedi.c.v.67% protection[14]
Ph-S66-HzNot specifiedi.c.v.67% protection[14]
This compound Analogs with Ph and Dm groupsivPTZVariousi.c.v.Active against all three seizure phases[14]

Conclusion

Early research into the anticonvulsant potential of this compound is primarily centered on its well-established role as an inhibitor of enkephalin-degrading enzymes. This indirect mechanism, by which this compound enhances the effects of endogenous anticonvulsant peptides, remains the most compelling hypothesis. While direct anticonvulsant activity of unmodified this compound has not been extensively documented in early studies, its potential interactions with other targets like the P2X3 receptor suggest that its mechanisms may be more complex. The lack of robust early data on the direct effects of this compound highlights an area for further investigation. Future research should aim to definitively characterize the direct anticonvulsant profile of the native peptide and further elucidate the signaling pathways involved in both its direct and indirect actions. The development of potent and selective this compound analogs continues to be a promising avenue for novel anticonvulsant drug discovery.

References

Spinorphin structure-activity relationship initial findings.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core initial findings of the structure-activity relationship of spinorphin.

Executive Summary

This compound (Leu-Val-Val-Tyr-Pro-Trp-Thr), an endogenous heptapeptide isolated from bovine spinal cord, has emerged as a significant modulator of nociceptive and inflammatory pathways.[1][2] Initially identified as an inhibitor of enkephalin-degrading enzymes, its mechanism of action extends to potent antagonism of the P2X3 receptor, a key player in pain signaling.[1][2][3][4] This guide provides a detailed overview of the initial structure-activity relationship (SAR) findings for this compound, focusing on its interaction with the P2X3 receptor and the biological activities of its synthetic analogs. It consolidates quantitative data, outlines key experimental protocols, and visualizes relevant pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound, with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), is a non-classical opioid peptide from the hemorphin family.[2][5] Its primary recognized function is the inhibition of several enkephalin-degrading enzymes, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[2][4] By preventing the breakdown of enkephalins, this compound indirectly enhances endogenous opioid signaling, contributing to its antinociceptive effects.[4][6][7] More recent and detailed investigations have revealed a direct, potent, and non-competitive antagonistic effect on the ATP-gated human P2X3 receptor, highlighting a distinct mechanism for its analgesic properties that is resistant to morphine.[1][3][5]

Structure-Activity Relationship (SAR) of this compound and its Analogs

The exploration of this compound's SAR has been crucial in identifying the specific amino acid residues essential for its biological activity.

SAR at the Human P2X3 Receptor

Systematic modifications of the native this compound sequence have provided critical insights into its interaction with the human P2X3 receptor. Single alanine substitutions have been particularly informative.

  • N-Terminal Residues (Positions 1-4): Single alanine substitutions for the first four amino acids (Leucine, Valine, Valine, Tyrosine) resulted in peptides that retained antagonistic properties at the P2X3 receptor.[1][3]

  • C-Terminal Threonine (Position 7): In stark contrast, substituting the C-terminal Threonine with Alanine (LVVYPWA) completely altered the peptide's function. The resulting analog exhibited an enhancing effect on the agonistic activity of ATP at the P2X3 receptor, effectively switching from an antagonist to a positive modulator.[1]

  • Leucine Deletion: Deletion of the N-terminal Leucine resulted in a peptide with significantly reduced activity, showing only 30% inhibition at a concentration of 10 μM.[1]

  • Proline's Role: The proline residue is considered crucial for the biological effects of this compound.[5][8]

These findings collectively suggest that while the N-terminal region can tolerate some modification, the C-terminal threonine is a critical determinant of the peptide's antagonistic activity at the P2X3 receptor.[1]

SAR of N-Terminus and Proline-Modified Analogs

Further studies have explored more complex modifications, including N-terminal conjugation and proline replacement, to evaluate effects on other biological activities, such as anticonvulsant properties.

  • Hydantoin Conjugation: Analogs conjugated with 5,5'-dimethyl (Dm) and 5,5'-diphenyl (Ph) hydantoin derivatives showed activity against seizures in the intravenous Pentylenetetrazole Seizure (ivPTZ) test.[8] This suggests that the hydantoin moiety does not negatively impact this specific activity. Analogs with a phenytoin residue were found to be active in the drug-resistant epilepsy (6-Hz) test.[8]

  • Proline Replacement: Replacing the natural proline with sterically restricted amino acids like 1-aminocyclopentanecarboxylic acid (Ac5c) or 1-aminocyclohexanecarboxylic acid (Ac6c) is a strategy used to stabilize desired peptide conformations for biological activity.[5][8]

  • Rhodamine B Conjugation: N-terminal modification with the fluorescent dye rhodamine B (Rh-S, Rh-S5, Rh-S6) yielded hybrid peptides with significant anticonvulsant effects against 6-Hz induced psychomotor seizures.[5] The analog Rh-S6, in particular, demonstrated a strong ability to inhibit seizure spread.[5][9]

Quantitative SAR Data

The potency of this compound and its derivatives has been quantified primarily through IC50 values, which measure the concentration required to inhibit a biological process by 50%.

CompoundSequence/ModificationTarget/AssayActivityReference
This compound LVVYPWTHuman P2X3 ReceptorIC50 = 8.3 pM[1][3]
This compound LVVYPWTAminopeptidase (monkey brain)IC50 = 3.3 µg/mL[7]
This compound LVVYPWTDipeptidyl aminopeptidase (monkey brain)IC50 = 1.4 µg/mL[7]
This compound LVVYPWTAngiotensin converting enzyme (monkey brain)IC50 = 2.4 µg/mL[7]
This compound LVVYPWTEnkephalinase (monkey brain)IC50 = 10 µg/mL[7]
Leu-deleted analog VVYPWTHuman P2X3 Receptor30% inhibition at 10 µM[1]

Key Experimental Protocols

The characterization of this compound's SAR relies on precise and reproducible experimental methodologies.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound and its analogs is typically achieved using an Fmoc (9-fluorenylmethoxycarbonyl) solid-phase strategy.

  • Resin Preparation: The C-terminal amino acid (Threonine for native this compound) is attached to a solid support resin.

  • Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a piperidine solution.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminus of the growing peptide chain.

  • Wash: The resin is thoroughly washed to remove excess reagents and by-products.

  • Iteration: Steps 2-4 are repeated for each amino acid in the sequence until the full peptide is assembled.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product's identity and purity are confirmed using techniques like mass spectrometry.[5][8]

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the ion flow across the membrane of a cell (like a Xenopus oocyte) expressing a specific ion channel, such as the P2X3 receptor.[1][3]

  • Receptor Expression: Oocytes are injected with cRNA encoding the human P2X3 receptor and incubated to allow for protein expression.

  • Cell Clamping: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired holding potential.

  • Agonist Application: The P2X3 receptor agonist, ATP, is applied to the oocyte, which activates the channel and elicits an inward current.

  • Antagonist Co-application: To test for antagonism, the oocyte is pre-incubated with this compound or an analog before co-application with ATP.

  • Data Acquisition: The resulting currents are recorded and measured. The inhibitory effect of the peptide is determined by comparing the current elicited by ATP in the presence and absence of the antagonist.

  • Dose-Response Analysis: A dose-response curve is generated by testing various concentrations of the antagonist to calculate the IC50 value.[1]

[³⁵S]GTPγS Binding Assay

This is a functional assay used to measure the activation of G-protein coupled receptors (GPCRs), such as opioid receptors. While this compound's primary direct target is P2X3, its indirect effects on the opioid system make this assay relevant.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor of interest (e.g., MOR, DOR, KOR).

  • Incubation: The cell membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound (e.g., an opioid agonist or a modulator).

  • Reaction: Receptor activation by an agonist promotes the exchange of GDP for [³⁵S]GTPγS on the associated G-protein. The reaction is typically run for 60 minutes at 30°C.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters. Unbound [³⁵S]GTPγS is washed away with an ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of [³⁵S]GTPγS bound to the G-proteins, is measured using a scintillation counter.

  • Data Analysis: Basal binding (no drug) and maximal stimulation (with a potent agonist) are determined. The EC50 and %Emax values for the test compounds are calculated using nonlinear regression analysis.[10]

Visualized Pathways and Workflows

Diagrams created using Graphviz help to illustrate the complex biological and experimental processes related to this compound research.

G cluster_0 Enkephalinergic Synapse Enkephalin Enkephalins OpioidReceptor Opioid Receptor Enkephalin->OpioidReceptor Binds to Degradation Degradation Enkephalin->Degradation Analgesia Analgesic Effect OpioidReceptor->Analgesia Activates Enzymes Enkephalin-Degrading Enzymes (NEP, APN, etc.) Degradation->Enzymes This compound This compound This compound->Enzymes Inhibits G cluster_0 Nociceptive Neuron Terminal ATP ATP (Pain Signal) P2X3 P2X3 Receptor (Ligand-gated Ion Channel) ATP->P2X3 Binds & Activates Influx Cation Influx (Na+, Ca2+) P2X3->Influx Opens Depolarization Depolarization & Pain Signal Propagation Influx->Depolarization Causes This compound This compound This compound->P2X3 Antagonizes (Non-competitive) G Design 1. Analog Design (e.g., Ala-scan, Conjugation) SPPS 2. Peptide Synthesis (SPPS-Fmoc Strategy) Design->SPPS Purify 3. Purification & Analysis (HPLC, Mass Spec) SPPS->Purify BioAssay 4. Biological Evaluation Purify->BioAssay Electro Electrophysiology (TEVC on P2X3) BioAssay->Electro Invivo In Vivo Models (Anticonvulsant Tests) BioAssay->Invivo SAR 5. SAR Analysis Electro->SAR Invivo->SAR

References

Methodological & Application

Solid-phase peptide synthesis protocol for Spinorphin.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Spinorphin, a heptapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr. This compound is an endogenous peptide that inhibits enkephalin-degrading enzymes, exhibiting antinociceptive and anti-inflammatory properties.[1][2][3] The synthesis is based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Overview of this compound Synthesis

The synthesis of this compound (Leu-Val-Val-Tyr-Pro-Trp-Thr) is achieved through a stepwise solid-phase approach. The peptide is assembled on a solid support resin, starting from the C-terminal amino acid (Threonine) to the N-terminal amino acid (Leucine). Each amino acid is protected with an Fmoc group at the α-amino position and appropriate side-chain protecting groups. Following the complete assembly of the peptide chain, the peptide is cleaved from the resin, and all protecting groups are removed. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

This compound Properties
PropertyValue
Amino Acid Sequence H-Leu-Val-Val-Tyr-Pro-Trp-Thr-OH
Molecular Formula C45H64N8O10
Molecular Weight 877.06 g/mol

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier (Example)
Fmoc-Thr(tBu)-Wang ResinSynthesis GradeSigma-Aldrich, Novabiochem
Fmoc-Trp(Boc)-OHSynthesis GradeSigma-Aldrich, Novabiochem
Fmoc-Pro-OHSynthesis GradeSigma-Aldrich, Novabiochem
Fmoc-Tyr(tBu)-OHSynthesis GradeSigma-Aldrich, Novabiochem
Fmoc-Val-OHSynthesis GradeSigma-Aldrich, Novabiochem
Fmoc-Leu-OHSynthesis GradeSigma-Aldrich, Novabiochem
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)Synthesis GradeSigma-Aldrich
PiperidineSynthesis GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)HPLC GradeFisher Scientific
Dichloromethane (DCM)HPLC GradeFisher Scientific
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
1,2-Ethanedithiol (EDT)Reagent GradeSigma-Aldrich
Diethyl etherACS GradeFisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific
Solid-Phase Peptide Synthesis Workflow

The synthesis is performed on a 0.1 mmol scale using an automated or manual peptide synthesizer.

SPPS_Workflow Resin Fmoc-Thr(tBu)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each Amino Acid (Trp, Pro, Tyr, Val, Val, Leu) Wash2->Repeat 6 cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 DMF and DCM Wash Final_Deprotection->Wash3 Dry Dry Resin Wash3->Dry Cleavage Cleavage from Resin (TFA/TIS/EDT/H2O) Dry->Cleavage Precipitation Precipitation in cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Pure this compound Peptide Lyophilization->Final_Peptide

Caption: Automated Solid-Phase Peptide Synthesis Workflow for this compound.

Step-by-Step Protocol:

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Thr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid (Fmoc-Trp(Boc)-OH for the first coupling) and 0.5 mmol (5 eq) of Oxyma Pure in DMF.

    • Add 0.5 mmol (5 eq) of DIC to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times). A Kaiser test can be performed to ensure complete coupling.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for the remaining amino acids in the sequence: Pro, Tyr(tBu), Val, Val, and Leu.

  • Final Deprotection and Washing:

    • After the final coupling (Fmoc-Leu-OH), perform a final Fmoc deprotection (step 2).

    • Wash the peptide-resin with DMF (5 times), followed by DCM (5 times).

    • Dry the resin under vacuum for at least 1 hour.

Cleavage and Deprotection

Cleavage Cocktail:

ComponentVolume PercentagePurpose
Trifluoroacetic acid (TFA)94%Cleaves peptide from resin and removes side-chain protecting groups
Triisopropylsilane (TIS)2.5%Cation scavenger (protects Trp)
1,2-Ethanedithiol (EDT)2.5%Cation scavenger (protects Trp)
Water1%Cation scavenger (protects Tyr)

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail (10 mL per 0.1 mmol of resin).

  • Agitate at room temperature for 2-3 hours. The presence of Tryptophan and Tyrosine necessitates the use of scavengers like TIS and EDT to prevent alkylation of the indole and phenol side chains.[1][4][5]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification by RP-HPLC:

ParameterSpecification
Column Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 10-50% B over 40 minutes
Flow Rate 15 mL/min
Detection 220 nm and 280 nm

Procedure:

  • Dissolve the crude peptide in a minimal amount of mobile phase A, with a small amount of ACN if necessary.

  • Inject the solution onto the equilibrated RP-HPLC column.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization:

TechniqueExpected Result
Analytical RP-HPLC Purity > 95%
Mass Spectrometry (ESI-MS) [M+H]+ = 878.07 (Calculated: 877.06)

For a heptapeptide synthesized using standard Fmoc-SPPS, a final yield after purification of 15-30% can typically be expected, with a purity of >95% as determined by analytical RP-HPLC.[6][7][8]

This compound Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of enkephalin-degrading enzymes. By preventing the breakdown of endogenous enkephalins, this compound potentiates their analgesic and anti-inflammatory effects. Additionally, it directly antagonizes the P2X3 receptor, which is involved in pain signaling.[3][9]

Signaling_Pathway cluster_0 This compound Action cluster_1 Enkephalin Degradation cluster_2 Pain & Inflammation Signaling This compound This compound Enzymes Enkephalin-Degrading Enzymes (DPP3, NEP, ACE) This compound->Enzymes inhibits P2X3_Receptor P2X3 Receptor This compound->P2X3_Receptor antagonizes Enkephalins Enkephalins Enzymes->Enkephalins degrades Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors activates Analgesia Analgesia & Anti-inflammation Opioid_Receptors->Analgesia leads to Pain_Signal Pain Signal P2X3_Receptor->Pain_Signal mediates

Caption: Mechanism of action of this compound.

Summary

This protocol outlines a reliable method for the synthesis, purification, and characterization of this compound using Fmoc solid-phase peptide synthesis. Adherence to these procedures, particularly the use of appropriate scavengers during cleavage, is critical for obtaining a high-purity final product suitable for research and drug development applications.

References

Application Notes and Protocols: Fmoc-Based Chemical Synthesis of Spinorphin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of Spinorphin analogs using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). This compound (Leu-Val-Val-Tyr-Pro-Trp-Thr) is an endogenous peptide with a range of biological activities, including antinociceptive and anti-inflammatory effects, making its analogs promising candidates for therapeutic development.[1][2][3][4] This document outlines the synthesis strategy, key experimental procedures, and methods for biological evaluation.

Overview of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the method of choice for the routine synthesis of peptides.[5] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1][6] The temporary Nα-Fmoc protecting group is removed at each step by a weak base, typically piperidine, while acid-labile protecting groups on the amino acid side chains remain intact until the final cleavage step.[1][2]

Key Advantages of Fmoc SPPS:

  • Mild Deprotection Conditions: The use of piperidine for Fmoc removal avoids the repetitive use of strong acid, which can degrade sensitive peptide sequences.[5]

  • Versatility: A wide range of resins and protected amino acids are commercially available, allowing for the synthesis of diverse peptide analogs, including those with C-terminal amides or acids.[7]

  • Automation: The repetitive nature of the synthesis cycle is well-suited for automated peptide synthesizers, enabling high-throughput synthesis.[5]

Experimental Protocols

General Materials and Reagents
  • Resins: Rink Amide MBHA resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids) are commonly used.[1][4][7]

  • Fmoc-Protected Amino Acids: All standard and unnatural amino acids with appropriate side-chain protection (e.g., tBu for Tyr and Thr, Boc for Trp).

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[7]

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)/HOBt (Hydroxybenzotriazole).[1][7]

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).[1]

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.[2][7]

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and phenol. A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1][8]

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.[8]

Protocol 1: Solid-Phase Synthesis of this compound Analogs

This protocol describes the manual synthesis of a generic this compound analog on Rink Amide resin.

  • Resin Swelling:

    • Place the Rink Amide MBHA resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel.[7]

    • Swell the resin in DMF for at least 1 hour.[7]

  • Fmoc Deprotection (for pre-loaded resin):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.[5][7]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 times).[2]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1][7]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a qualitative ninhydrin test.

    • After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the this compound analog sequence.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 2.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation:

    • Wash the fully assembled peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage from Resin:

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dried resin.[1]

    • Gently agitate the mixture for 2-3 hours at room temperature.[8]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by RP-HPLC on a C18 column.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.[1]

    • Confirm the identity of the purified peptide by mass spectrometry.

Data Presentation: Biological Activity of this compound Analogs

The biological activity of synthesized this compound analogs is typically evaluated through various in vitro and in vivo assays. The following tables summarize representative data from the literature.

Table 1: Anticonvulsant Activity of N-Modified this compound Analogs [1]

CompoundDose (µg)Activity in 6-Hz Test (% Protection)
Rh-S 5Significant
10Significant
20Significant
Rh-S5 20Significant
Rh-S6 20Significant

Rh-S, Rh-S5, and Rh-S6 are this compound analogs modified at the N-terminus with rhodamine B.[1]

Table 2: Antimicrobial and Antioxidant Activity of this compound Analogs [9][10]

CompoundAntimicrobial ActivityAntifungal ActivityAntioxidant Activity (DPPH)
Rh-S analogs Similar to negative controlWeak activity against Candida albicans>50% radical deterrence

Data is qualitative as presented in the source.[9][10]

Table 3: Opioid Receptor Binding Affinity of Endomorphin-2 Analogs (for comparative purposes) [11][12][13]

AnalogReceptorBinding Affinity (Ki, nM)
[(S)betaPrs²]EM-2 µHigh
Tyr-c(D-Lys-Phe-Phe-Asp)NH₂ µHigh
[Δ(Z)Phe⁴]EM-2 µHigh

Visualization of Workflows and Pathways

Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Analog Pure this compound Analog Purification->Analog

Caption: Workflow for Fmoc-based solid-phase synthesis of this compound analogs.

Opioid Receptor Signaling Pathway

Opioid peptides like this compound exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors.[14][15] This interaction initiates an intracellular signaling cascade.

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Analog (Ligand) MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds G_Protein G-Protein (Gi/o) (αβγ) MOR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca²⁺ Channel G_betagamma->Ca_Channel Inhibits K_Channel GIRK K⁺ Channel G_betagamma->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux

Caption: Simplified G-protein signaling pathway activated by this compound analogs.

Conclusion

The Fmoc-based solid-phase synthesis methodology provides a robust and efficient route for the preparation of novel this compound analogs. The protocols outlined in this document, combined with appropriate analytical and biological evaluation techniques, will enable researchers to explore the structure-activity relationships of this important class of peptides and to develop new therapeutic leads for a variety of conditions, including pain and neurological disorders.[3][4]

References

Mass Spectrometry Characterization of Spinorphin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin is an endogenous heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT).[1] First isolated from the bovine spinal cord, it acts as a regulator of enkephalin-degrading enzymes, thereby playing a significant role in pain modulation and inflammation.[1] As a non-classical opioid peptide of the hemorphin family, this compound exhibits antinociceptive, antiallodynic, and anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of several key enzymes responsible for the breakdown of endogenous enkephalins, including aminopeptidase N (APN), neutral endopeptidase (NEP), dipeptidyl peptidase III (DPP3), and angiotensin-converting enzyme (ACE). The characterization of this compound is crucial for understanding its physiological functions and for the development of novel therapeutics targeting pain and inflammatory pathways. Mass spectrometry is a powerful analytical technique for the detailed characterization and quantification of peptides like this compound.

This document provides detailed application notes and protocols for the mass spectrometry characterization of this compound, intended for researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The following table summarizes key quantitative data for this compound. The fragmentation data (b and y ions) are theoretical values calculated based on the peptide's sequence and are provided as a reference for mass spectrometry method development and data analysis.

ParameterValue
Amino Acid Sequence Leu-Val-Val-Tyr-Pro-Trp-Thr
Molecular Formula C48H69N9O10
Average Molecular Weight 952.12 g/mol
Monoisotopic Molecular Weight 951.5167 g/mol
Precursor Ion ([M+H]+) 952.5240 m/z
Precursor Ion ([M+2H]2+) 476.7656 m/z
Theoretical b-ions m/z Theoretical y-ions m/z
b1 (L)114.0913y1 (T)102.0550
b2 (LV)213.1597y2 (WT)288.1189
b3 (LVV)312.2281y3 (PWT)385.1717
b4 (LVVY)475.2915y4 (YPWT)548.2351
b5 (LVVYP)572.3443y5 (VYPWT)647.3035
b6 (LVVYPW)758.4082y6 (VVYPWT)746.3719

Signaling Pathway

This compound modulates the enkephalin signaling pathway by inhibiting the enzymes that degrade enkephalins. This leads to an increased concentration and prolonged action of enkephalins at the opioid receptors, resulting in enhanced analgesic and anti-inflammatory effects.

Spinorphin_Signaling_Pathway cluster_0 Enkephalin Degradation cluster_1 This compound Action cluster_2 Downstream Effects Enkephalins Enkephalins APN Aminopeptidase N (APN) Enkephalins->APN Degradation NEP Neutral Endopeptidase (NEP) Enkephalins->NEP Degradation DPP3 Dipeptidyl Peptidase III (DPP3) Enkephalins->DPP3 Degradation ACE Angiotensin-Converting Enzyme (ACE) Enkephalins->ACE Degradation Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Activation Degraded_Peptides Inactive Peptides APN->Degraded_Peptides NEP->Degraded_Peptides DPP3->Degraded_Peptides ACE->Degraded_Peptides This compound This compound This compound->APN Inhibition This compound->NEP Inhibition This compound->DPP3 Inhibition This compound->ACE Inhibition Analgesia Analgesia Opioid_Receptors->Analgesia Anti_inflammation Anti-inflammation Opioid_Receptors->Anti_inflammation

Caption: this compound inhibits enkephalin-degrading enzymes, increasing enkephalin levels.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Spinorphin_MS_Workflow Sample_Prep 1. Sample Preparation (e.g., solid-phase extraction) LC_Separation 2. Liquid Chromatography (Reversed-Phase HPLC) Sample_Prep->LC_Separation ESI 3. Electrospray Ionization (Positive Ion Mode) LC_Separation->ESI MS1 4. Full Scan MS (Precursor Ion Selection) ESI->MS1 CID 5. Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 6. Tandem MS (Fragment Ion Analysis) CID->MS2 Data_Analysis 7. Data Analysis (Quantification & Identification) MS2->Data_Analysis

Caption: LC-MS/MS workflow for this compound analysis.

Experimental Protocols

Note: The following protocols are generalized for peptide analysis and should be optimized for your specific instrumentation and experimental goals.

Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma, Cerebrospinal Fluid)

This protocol describes the solid-phase extraction (SPE) of this compound from biological fluids to remove interfering substances.

Materials:

  • Biological fluid sample

  • SPE cartridges (e.g., C18)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of 0.1% formic acid in water.

  • Loading: Load the pre-treated biological sample (e.g., 1 mL of plasma acidified with formic acid) onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the bound this compound with 1 mL of 80% acetonitrile in 0.1% formic acid into a clean collection tube.

  • Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a starting point for the LC-MS/MS analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-60% B

    • 15-16 min: 60-95% B

    • 16-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5-10 µL

MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimize for the specific instrument

  • Scan Type:

    • Full Scan (for identification): Scan m/z range 300-1200

    • Tandem MS (for fragmentation): Select the precursor ion (e.g., 952.5 m/z or 476.8 m/z) and acquire fragment ion spectra. Collision energy should be optimized (e.g., 20-40 eV).

    • Multiple Reaction Monitoring (MRM) (for quantification):

      • Example Transition 1: 952.5 -> 758.4 (Precursor -> b6)

      • Example Transition 2: 952.5 -> 647.3 (Precursor -> y5)

      • Note: Specific transitions and collision energies must be optimized experimentally.

Protocol 3: Data Analysis
  • Identification:

    • Process the full scan and tandem MS data using appropriate software.

    • Compare the experimental mass of the precursor ion to the theoretical mass of this compound.

    • Match the experimental fragment ion masses to the theoretical b and y ions to confirm the peptide sequence.

  • Quantification:

    • For MRM data, integrate the peak areas for the selected transitions.

    • Use a calibration curve generated from standards of known concentrations to determine the concentration of this compound in the sample.

    • An internal standard (e.g., a stable isotope-labeled version of this compound) is recommended for accurate quantification.

References

Application Notes and Protocols: Intracerebroventricular Injection of Spinorphin in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intracerebroventricular (ICV) injection of Spinorphin in mice. This document outlines the background, experimental protocols, and expected outcomes based on preclinical research.

Introduction

This compound (Leu-Val-Val-Tyr-Pro-Trp-Thr) is an endogenous heptapeptide originally isolated from the bovine spinal cord.[1] It functions as a potent inhibitor of enkephalin-degrading enzymes, including aminopeptidase, dipeptidyl aminopeptidase III, angiotensin-converting enzyme, and enkephalinase (neprilysin).[1][2][3] By preventing the breakdown of enkephalins, which are endogenous opioid peptides, this compound indirectly modulates the opioid system. Intracerebroventricular administration of this compound in mice has been shown to potentiate and prolong the analgesic effects of co-administered enkephalins, suggesting its potential as a therapeutic agent for pain management.[2]

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: Inhibitory Activity of this compound on Enkephalin-Degrading Enzymes

EnzymeIC50 (µg/mL)Ki (M)Source
Aminopeptidase3.3-[1]
Dipeptidyl Aminopeptidase III (DPPIII)1.45.1 x 10⁻⁷[1][3]
Angiotensin-Converting Enzyme (ACE)2.4-[1]
Enkephalinase (Neprilysin)10-[1]

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant. Data obtained from studies on enzymes purified from monkey brain.

Table 2: Potentiation of Leu-enkephalin-Induced Antinociception by this compound in Mice (Tail-Flick Test)

Treatment (ICV)Dose (nmol/mouse)Maximum Possible Effect (%)Duration of Action (min)
Leu-enkephalin10~50~15
This compound5.7No significant effect alone-
Leu-enkephalin + this compound10 + 5.7Significantly enhanced and prolonged>30

Data are approximate values derived from published graphical representations. The enhancement by this compound on leu-enkephalin-induced antinociception is reversed by the opioid antagonist naloxone.[2]

Experimental Protocols

Intracerebroventricular (ICV) Injection Protocol

This protocol describes the procedure for administering substances directly into the cerebral ventricles of mice.

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Heating pad

  • Hamilton syringe with a 23-gauge needle

  • Surgical drill

  • This compound and/or other test compounds dissolved in sterile saline

  • Bupivacaine (local anesthetic)

  • Ethanol and iodine for sterilization

  • Cotton swabs

Procedure:

  • Anesthetize the mouse using isoflurane (5% for induction, 1-3% for maintenance).[4]

  • Place the mouse in the stereotaxic frame, ensuring the head is level.[4]

  • Maintain the mouse's body temperature using a heating pad.

  • Shave the head and sterilize the surgical area with ethanol and iodine.[4]

  • Administer a local anesthetic (e.g., bupivacaine) subcutaneously at the incision site.[4]

  • Make a midline incision to expose the skull.

  • Locate the bregma. The injection site is typically 0.2 mm posterior to the bregma and 1.0 mm lateral to the midline.[5]

  • Use a surgical drill to create a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.

  • Lower the Hamilton syringe needle to a depth of 2.5 mm from the skull surface into the right lateral ventricle.[5]

  • Inject the desired volume (typically 1-5 µL) of the test solution slowly over 1-2 minutes.

  • Leave the needle in place for an additional minute to prevent backflow.

  • Slowly withdraw the needle.

  • Suture the incision and allow the mouse to recover on a heating pad.

Analgesia Assessment: Hot Plate Test

This test measures the latency of a mouse to react to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Timer

Procedure:

  • Set the hot plate temperature to 52-55°C.[6][7]

  • Gently place the mouse on the hot plate.

  • Start the timer immediately.

  • Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[6][7]

  • Stop the timer and immediately remove the mouse from the hot plate as soon as a response is observed.

  • To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established, at which point the mouse is removed regardless of its response.[7]

Analgesia Assessment: Tail-Flick Test

This test measures the latency of a mouse to move its tail away from a radiant heat source.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Mouse restrainer

Procedure:

  • Gently place the mouse in a restrainer, allowing the tail to be exposed.

  • Position the tail over the radiant heat source, typically 2.5-3 cm from the tip.[8]

  • Activate the heat source and start the timer.

  • The timer automatically stops when the mouse flicks its tail away from the heat.

  • Record the latency.

  • A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[9]

Locomotor Activity Assessment: Open-Field Test

This test is used to assess general locomotor activity and anxiety-like behavior.

Materials:

  • Open-field arena (e.g., 40x40 cm or 50x50 cm) with walls[10][11]

  • Video tracking software

Procedure:

  • Acclimate the mice to the testing room for at least 30-60 minutes before the test.[11]

  • Gently place the mouse in the center of the open-field arena.[11]

  • Allow the mouse to explore the arena for a set period (e.g., 5-20 minutes).[10][12]

  • Record the session using a video camera and analyze the footage with tracking software.

  • Key parameters to measure include total distance traveled, velocity, and time spent in the center versus the periphery of the arena.[11][12]

Visualizations

Signaling Pathway of this compound's Action

Spinorphin_Signaling_Pathway cluster_synapse Synaptic Cleft Enkephalin Enkephalin OpioidReceptor Opioid Receptor Enkephalin->OpioidReceptor Binds and Activates EnkephalinDegradingEnzymes Enkephalin-Degrading Enzymes Enkephalin->EnkephalinDegradingEnzymes Degradation Analgesia Enhanced and Prolonged Analgesia OpioidReceptor->Analgesia Leads to This compound This compound (ICV) This compound->EnkephalinDegradingEnzymes Inhibits

Caption: Mechanism of this compound's potentiation of enkephalin-mediated analgesia.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Behavioral Assessment cluster_analysis Data Analysis AnimalAcclimation Animal Acclimation Anesthesia Anesthesia AnimalAcclimation->Anesthesia DrugPreparation This compound/Leu-enkephalin Preparation ICV_Injection ICV Injection DrugPreparation->ICV_Injection StereotaxicSurgery Stereotaxic Surgery Anesthesia->StereotaxicSurgery StereotaxicSurgery->ICV_Injection HotPlate Hot Plate Test ICV_Injection->HotPlate TailFlick Tail-Flick Test ICV_Injection->TailFlick OpenField Open-Field Test ICV_Injection->OpenField DataCollection Data Collection HotPlate->DataCollection TailFlick->DataCollection OpenField->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis

Caption: Workflow for investigating the effects of ICV this compound in mice.

References

Application Notes and Protocols: Intrathecal Administration of Spinorphin for Pain Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spinorphin is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) originally isolated from the bovine spinal cord.[1][2] It is classified as a non-classical opioid peptide of the hemorphin family.[3] Its primary mechanism of action involves the inhibition of enkephalin-degrading enzymes, such as dipeptidyl peptidase III (DPPIII) and aminopeptidase N.[1][2] By preventing the breakdown of endogenous enkephalins, this compound potentiates their natural analgesic effects within the spinal cord.[2][4] This activity makes this compound a compelling candidate for pain research. Additionally, this compound has been found to act as an antagonist of the P2X3 receptor, contributing to its antinociceptive and antiallodynic properties.[1]

Intrathecal (i.t.) administration delivers therapeutic agents directly into the cerebrospinal fluid (CSF) of the spinal subarachnoid space. This route is highly effective for targeting spinal mechanisms of pain, as it bypasses the blood-brain barrier, allowing for potent local effects with reduced systemic dosages and side effects.[5][6] These application notes provide detailed protocols for the intrathecal administration of this compound in rodent models and the subsequent assessment of its analgesic effects using common behavioral assays.

Mechanism of Action & Signaling Pathway

This compound exerts its analgesic effects primarily by enhancing the endogenous opioid system. Enkephalins, when released from spinal interneurons, bind to opioid receptors on the presynaptic terminals of primary afferent neurons and the postsynaptic membrane of second-order neurons in the dorsal horn.[7] This binding inhibits the release of excitatory neurotransmitters (like substance P and glutamate) and hyperpolarizes the postsynaptic neuron, respectively, thereby reducing the transmission of nociceptive signals to higher brain centers.[7] However, enkephalins are rapidly degraded by enzymes like DPPIII.[2] this compound inhibits these enzymes, prolonging the availability of enkephalins in the synaptic cleft and enhancing their pain-modulating activity.[2][4]

Spinorphin_Signaling_Pathway cluster_0 Presynaptic Terminal (Primary Afferent Neuron) cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal (Second-Order Neuron) NT Neurotransmitter (Glutamate, Substance P) Pain_Signal Pain Signal Transmission NT->Pain_Signal Initiates Enk Enkephalin Opioid_R Opioid Receptor Enk->Opioid_R Activates Enzyme Enkephalin-Degrading Enzyme (e.g., DPPIII) Enzyme->Enk Degrades Opioid_R->NT Opioid_R->Pain_Signal Inhibits (Postsynaptic) This compound This compound This compound->Enzyme Inhibits

Caption: this compound inhibits enkephalin-degrading enzymes, increasing enkephalin levels.

Data Presentation

Quantitative data for this compound and related experimental parameters are summarized below.

Table 1: Physicochemical and Pharmacological Properties of this compound

Property Value Reference
Amino Acid Sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT) [1][2]
Molecular Formula C45H64N8O10 [1]
Endogenous Family Hemorphin [1]
Primary Action Enkephalinase Inhibitor [2]
Inhibitory Constant (Ki) 5.1 x 10⁻⁷ M (for DPPIII from monkey brain) [2]

| Other Actions | P2X₃ Receptor Antagonist |[1] |

Table 2: Recommended Parameters for Intrathecal Administration in Rodents

Parameter Rat Mouse Reference
Animal Model Sprague Dawley, Wistar C57Bl/6, CD-1 [5][8]
Body Weight 250 - 300 g 20 - 30 g [5]
Acute Injection Needle 25G - 30G 30G [6]
Chronic Catheter PE-10 Tubing PE-10 Tubing [6]
Injection Volume 10 - 50 µL 5 - 10 µL [6]

| Injection Site | L5-L6 Intervertebral Space | L5-L6 Intervertebral Space |[6] |

Table 3: Example Intrathecal Dosages from Rodent Pain Studies (for Dose-Ranging Context)

Compound Animal Pain Model Effective Dose Range Reference
Morphine Rat Acute Heat / Neuropathic 3 - 10 µg [9]
Morphine Rat Labor Pain > 0.035 µg/h (infusion) [10]
Leu-Enkephalin Mouse Nociceptin-induced Allodynia Dose-dependent (specifics not stated) [4]
Dynorphin A (1-17) Mouse Allodynia Induction 3 nmol [11]

Note: These values provide a starting point for designing dose-response studies for this compound, which should be empirically determined.

Experimental Protocols

The following protocols outline the procedures for intrathecal catheterization, drug administration, and behavioral pain assessment in rats. These can be adapted for mice with appropriate scaling of volumes and equipment.[6]

Overall Experimental Workflow

Experimental_Workflow A 1. Animal Acclimatization (7-10 days) B 2. Baseline Behavioral Testing (e.g., von Frey, Plantar Test) A->B C 3. Intrathecal Catheter Implantation Surgery B->C D 4. Post-Surgical Recovery (5-7 days) C->D E 5. Catheter Patency Check D->E F 6. Intrathecal Administration (this compound or Vehicle) E->F G 7. Post-Administration Behavioral Testing (Time-course analysis) F->G H 8. Data Analysis G->H

Caption: A typical workflow for chronic intrathecal studies in rodents.

Protocol 1: Chronic Intrathecal Catheter Implantation (Rat)

This protocol is adapted from established surgical methods for chronic drug delivery to the spinal cord.[12][13]

  • Anesthesia and Preparation:

    • Anesthetize a male Sprague-Dawley rat (275-300g) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail). Confirm surgical anesthesia by lack of pedal withdrawal reflex.

    • Shave the surgical area over the cisterna magna and the upper back.

    • Mount the animal in a stereotaxic frame with the head flexed forward.

    • Sterilize the surgical site with povidone-iodine and 70% ethanol.

  • Catheter Implantation:

    • Make a midline incision (approx. 2-3 cm) over the back of the neck to expose the atlanto-occipital membrane.

    • Carefully dissect the overlying muscle to visualize the membrane.

    • Make a small incision in the membrane using the tip of a fine needle or scalpel blade. A slight leakage of clear CSF confirms entry into the cisterna magna.

    • Gently insert a length of sterile PE-10 tubing (pre-filled with sterile saline) through the incision and guide it caudally down the spinal subarachnoid space to the lumbar enlargement (approx. 8.5 cm).

    • A tail flick or paw twitch upon insertion can indicate correct placement at the lumbar level.

  • Securing the Catheter:

    • Suture the catheter to the surrounding musculature at the insertion point to prevent displacement.

    • Tunnel the external end of the catheter subcutaneously to exit on the animal's back, between the scapulae.

    • Close the muscle and skin incisions with sutures or surgical staples.

    • The external end of the catheter can be sealed with heat or connected to a specialized port system.[13]

  • Post-Operative Care:

    • Administer post-operative analgesics and antibiotics as per institutional guidelines.

    • Allow the animal to recover for 5-7 days. Monitor for any signs of neurological deficit. Animals showing motor impairment should be excluded from the study.

    • Check catheter patency weekly by injecting a small volume (e.g., 20 µL) of sterile saline.[13]

Protocol 2: Intrathecal Administration
  • For Catheterized Animals:

    • Gently restrain the conscious animal.

    • Exteriorize the catheter port/end.

    • Connect a microsyringe (e.g., Hamilton syringe) filled with the this compound solution or vehicle.

    • Inject the desired volume (e.g., 10 µL) slowly over 30 seconds.

    • Follow the drug injection with a 10 µL "flush" of sterile saline to ensure the drug clears the catheter and reaches the intrathecal space.

  • For Acute (Direct Puncture) Administration:

    • Briefly anesthetize the animal with isoflurane.

    • Position the animal in a sternal recumbent position with the lumbar region arched.[5]

    • Palpate the iliac crests to identify the L5-L6 intervertebral space.

    • Insert a 25G or 30G needle connected to a microsyringe directly into the space until a characteristic tail flick is observed, indicating dural puncture.[6]

    • Inject the solution slowly (e.g., 10-20 µL).

    • Withdraw the needle and allow the animal to recover from anesthesia.

Protocol 3: Behavioral Pain Assays

Perform baseline testing before any surgical procedures or drug administration. Post-administration testing should be conducted at multiple time points (e.g., 30, 60, 90, 120 minutes) to establish a time-course of the drug's effect.[9]

  • Mechanical Allodynia (Von Frey Test):

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

    • Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.

    • A positive response is a brisk withdrawal, flinching, or licking of the paw.

    • Determine the 50% paw withdrawal threshold using the up-down method. A higher threshold indicates an analgesic effect.

  • Thermal Nociception (Plantar Test):

    • Place the animal in a glass-floored chamber and allow it to acclimate.

    • Position a radiant heat source (e.g., from a plantar test apparatus) beneath the glass floor, targeting the plantar surface of the hind paw.

    • Measure the time taken for the animal to withdraw its paw (withdrawal latency).

    • Apply a cut-off time (e.g., 20 seconds) to prevent tissue damage. An increased withdrawal latency indicates analgesia.

  • Inflammatory Pain (Formalin Test):

    • Ten minutes after intrathecal administration, inject a small volume (e.g., 50 µL) of dilute formalin (e.g., 5%) into the plantar surface of one hind paw.[9]

    • Immediately place the animal in an observation chamber.

    • Observe and count the number of pain-related behaviors (flinching, licking, biting the injected paw) over a period of 60 minutes.[9]

    • The test has two distinct phases: an early, acute phase (0-5 min) and a late, inflammatory phase (15-60 min). A reduction in pain behaviors indicates an antinociceptive effect.

References

Application Notes and Protocols for Spinorphin Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) first isolated from the bovine spinal cord.[1][2] It acts as an inhibitor of several enkephalin-degrading enzymes, thereby playing a crucial role in the modulation of the endogenous opioid system.[1][3][4] Enkephalins are endogenous peptides that act as neurotransmitters to modulate pain and inflammatory responses.[5] Their rapid degradation by enzymes called enkephalinases limits their therapeutic potential.[5] this compound inhibits these enzymes, prolonging the analgesic and anti-inflammatory effects of enkephalins.[5] The primary targets of this compound include Aminopeptidase N (APN), Dipeptidyl Peptidase III (DPP3), Angiotensin-Converting Enzyme (ACE), and Neprilysin (NEP), also known as neutral endopeptidase.[1][6]

These application notes provide detailed protocols for performing enzyme inhibition assays for the key enzymes targeted by this compound. The protocols are designed to be adaptable for screening and characterizing this compound and its analogs as potential therapeutic agents.

Signaling Pathway of Enkephalin Degradation and this compound Inhibition

The diagram below illustrates the enzymatic degradation of enkephalins and the inhibitory action of this compound on the key enzymes involved. Enkephalins are released into the synaptic cleft where they can bind to opioid receptors, leading to downstream signaling that modulates pain and inflammation. However, their action is terminated by the hydrolytic activity of enkephalinases such as NEP, APN, DPP3, and ACE. This compound, by inhibiting these enzymes, increases the synaptic half-life of enkephalins, thereby enhancing their physiological effects.

cluster_0 Synaptic Cleft cluster_1 Enkephalin Degradation Enkephalins Enkephalins OpioidReceptor Opioid Receptor Enkephalins->OpioidReceptor Binds to NEP NEP Enkephalins->NEP Degraded by APN APN Enkephalins->APN Degraded by DPP3 DPP3 Enkephalins->DPP3 Degraded by ACE ACE Enkephalins->ACE Degraded by Downstream Downstream Signaling (Analgesia, Anti-inflammation) OpioidReceptor->Downstream Activates Inactive Inactive Fragments NEP->Inactive APN->Inactive DPP3->Inactive ACE->Inactive This compound This compound This compound->NEP Inhibits This compound->APN Inhibits This compound->DPP3 Inhibits This compound->ACE Inhibits

Caption: Signaling pathway of enkephalin degradation and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound against its target enzymes. This data can be used as a reference for comparing the potency of novel this compound analogs.

Enzyme TargetInhibitorActivity TypeValueSource Organism (Enzyme)Reference
Aminopeptidase N (APN)This compoundIC503.3 µg/mLMonkey brain[2]
Dipeptidyl Peptidase III (DPP3)This compoundIC501.4 µg/mLMonkey brain[2]
Dipeptidyl Peptidase III (DPP3)This compoundKi0.51 µMMonkey brain[6]
Angiotensin-Converting Enzyme (ACE)This compoundIC502.4 µg/mLMonkey brain[2]
Neprilysin (NEP/Enkephalinase)This compoundIC5010 µg/mLMonkey brain[2]

Experimental Workflow for Enzyme Inhibition Assay

The general workflow for determining the inhibitory activity of this compound or its analogs against the target enzymes is depicted below. The process involves preparing the enzyme and inhibitor solutions, initiating the reaction with a specific substrate, and measuring the resulting signal, which is then used to calculate the percentage of inhibition.

start Start prep_enzyme Prepare Enzyme Solution (NEP, APN, DPP3, or ACE) start->prep_enzyme prep_inhibitor Prepare this compound/Analog (Serial Dilutions) start->prep_inhibitor prep_substrate Prepare Fluorogenic/ Chromogenic Substrate start->prep_substrate mix Mix Enzyme and Inhibitor Incubate prep_enzyme->mix prep_inhibitor->mix add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate mix->add_substrate measure Measure Fluorescence/ Absorbance (Kinetic or Endpoint) add_substrate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: General experimental workflow for a this compound enzyme inhibition assay.

Experimental Protocols

Detailed methodologies for performing inhibition assays for each of the key target enzymes are provided below. These protocols are based on established methods and can be adapted for use with this compound and its analogs.

Neprilysin (NEP/Enkephalinase) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available neprilysin assay kits and is suitable for determining the inhibitory activity of this compound against NEP.

A. Materials and Reagents:

  • Recombinant human Neprilysin (NEP)

  • NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • Fluorogenic NEP Substrate (e.g., Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH)

  • This compound or its analogs

  • Positive Control Inhibitor (e.g., Thiorphan)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 320-340 nm / 400-430 nm)

B. Assay Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound/analog in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the inhibitor in NEP Assay Buffer.

    • Prepare a working solution of the NEP enzyme in cold NEP Assay Buffer.

    • Prepare a working solution of the NEP substrate in NEP Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of NEP Assay Buffer to the "Blank" wells.

    • Add 50 µL of the NEP enzyme working solution to the "Enzyme Control," "Positive Control," and "Inhibitor" wells.

    • Add 10 µL of the respective inhibitor dilutions to the "Inhibitor" wells.

    • Add 10 µL of the positive control inhibitor to the "Positive Control" wells.

    • Add 10 µL of NEP Assay Buffer to the "Enzyme Control" and "Blank" wells.

    • Mix gently and incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 40 µL of the NEP substrate working solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • The % inhibition is calculated as: [1 - (Slope of Inhibitor Well / Slope of Enzyme Control Well)] * 100.

    • Plot the % inhibition against the inhibitor concentration to determine the IC50 value.

Aminopeptidase N (APN) Inhibition Assay (Fluorometric)

This protocol is based on a general fluorometric assay for APN activity.[7]

A. Materials and Reagents:

  • Recombinant human Aminopeptidase N (APN)

  • APN Assay Buffer (e.g., 25 mM Tris, pH 7.4)

  • Fluorogenic APN Substrate (e.g., L-Leucine-7-amido-4-methylcoumarin hydrochloride)

  • This compound or its analogs

  • Positive Control Inhibitor (e.g., Bestatin)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 360-380 nm / 440-460 nm)

B. Assay Protocol:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the inhibitor as described for the NEP assay.

    • Prepare a working solution of the APN enzyme in APN Assay Buffer.

    • Prepare a working solution of the APN substrate in APN Assay Buffer.

  • Assay Procedure:

    • Follow the same well setup as the NEP assay (Blank, Enzyme Control, Positive Control, Inhibitor).

    • Add 80 µL of the appropriate solutions (buffer, enzyme, inhibitor) to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the APN substrate working solution to all wells.

  • Measurement:

    • Measure the fluorescence in a kinetic mode for 45-60 minutes at 37°C.[7]

  • Data Analysis:

    • Calculate the % inhibition and IC50 value as described for the NEP assay.

Dipeptidyl Peptidase III (DPP3) Inhibition Assay (Fluorogenic)

This protocol is adapted from a commercially available fluorogenic DPP3 assay kit.[8]

A. Materials and Reagents:

  • Recombinant human Dipeptidyl Peptidase III (DPP3)

  • DPP3 Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.8)

  • Fluorogenic DPP3 Substrate (e.g., Arg-Arg-7-amido-4-methylcoumarin)

  • This compound or its analogs

  • Positive Control Inhibitor (e.g., a known DPP3 inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 380 nm / 460 nm)

B. Assay Protocol:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the inhibitor.

    • Prepare a working solution of the DPP3 enzyme in DPP3 Assay Buffer.

    • Prepare a working solution of the DPP3 substrate in DPP3 Assay Buffer.

  • Assay Procedure:

    • Set up the plate with Blank, Enzyme Control, Positive Control, and Inhibitor wells.

    • Add the appropriate components (buffer, enzyme, inhibitor) to each well for a final volume of 50 µL before adding the substrate.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 50 µL of the DPP3 substrate working solution.

  • Measurement:

    • Measure the fluorescence in a kinetic or endpoint mode at 37°C.

  • Data Analysis:

    • Calculate the % inhibition and IC50 value as previously described.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)

This protocol is based on a fluorometric assay for ACE activity using a synthetic substrate.[9][10]

A. Materials and Reagents:

  • Recombinant human Angiotensin-Converting Enzyme (ACE)

  • ACE Assay Buffer (e.g., 100 mM Tris-HCl, 300 mM NaCl, pH 8.3)

  • Fluorogenic ACE Substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • This compound or its analogs

  • Positive Control Inhibitor (e.g., Captopril or Lisinopril)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 320-330 nm / 405-430 nm)

B. Assay Protocol:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the inhibitor.

    • Prepare a working solution of the ACE enzyme in ACE Assay Buffer.

    • Prepare a working solution of the ACE substrate in ACE Assay Buffer.

  • Assay Procedure:

    • To the appropriate wells, add 40 µL of the ACE enzyme working solution.

    • Add 10 µL of the inhibitor dilutions or controls.

    • Incubate at 37°C for 5-15 minutes.[9]

    • Initiate the reaction by adding 50 µL of the ACE substrate working solution.

  • Measurement:

    • Measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the % inhibition and IC50 value as described in the previous protocols.

References

Application Notes and Protocols for P2X3 Receptor Binding Assay Using Spinorphin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X3 receptor, an ATP-gated cation channel, is a key player in nociceptive signaling and has emerged as a significant therapeutic target for chronic pain, cough, and other sensory disorders.[1][2] Spinorphin, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), has been identified as a potent and selective antagonist of the human P2X3 receptor, making it a valuable tool for studying P2X3 receptor pharmacology and for the development of novel analgesics.[3] These application notes provide detailed protocols for a P2X3 receptor binding assay using this compound as a competitive ligand, enabling researchers to investigate the binding properties of novel compounds targeting this receptor.

P2X3 Receptor Signaling Pathway

Activation of the P2X3 receptor by its endogenous ligand, adenosine triphosphate (ATP), leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ ions. This influx causes membrane depolarization and the initiation of an action potential in sensory neurons, transmitting pain signals to the central nervous system.[1][4] The activity of the P2X3 receptor can be modulated by various intracellular signaling pathways. For instance, Protein Kinase C (PKC) can enhance receptor activity.[5] Downstream of receptor activation, the influx of calcium can trigger further signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, which is implicated in nociceptive sensitization.[6]

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Binds & Activates This compound This compound This compound->P2X3 Binds & Inhibits Ca_Influx Ca²⁺ Influx P2X3->Ca_Influx Opens Na_Influx Na⁺ Influx P2X3->Na_Influx Opens Depolarization Membrane Depolarization Action_Potential Action Potential (Nociceptive Signal) Depolarization->Action_Potential Ca_Influx->Depolarization ERK_Pathway ERK Signaling Pathway Ca_Influx->ERK_Pathway Activates Na_Influx->Depolarization PKC PKC PKC->P2X3 Modulates Membrane_Preparation_Workflow start Start: Cells expressing P2X3 Receptor harvest Harvest Cells (e.g., scraping or trypsinization) start->harvest wash Wash cells with ice-cold PBS harvest->wash resuspend Resuspend cell pellet in ice-cold Lysis Buffer wash->resuspend homogenize Homogenize cells (e.g., Dounce homogenizer or sonication) resuspend->homogenize centrifuge1 Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and intact cells homogenize->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant Supernatant centrifuge2 Centrifuge supernatant at high speed (e.g., 40,000 x g) to pellet membranes collect_supernatant->centrifuge2 wash_pellet Wash membrane pellet with Lysis Buffer centrifuge2->wash_pellet Pellet resuspend_final Resuspend final membrane pellet in Assay Buffer wash_pellet->resuspend_final quantify Determine protein concentration (e.g., BCA assay) resuspend_final->quantify store Store aliquots at -80°C quantify->store Binding_Assay_Workflow start Start: Prepare reagents prepare_plates Prepare 96-well plates with: - Assay Buffer - Radioligand (e.g., [³H]A-317491) - Competing Ligand (this compound) - Non-specific binding control start->prepare_plates add_membranes Add P2X3 membrane preparation to each well prepare_plates->add_membranes incubate Incubate at room temperature with gentle agitation add_membranes->incubate filtration Rapidly filter contents of each well through a glass fiber filter plate incubate->filtration wash_filters Wash filters with ice-cold Wash Buffer to remove unbound radioligand filtration->wash_filters dry_filters Dry the filter plate wash_filters->dry_filters add_scintillant Add scintillation cocktail to each well dry_filters->add_scintillant count Measure radioactivity using a scintillation counter add_scintillant->count analyze Analyze data to determine IC₅₀ and calculate Ki count->analyze

References

Application Notes and Protocols for Cell-Based Assays of Spinorphin's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin is an endogenous heptapeptide with demonstrated anti-inflammatory properties.[1][2] Its mechanism of action involves the inhibition of enkephalin-degrading enzymes and antagonism of the P2X3 and N-formylpeptide (FPR) receptors.[1][3] Notably, this compound has been shown to inhibit the activation of neutrophils induced by the chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLF), suggesting its potential as a modulator of inflammatory responses.[3][4][5] These application notes provide detailed protocols for cell-based assays to characterize and quantify the anti-inflammatory effects of this compound, focusing on its impact on neutrophil and macrophage functions.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

The following table summarizes the reported inhibitory concentrations of this compound in various neutrophil function assays. While specific IC50 values are not extensively reported in the public domain, the provided data indicate effective concentrations for observing significant biological effects.

Assay Cell Type Stimulant Parameter Measured Effective Concentration of this compound Reference
ChemotaxisHuman NeutrophilsfMLFCell MigrationSignificant inhibition at 10 µM[4]
Superoxide ProductionHuman NeutrophilsfMLFO2- GenerationSignificant inhibition at 100 µM[4]
ExocytosisHuman NeutrophilsfMLFβ-glucuronidase and collagenase releaseSignificant inhibition at 100 µM[4]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below to enable researchers to investigate this compound's anti-inflammatory activity.

Protocol 1: Neutrophil Chemotaxis Assay

Objective: To evaluate the inhibitory effect of this compound on fMLF-induced neutrophil migration.

Materials:

  • Human neutrophils isolated from fresh peripheral blood

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • N-formylmethionyl-leucyl-phenylalanine (fMLF)

  • Boyden chamber or similar chemotaxis system with 3-5 µm pore size filters

  • Calcein-AM or other suitable fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in RPMI 1640 supplemented with 1% FBS.

  • Cell Labeling: Incubate the neutrophils with Calcein-AM at a final concentration of 5 µM for 30 minutes at 37°C. Wash the cells twice with RPMI 1640 to remove excess dye and resuspend in RPMI 1640 with 1% FBS at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower wells of the Boyden chamber, add RPMI 1640 with 1% FBS containing fMLF at a concentration known to induce chemotaxis (e.g., 10 nM).

    • In separate wells, add medium with fMLF and varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a negative control (medium only) and a positive control (fMLF only).

  • Cell Addition: Add the Calcein-AM labeled neutrophil suspension to the upper chamber of each well.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • Quantification:

    • After incubation, carefully remove the upper chamber.

    • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the fMLF-only control.

Protocol 2: Macrophage Cytokine Release Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMDMs)

  • DMEM or RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells or BMDMs in complete medium (DMEM/RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin) in a 37°C, 5% CO2 incubator.

  • Cell Seeding: Seed the macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • The next day, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Stimulate the cells with LPS at a final concentration of 100 ng/mL. Include a vehicle control (no LPS, no this compound), a positive control (LPS only), and wells with this compound alone to test for any intrinsic effects.

  • Incubation: Incubate the plates for 6-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cytokine being measured.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of cytokine production for each this compound concentration relative to the LPS-only control.

Protocol 3: Western Blot for MAPK and NF-κB Signaling Pathways

Objective: To investigate whether this compound's anti-inflammatory effects are mediated through the inhibition of MAPK (p38, ERK1/2) and/or NF-κB signaling pathways.

Materials:

  • Human neutrophils or RAW 264.7 macrophages

  • Appropriate cell culture medium

  • This compound

  • fMLF (for neutrophils) or LPS (for macrophages)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-IκBα, anti-total-IκBα, anti-p65, anti-Lamin B1 (for nuclear fractions)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Culture and seed neutrophils or macrophages in 6-well plates at a higher density (e.g., 1-2 x 10^6 cells/well).

    • Pre-treat the cells with an effective concentration of this compound (e.g., 100 µM) for 1-2 hours.

    • Stimulate the cells with fMLF (100 nM for neutrophils) or LPS (100 ng/mL for macrophages) for a short duration (e.g., 5-30 minutes) to observe phosphorylation events.

  • Cell Lysis:

    • After stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • For NF-κB p65 nuclear translocation, perform nuclear and cytoplasmic fractionation using a suitable kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on the activation of these signaling pathways. For NF-κB, assess the translocation of p65 to the nucleus by comparing its levels in the nuclear and cytoplasmic fractions.

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

spinorphin_pathway This compound This compound FPR FPR (N-formylpeptide Receptor) This compound->FPR Antagonizes G_Protein G-protein Activation FPR->G_Protein fMLF fMLF fMLF->FPR Binds & Activates PLC PLC Activation G_Protein->PLC MAPK_Cascade MAPK Cascade (p38, ERK1/2) G_Protein->MAPK_Cascade NFkB_Pathway NF-κB Pathway G_Protein->NFkB_Pathway Potential Modulation Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Inflammatory_Response Inflammatory Response (Chemotaxis, Cytokine Release) Ca_Mobilization->Inflammatory_Response MAPK_Cascade->Inflammatory_Response NFkB_Pathway->Inflammatory_Response

Caption: Proposed signaling pathway of this compound's anti-inflammatory action.

chemotaxis_workflow start Start isolate Isolate Human Neutrophils start->isolate label_cells Label with Calcein-AM isolate->label_cells add_cells Add Labeled Neutrophils to Upper Chamber label_cells->add_cells setup_chamber Set up Boyden Chamber (fMLF +/- this compound) setup_chamber->add_cells incubate Incubate (37°C, 60-90 min) add_cells->incubate read_fluorescence Measure Fluorescence of Migrated Cells incubate->read_fluorescence analyze Analyze Data (% Inhibition) read_fluorescence->analyze end End analyze->end cytokine_workflow start Start seed_macrophages Seed Macrophages in 96-well Plate start->seed_macrophages pre_treat Pre-treat with This compound seed_macrophages->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate (6-24 hours) stimulate->incubate collect_supernatant Collect Supernatants incubate->collect_supernatant elisa Perform ELISA for TNF-α and IL-6 collect_supernatant->elisa analyze Analyze Data (% Inhibition) elisa->analyze end End analyze->end

References

Application Notes and Protocols for Creating Fluorescently Labeled Spinorphin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, synthesis, purification, and characterization of fluorescently labeled Spinorphin analogs. This compound, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-W-Thr), is a key regulator of enkephalin-degrading enzymes and exhibits antinociceptive and anti-inflammatory properties.[1][2][3] Fluorescent labeling of this compound analogs enables researchers to visualize and track their interactions with biological systems, facilitating studies in drug development, receptor binding, and cellular imaging.[4][5][6]

Introduction to Fluorescent Labeling of Peptides

Fluorescent labeling of peptides involves the covalent attachment of a fluorophore to the peptide sequence. This process allows for the sensitive detection and quantification of the peptide in various biological assays.[5][6] Common strategies for labeling peptides include targeting primary amines at the N-terminus or on lysine side chains, or thiol groups on cysteine residues.[5][7] The choice of fluorescent dye and labeling strategy is critical to minimize interference with the peptide's biological activity.[5][8]

Data Presentation: Properties of Fluorescently Labeled this compound Analogs

The following table summarizes the physicochemical and spectral properties of reported fluorescently labeled this compound analogs. This data is essential for selecting the appropriate analog and experimental setup for specific research applications.

Analog NameSequence ModificationFluorescent LabelExcitation (nm)Emission (nm)Molecular Weight (m/z)Retention Time (tR, min)Reference
Rh-SN-terminusRhodamine B~560-1320.712.3[3][9]
Rh-S5N-terminus, Pro5 -> Ac5cRhodamine B~560-1318.712.0[3][9]
Rh-S6N-terminus, Pro5 -> Ac6cRhodamine B~560-1332.812.8[3][9]

Ac5c: 1-aminocyclopentanecarboxylic acid; Ac6c: 1-aminocyclohexanecarboxylic acid

Mandatory Visualizations

This compound Signaling Pathway

This compound acts as an inhibitor of several enkephalin-degrading enzymes, thereby potentiating the effects of endogenous enkephalins.[1][2][10] It has also been shown to antagonize the P2X3 receptor.[1] The following diagram illustrates the known signaling pathways influenced by this compound.

Spinorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Enkephalinases Enkephalin-Degrading Enzymes (APN, DPP3, ACE, NEP) This compound->Enkephalinases Inhibition P2X3_Receptor P2X3 Receptor This compound->P2X3_Receptor Antagonism Enkephalins Enkephalins Enkephalins->Enkephalinases Degradation Opioid_Receptor Opioid Receptor Enkephalins->Opioid_Receptor Activation Downstream_Signaling Downstream Signaling (e.g., ↓ cAMP) Opioid_Receptor->Downstream_Signaling Biological_Effects Biological Effects (Analgesia, Anti-inflammation) Downstream_Signaling->Biological_Effects

Caption: this compound Signaling Pathway.

Experimental Workflow for Creating Fluorescently Labeled this compound Analogs

The following diagram outlines the key steps involved in the synthesis, purification, and characterization of fluorescently labeled this compound analogs.

Fluorescent_Spinorphin_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final_product Final Product SPPS Solid-Phase Peptide Synthesis (SPPS) of this compound Analog Labeling On-Resin N-terminal Labeling with Fluorescent Dye SPPS->Labeling Cleavage Cleavage from Resin and Deprotection Labeling->Cleavage Crude_Purification Crude Peptide Precipitation and Washing Cleavage->Crude_Purification HPLC Preparative HPLC Purification Crude_Purification->HPLC Mass_Spec Mass Spectrometry (MS) (Molecular Weight Verification) HPLC->Mass_Spec Analytical_HPLC Analytical HPLC (Purity Assessment) HPLC->Analytical_HPLC Fluorescence_Spec Fluorescence Spectroscopy (Spectral Properties) HPLC->Fluorescence_Spec Final_Product Lyophilized Fluorescent This compound Analog Mass_Spec->Final_Product Analytical_HPLC->Final_Product Fluorescence_Spec->Final_Product

Caption: Experimental Workflow.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol details the manual solid-phase synthesis of this compound analogs using Fmoc chemistry.[11][12]

Materials:

  • Fmoc-Rink-Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)

  • Coupling reagents: TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink-Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and methanol.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with TBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the activated amino acid mixture to the deprotected resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF, DCM, and methanol.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence (Thr-Trp-Pro-Tyr-Val-Val-Leu).

  • N-terminal Modification (Optional): If a non-fluorescent analog is desired, proceed to deprotection of the final Fmoc group. For fluorescent labeling, keep the N-terminal Fmoc group on for Protocol 2.

Protocol 2: On-Resin Fluorescent Labeling

This protocol describes the N-terminal labeling of the synthesized this compound analog with a fluorescent dye (e.g., Rhodamine B) while the peptide is still attached to the resin.[11][13]

Materials:

  • Peptide-resin from Protocol 1 (with N-terminal Fmoc group)

  • Fluorescent dye with a carboxylic acid group (e.g., Rhodamine B)

  • Coupling reagents (TBTU, HOBt)

  • Activation base (DIPEA)

  • Solvents (DMF, DCM)

Procedure:

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin as described in Protocol 1, step 2.

  • Dye Coupling:

    • Dissolve the fluorescent dye (e.g., Rhodamine B, 3 equivalents) in DMF.

    • Add coupling reagents TBTU (2.9 equivalents) and HOBt (3 equivalents) to the dye solution.

    • Add DIPEA (6 equivalents) to activate the dye.

    • Add the activated dye solution to the deprotected peptide-resin and shake for 4-6 hours at room temperature, protected from light.

  • Washing: Wash the fluorescently labeled peptide-resin thoroughly with DMF, DCM, and methanol to remove excess dye and coupling reagents.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol details the cleavage of the labeled peptide from the resin, removal of side-chain protecting groups, and subsequent purification.[12][]

Materials:

  • Fluorescently labeled peptide-resin from Protocol 2

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Purification system: High-Performance Liquid Chromatography (HPLC) with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Washing:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the washing step with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of mobile phase A.

    • Purify the peptide by preparative reverse-phase HPLC using a gradient of mobile phase B.

    • Monitor the elution profile at the absorbance wavelength of the peptide bond (220 nm) and the specific wavelength for the fluorescent dye (e.g., ~560 nm for Rhodamine B).

    • Collect the fractions containing the pure, labeled peptide.

  • Lyophilization: Freeze the purified fractions and lyophilize to obtain the final product as a powder.

Protocol 4: Characterization of Fluorescently Labeled this compound Analogs

This protocol outlines the key analytical techniques to verify the identity, purity, and fluorescent properties of the synthesized analogs.[][15]

Materials:

  • Purified fluorescently labeled this compound analog

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Analytical HPLC system with a C18 column

  • Fluorescence spectrophotometer

Procedure:

  • Molecular Weight Verification:

    • Dissolve a small amount of the lyophilized peptide in an appropriate solvent.

    • Analyze the sample using mass spectrometry to confirm that the observed molecular weight matches the calculated molecular weight of the fluorescently labeled peptide.

  • Purity Assessment:

    • Analyze the purified peptide using analytical HPLC with a C18 column and a suitable gradient.

    • Assess the purity by integrating the peak area of the desired product relative to any impurity peaks. Purity should typically be >95%.

  • Fluorescence Spectroscopy:

    • Dissolve the labeled peptide in a suitable buffer (e.g., PBS, pH 7.4).

    • Measure the excitation and emission spectra to determine the maximal excitation and emission wavelengths.

    • Quantum yield and other photophysical properties can be determined using standard methods if required.

By following these detailed protocols and utilizing the provided data and visualizations, researchers can successfully create and characterize fluorescently labeled this compound analogs for a wide range of applications in pharmacology and cell biology.

References

Application Notes and Protocols for Developing Spinorphin-Gold Nanoparticle Conjugates for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Spinorphin-gold nanoparticle (AuNP) conjugates, intended for use as a targeted drug delivery system. This compound, an endogenous heptapeptide, has demonstrated antinociceptive, antiallodynic, and anti-inflammatory properties.[1][2] The conjugation of this compound to gold nanoparticles offers a promising strategy to enhance its stability, bioavailability, and targeted delivery, potentially to the central nervous system.[3]

Overview of the System

Gold nanoparticles are widely utilized in biomedical applications due to their biocompatibility, ease of synthesis, and tunable surface chemistry.[4][5][6][7] They serve as a stable scaffold for the attachment of therapeutic molecules like peptides.[6] The conjugation of this compound to AuNPs can be achieved through various methods, including passive adsorption or covalent linkage. This document will focus on a covalent conjugation strategy, which offers a more stable and controlled attachment of the peptide to the nanoparticle surface.

Mechanism of Action

This compound is a non-classical opioid peptide that acts as a regulator of enkephalin-degrading enzymes, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[1] By inhibiting these enzymes, this compound can potentiate the effects of endogenous enkephalins, which are involved in pain modulation.[2] The conjugation to gold nanoparticles aims to protect this compound from degradation and facilitate its transport across biological barriers.

Data Presentation

The following tables summarize key quantitative data for the characterization of this compound-AuNP conjugates, based on previously reported findings.

Table 1: Physicochemical Properties of this compound-AuNP Conjugates

ParameterValueMethod of Analysis
Average Diameter of AuNPs21.92 ± 6.89 nmTransmission Electron Microscopy (TEM)
Zeta PotentialSufficiently high for stabilityZeta Potential Analysis
UV-Vis Absorbance Peak of AuNPs~531 nmUV-Vis Spectrophotometry

Data adapted from a study on rhodamine-labeled this compound-AuNP conjugates.[3]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and characterization of this compound-AuNP conjugates.

Protocol for Synthesis of Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of citrate-stabilized gold nanoparticles with a diameter of approximately 20 nm.

Materials:

  • Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)

  • Trisodium citrate (1% solution)

  • Deionized water

  • Glassware (thoroughly cleaned)

  • Stirring hotplate

Procedure:

  • In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil while stirring.

  • Quickly add 2 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.[5]

  • The solution color will change from pale yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.[8]

  • Continue boiling and stirring for an additional 10 minutes.[5]

  • Remove the flask from the heat and allow it to cool to room temperature.

  • The synthesized AuNPs can be stored at 4°C for further use.

Protocol for Conjugation of this compound to Gold Nanoparticles

This protocol outlines the covalent conjugation of this compound to the synthesized AuNPs. A thiol-terminated this compound derivative (e.g., with a cysteine residue added to the N-terminus) is recommended for a stable gold-thiol bond.

Materials:

  • Synthesized gold nanoparticle solution

  • Thiol-modified this compound (e.g., Cys-LVVYPWT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Prepare a stock solution of thiol-modified this compound in deionized water.

  • Add the this compound stock solution to the gold nanoparticle solution at a molar ratio determined by optimization (a starting point could be a 1:100 ratio of AuNPs to this compound).

  • Gently mix the solution and allow it to react for at least 2 hours at room temperature with gentle stirring.

  • To remove unconjugated this compound, centrifuge the solution at a speed sufficient to pellet the AuNP conjugates (e.g., 12,000 x g for 30 minutes).

  • Carefully remove the supernatant and resuspend the pellet in PBS.

  • Repeat the centrifugation and resuspension steps two more times to ensure the removal of unbound peptide.

  • After the final wash, resuspend the this compound-AuNP conjugates in PBS for storage at 4°C.

Protocol for Characterization of this compound-AuNP Conjugates

3.3.1. UV-Vis Spectroscopy

  • Purpose: To confirm the formation of AuNPs and their conjugation with this compound.

  • Procedure:

    • Record the UV-Vis absorption spectrum of the synthesized AuNPs and the this compound-AuNP conjugates from 400 to 700 nm.

    • A characteristic surface plasmon resonance peak for AuNPs should be observed around 520-530 nm.[3] A slight red-shift in the peak after conjugation can indicate the binding of this compound to the nanoparticle surface.

3.3.2. Dynamic Light Scattering (DLS) and Zeta Potential

  • Purpose: To determine the hydrodynamic diameter and surface charge of the conjugates.

  • Procedure:

    • Dilute a small aliquot of the conjugate solution in deionized water.

    • Measure the hydrodynamic diameter and zeta potential using a DLS instrument.

    • An increase in hydrodynamic diameter compared to the bare AuNPs will confirm the presence of the peptide on the surface. A stable nanoparticle dispersion is generally indicated by a zeta potential value more positive than +30 mV or more negative than -30 mV.[3]

3.3.3. Transmission Electron Microscopy (TEM)

  • Purpose: To visualize the size, shape, and morphology of the AuNPs and conjugates.

  • Procedure:

    • Place a drop of the diluted nanoparticle solution onto a carbon-coated copper grid and allow it to dry.

    • Image the grid using a transmission electron microscope.

    • Analyze the images to determine the average core size and size distribution of the nanoparticles.

Visualizations

Signaling Pathway of this compound

Spinorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enkephalins Enkephalins Enkephalin_Degrading_Enzymes Enkephalin-Degrading Enzymes (APN, NEP, etc.) Enkephalins->Enkephalin_Degrading_Enzymes Degraded by Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Activates This compound This compound This compound->Enkephalin_Degrading_Enzymes Inhibits Pain_Modulation Pain Modulation Opioid_Receptors->Pain_Modulation Leads to

Caption: this compound inhibits enkephalin-degrading enzymes, increasing enkephalin levels.

Experimental Workflow for Developing this compound-AuNP Conjugates

Experimental_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization AuNP_Synthesis Gold Nanoparticle Synthesis (Turkevich) Conjugation This compound-AuNP Conjugation AuNP_Synthesis->Conjugation Spinorphin_Prep This compound Preparation Spinorphin_Prep->Conjugation Purification Purification (Centrifugation) Conjugation->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis DLS_Zeta DLS & Zeta Potential Purification->DLS_Zeta TEM TEM Purification->TEM

Caption: Workflow for synthesis and characterization of this compound-AuNP conjugates.

Logical Relationship in Drug Delivery

Drug_Delivery_Logic Spinorphin_AuNP This compound-AuNP Conjugate Systemic_Admin Systemic Administration Spinorphin_AuNP->Systemic_Admin Bio_Barrier Biological Barrier (e.g., BBB) Systemic_Admin->Bio_Barrier Overcomes Target_Site Target Site (e.g., CNS) Bio_Barrier->Target_Site Reaches Therapeutic_Effect Therapeutic Effect (Analgesia) Target_Site->Therapeutic_Effect Elicits

Caption: Conceptual pathway for this compound-AuNP conjugate drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of Spinorphin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of Spinorphin. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting protocol for analytical and preparative HPLC of this compound?

A1: A common approach for this compound purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Below are representative starting protocols for both analytical and semi-preparative scales, based on published methods.[1][2]

Data Presentation: HPLC Protocols for this compound Purification

ParameterAnalytical RP-HPLCSemi-Preparative RP-HPLC
Column SymmetryShield™ RP-18, 3.5 µm, 50 x 4.6 mmXBridge™ Prep C18, 10 µm, 10 x 250 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
Gradient 0→100% B over 45 min, then 100% B for 5 min20→100% B over 50 min
Flow Rate 1 mL/min5 mL/min
Detection UV at 210-220 nmUV at 210-220 nm

Q2: My this compound peptide is showing poor solubility in the mobile phase. What can I do?

A2: Poor solubility of peptides in the initial mobile phase is a common issue. If this compound is difficult to dissolve, first try dissolving it in a small amount of 100% aqueous solution containing 0.1% TFA before diluting it with the mobile phase.[3] If solubility issues persist, consider using a stronger organic solvent for initial dissolution, but be mindful that injecting a sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.

Q3: I'm observing low yield after purification, even with good purity in the fractions. What could be the cause?

A3: Low recovery of peptides post-purification can stem from several factors. If you are using a chlorotrityl linker for solid-phase peptide synthesis (SPPS), premature cleavage of the peptide from the resin during synthesis can occur, leading to a lower amount of the full-length peptide in the crude product.[4] Additionally, ensure that the lyophilization process is optimized, as improper handling can lead to loss of the purified peptide.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC purification of this compound in a question-and-answer format.

Problem 1: Poor Peak Resolution or Co-eluting Peaks

Q: My chromatogram shows broad peaks and poor separation between this compound and impurities. How can I improve the resolution?

A: Achieving good peak resolution is critical for accurate quantification and purification. Here are several strategies to improve peak separation:

  • Optimize the Gradient: A shallower gradient can often improve the separation of closely eluting peaks. For example, instead of a rapid gradient from 20% to 100% acetonitrile, try a more gradual increase, such as 20-60% over a longer period.[6]

  • Adjust the Mobile Phase Composition: Modifying the mobile phase can alter selectivity. While acetonitrile is common, trying methanol as the organic modifier can change the elution profile and improve separation.[7][8]

  • Change the Column: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size can enhance efficiency and resolution.[7][9] Longer columns also generally provide better resolution, though at the cost of longer run times and higher backpressure.[7]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes lead to better peak resolution, although it will increase the analysis time.[6][10]

  • Optimize the Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be cautious as high temperatures can potentially degrade the peptide.[6][10]

Experimental Protocols: Method for Improving Peak Resolution

  • Systematic Approach: Change only one parameter at a time to systematically evaluate its effect on the separation.[10]

  • Gradient Modification: Start by decreasing the gradient slope. For instance, if your initial gradient is a 5% increase in acetonitrile per minute, try reducing it to 2% per minute.

  • Solvent Screening: If gradient optimization is not sufficient, substitute acetonitrile with methanol in the mobile phase and re-run the gradient.

  • Column Evaluation: If resolution is still poor, consider testing a column with a different particle size or length. For example, moving from a 5 µm to a 3.5 µm particle size column can increase efficiency.[7]

Problem 2: Peak Tailing

Q: The peak for this compound is asymmetrical with a pronounced tail. What is causing this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the peptide and the stationary phase, or by column overload.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller amount of your sample to see if the peak shape improves.[11]

  • Increase Ion-Pairing Agent Concentration: Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape. Insufficient TFA can lead to tailing. Ensure your mobile phase contains at least 0.1% TFA.[11]

  • Use a High-Purity Silica Column: Older or lower-quality silica columns can have active silanol groups that cause secondary interactions with peptides, leading to tailing. Using a high-purity, end-capped column can minimize these interactions.[11]

Problem 3: Baseline Noise or Drifting

Q: My HPLC baseline is noisy or drifting, making it difficult to accurately integrate the peaks. What are the likely causes?

A: An unstable baseline can be due to several factors related to the mobile phase or the HPLC system itself.

  • Mobile Phase Contamination: Ensure you are using high-purity, HPLC-grade solvents and reagents. Contaminants in the mobile phase, especially in gradient elution, can cause a rising baseline and ghost peaks. Always use freshly prepared mobile phases.

  • Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can lead to the formation of bubbles in the pump or detector, causing baseline noise. Degas your mobile phase before use.

  • Pump or Detector Issues: Leaks in the pump, worn pump seals, or a dirty detector flow cell can all contribute to baseline instability.

Mandatory Visualizations

Logical Troubleshooting Workflow for HPLC Issues

HPLC_Troubleshooting_Workflow Start HPLC Issue Identified Poor_Resolution Poor Peak Resolution Start->Poor_Resolution Peak_Tailing Peak Tailing Start->Peak_Tailing Baseline_Noise Baseline Noise/Drift Start->Baseline_Noise Optimize_Gradient Optimize Gradient (Shallower) Poor_Resolution->Optimize_Gradient Check_Overload Check for Column Overload Peak_Tailing->Check_Overload Check_Solvents Use High-Purity Solvents Baseline_Noise->Check_Solvents Adjust_Mobile_Phase Adjust Mobile Phase (e.g., ACN to MeOH) Optimize_Gradient->Adjust_Mobile_Phase If not resolved Change_Column Change Column (Particle Size/Length) Adjust_Mobile_Phase->Change_Column If not resolved Resolved Issue Resolved Change_Column->Resolved Check_TFA Verify TFA Concentration (≥0.1%) Check_Overload->Check_TFA If not resolved Check_TFA->Resolved Degas_Mobile_Phase Degas Mobile Phase Check_Solvents->Degas_Mobile_Phase If not resolved System_Check Check System (Leaks, Seals) Degas_Mobile_Phase->System_Check If not resolved System_Check->Resolved

Caption: A flowchart for troubleshooting common HPLC purification issues.

Signaling Pathway Inhibition by this compound

This compound is known to inhibit enkephalin-degrading enzymes, thereby potentiating the effects of endogenous enkephalins which are involved in pain modulation.[12]

Spinorphin_Signaling_Pathway cluster_effect This compound This compound Enkephalin_Degrading_Enzymes Enkephalin-Degrading Enzymes (e.g., DPPIII) This compound->Enkephalin_Degrading_Enzymes Inhibits Enkephalins Enkephalins Enkephalin_Degrading_Enzymes->Enkephalins Degrades Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Activates Pain_Signal_Transmission Pain Signal Transmission Opioid_Receptors->Pain_Signal_Transmission Inhibits Analgesia Analgesia (Pain Relief) Opioid_Receptors->Analgesia

Caption: The mechanism of action of this compound in pain modulation.

References

Preventing aggregation of Spinorphin during synthesis and storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to Spinorphin aggregation during chemical synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to aggregation?

This compound is an endogenous heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT)[1]. Its susceptibility to aggregation stems from its amino acid composition, which includes a high proportion of hydrophobic residues (Leucine, Valine, Proline, Tryptophan). These non-polar residues can promote intermolecular associations and self-assembly into ordered structures like β-sheets, leading to the formation of insoluble aggregates[2][3]. While the proline residue can act as a structural disruptor, the overall hydrophobicity remains a key driver for aggregation[2].

Q2: What are the primary factors that induce this compound aggregation?

Peptide aggregation is a multifaceted issue influenced by both intrinsic and extrinsic factors. Key factors include:

  • Amino Acid Sequence: The inherent hydrophobicity of the this compound sequence is a primary intrinsic factor[3][4].

  • Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, promoting aggregation[4][5].

  • pH: A peptide's solubility is often lowest at its isoelectric point (pI), where it has a net neutral charge. For this compound, aggregation may increase at a pH close to its pI[3][6].

  • Temperature: Elevated temperatures can accelerate degradation pathways and induce aggregation. For storage, lower temperatures are crucial[7][8][9].

  • Solvent/Buffer: The choice of solvent and the ionic strength of the buffer can significantly impact solubility and stability[4][5].

  • Mechanical Stress: Agitation or shaking can introduce energy that promotes aggregation at interfaces, such as the air-liquid interface[4].

Q3: How can I detect and quantify aggregation in my this compound sample?

Several analytical techniques can be employed to detect and quantify aggregation:

  • Visual Inspection: The simplest method is to check for visible particulates or cloudiness in the solution.

  • UV-Vis Spectroscopy: An increase in light scattering due to aggregates can be detected as an increase in absorbance or turbidity, often measured at wavelengths like 340 nm or 600 nm[10].

  • Size Exclusion Chromatography (SEC-HPLC): This is a widely used and robust method for separating and quantifying monomers from dimers, oligomers, and larger aggregates based on their hydrodynamic volume[11][12].

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates[13].

  • Flow Imaging Microscopy (FIM): This technique captures images of individual particles, allowing for their quantification, sizing, and morphological characterization[14].

Troubleshooting Guide: this compound Synthesis (SPPS)

Q1: During solid-phase peptide synthesis (SPPS), my resin beads are clumping and failing to swell. What is causing this?

This is a classic sign of on-resin aggregation. As the peptide chains elongate, they can form secondary structures (like β-sheets) that interact with each other through hydrogen bonds. This interchain association makes the peptide chains and the attached resin insoluble, preventing reagents from accessing the reactive sites[2][15]. This leads to a dramatic drop in the efficiency of both coupling and deprotection steps[15].

Q2: My coupling reactions are incomplete, and the ninhydrin test gives a false negative. How can I overcome this?

Severe aggregation can completely sequester the N-terminus of the growing peptide, making it unavailable for reaction or for detection by colorimetric tests like the ninhydrin test[15]. To overcome this, you must disrupt the secondary structures causing the aggregation.

Recommended Solutions:

  • Incorporate Structure-Breaking Dipeptides: The most effective strategy is to introduce pseudoproline dipeptides or Dmb dipeptides into the sequence. These derivatives temporarily introduce a "kink" in the peptide backbone, disrupting the hydrogen bonding that leads to β-sheet formation. The original amino acid sequence is restored during the final TFA cleavage[2][15].

  • Change Solvents: Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add chaotropic agents or organic solvents like DMSO to the reaction mixture[2].

  • Increase Temperature & Agitation: Performing the coupling at a higher temperature or using sonication can help disrupt aggregates and improve reaction kinetics[2].

Q3: After cleaving the peptide from the resin, the crude this compound precipitated and is now insoluble. What can be done?

This indicates that aggregation is occurring immediately after cleavage as the protecting groups are removed.

Recommended Solutions:

  • Modify Cleavage Cocktail: For highly aggregation-prone peptides, including a detergent like sodium dodecyl sulfate (SDS) in the cleavage reaction can help keep the peptide soluble[16].

  • Use Arginine Tags: Synthesizing the peptide with a temporary, cleavable arginine tag can significantly improve the solubility of the crude product. The positively charged arginine residues disrupt hydrophobic interactions and prevent aggregation[17].

Troubleshooting Guide: this compound Storage and Handling

Q1: My lyophilized this compound powder is difficult to dissolve. What is the correct procedure?

This compound's hydrophobic nature can make it challenging to dissolve directly in aqueous buffers. An improper solubilization technique can lead to irreversible aggregation.

Recommended Solubilization Protocol:

  • Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation[18].

  • Add a small amount of a sterile organic solvent like DMSO or DMF to first wet and dissolve the peptide. Aim for a high concentration stock solution[19].

  • Once the peptide is fully dissolved, slowly add the desired sterile aqueous buffer (e.g., PBS at pH 7.4) dropwise to the peptide concentrate while vortexing.

  • If particulates appear, brief sonication in a water bath may help improve solubility[19][20]. Do not proceed with experiments if the solution remains cloudy.

Q2: My this compound solution was clear initially but became cloudy after storage. Why did this happen and is it usable?

The solution has become cloudy due to the formation of aggregates during storage. This can be triggered by improper storage temperature, freeze-thaw cycles, or chemical degradation. The sample is likely not suitable for use as the concentration of active, monomeric peptide is unknown and the aggregates themselves could cause issues in biological assays.

Q3: What are the optimal conditions for short-term and long-term storage of this compound?

To ensure the stability and prevent aggregation of this compound, adhere to the following storage guidelines.

Format Storage Temperature Duration Key Considerations
Lyophilized Powder -20°C or -80°CLong-term (Years)Store in a tightly sealed container with a desiccant. Protect from light. This is the most stable form for long-term storage[18][19].
In Solution -20°C or -80°CShort-term (Weeks)Prepare aliquots to avoid repeated freeze-thaw cycles, which accelerate aggregation and degradation[18][21]. Use a sterile, slightly acidic buffer (pH 5-7)[18]. For peptides containing Trp (like this compound), use oxygen-free buffers to prevent oxidation[18][19].

Experimental Protocols

Protocol 1: General Method for Quantifying this compound Aggregation by SEC-HPLC

This protocol outlines a standard method for separating and quantifying soluble aggregates from monomeric this compound.

1. Materials:

  • HPLC system with a UV detector (220 nm and 280 nm).

  • Size-Exclusion Chromatography (SEC) column suitable for peptides (e.g., Tosoh TSKgel G2000SWxl or similar).

  • Mobile Phase: Isocratic elution using a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. The mobile phase should be filtered and degassed.

  • This compound sample, properly solubilized.

  • Molecular weight standards (for column calibration, if necessary).

2. Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Prepare the this compound sample in the mobile phase buffer to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter if any visible particulates are present.

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile using the UV detector at 220 nm (for peptide bonds) and 280 nm (for Tyr and Trp residues). Aggregates, being larger, will elute first, followed by the monomeric peptide.

  • Analysis: Integrate the peak areas for the aggregate and monomer peaks. The percentage of aggregation can be calculated as: % Aggregation = (Area_aggregates / (Area_aggregates + Area_monomer)) * 100

Visualizations

Diagram 1: On-Resin Aggregation Pathway during SPPS cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_consequences Consequences start Peptide Chain Elongation on Resin struct Formation of Secondary Structures (β-sheets) start->struct Hydrophobic residues & sequence length > 6 hbond Interchain Hydrogen Bonding struct->hbond agg On-Resin Aggregation (Insoluble Peptide-Resin Matrix) hbond->agg reagents Poor Reagent Accessibility agg->reagents coupling Incomplete Coupling & Deprotection reagents->coupling yield Low Synthesis Yield & Purity coupling->yield Diagram 2: Troubleshooting Workflow for Synthesis Aggregation start Signs of Aggregation Observed? (Resin Shrinking, Poor Coupling) action1 Modify Reaction Conditions start->action1 Yes action3 Crude Peptide Insoluble Post-Cleavage? start->action3 No, but... sol1 Switch to NMP/DMSO Add Chaotropic Salts Increase Temperature Use Sonication action1->sol1 end_good Synthesis Improved action1->end_good Effective end_bad Problem Persists action1->end_bad Not Effective action2 Resynthesize with Structure-Breaking Moieties sol2 Incorporate Pseudoproline or Dmb/Hmb Dipeptides action2->sol2 sol3 Use Detergents (SDS) in Cleavage Cocktail Utilize Cleavable Arg Tags action3->sol3 Yes end_bad->action2 Diagram 3: this compound Solubilization Decision Tree start Start: Lyophilized This compound Powder step1 Add small amount of organic solvent (e.g., DMSO) start->step1 check1 Is peptide fully dissolved? step1->check1 step2 Slowly add aqueous buffer while vortexing check1->step2 Yes fail Failure: Peptide is likely irreversibly aggregated. Consider resynthesis. check1->fail No check2 Does solution remain clear? step2->check2 step3 Try brief sonication in water bath check2->step3 No (Cloudy/ Precipitate) success Success: Ready for use (Store as aliquots at -20°C) check2->success Yes check3 Is solution clear now? step3->check3 check3->success Yes check3->fail No

References

Determining the optimal concentration of Spinorphin for cell culture experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Spinorphin in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on optimal concentrations to ensure the success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during cell culture experiments with this compound.

Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
Low or no biological activity of this compound 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type and assay. 2. Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide. 3. Incorrect Cell Culture Conditions: Cell density, passage number, or media components might be affecting the cellular response.1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific experimental setup. 2. Ensure Proper Storage: Store lyophilized this compound at -20°C or -80°C. Reconstituted peptide solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. 3. Optimize Cell Culture Parameters: Ensure cells are healthy, within their optimal passage number range, and seeded at the recommended density.
Unexpected Cytotoxicity or Cell Death 1. High Concentration of this compound: Excessive concentrations can be toxic to some cell lines. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Peptide Aggregation: this compound may aggregate at high concentrations, leading to cytotoxicity.[1][2][3]1. Determine IC50: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to your cells. 2. Limit Solvent Concentration: Keep the final concentration of solvents like DMSO below 0.5%, and ideally below 0.1%, in your cell culture media.[4] Always include a vehicle control in your experiments. 3. Improve Solubility: Refer to the peptide solubility guidelines below. If aggregation is suspected, try dissolving the peptide in a different solvent or using sonication.
Inconsistent or Variable Results 1. Incomplete Peptide Solubilization: The peptide may not be fully dissolved, leading to inaccurate concentrations. 2. Peptide Adsorption: Peptides can adhere to plasticware, reducing the effective concentration. 3. Variability in Cell Passages: Different cell passages can exhibit varied responses.1. Ensure Complete Dissolution: Visually inspect the solution to ensure there are no particulates. Follow the recommended solubilization protocol. 2. Use Low-Binding Plasticware: Utilize low-protein-binding tubes and pipette tips to minimize peptide loss. 3. Maintain Consistent Cell Passage Number: Use cells within a narrow passage number range for all experiments to ensure consistency.
Difficulty Dissolving this compound 1. Hydrophobicity: The amino acid sequence of this compound (Leu-Val-Val-Tyr-Pro-Trp-Thr) contains hydrophobic residues. 2. Incorrect Solvent: The chosen solvent may not be appropriate for the peptide's properties.1. Follow Solubility Guidelines: Based on its sequence, this compound is a hydrophobic peptide.    a. Start by attempting to dissolve in a small amount of sterile distilled water.    b. If solubility is poor, try adding a small amount of an organic solvent like DMSO (Dimethyl Sulfoxide) and then dilute with your aqueous buffer.[4][5]    c. Sonication can also aid in dissolution.[5][6][7]

Optimal this compound Concentrations for In Vitro Experiments

The optimal concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the experimental endpoint. Below is a summary of reported concentrations from the literature. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific conditions.

Cell Type Assay Effective Concentration Incubation Time Observed Effect Reference
Human Neutrophils Chemotaxis Inhibition (fMLP-stimulated)10 µMNot SpecifiedSignificant inhibition of chemotaxis.[6][8]
Human Neutrophils Superoxide (O2-) Generation Inhibition100 µMNot SpecifiedInhibition of superoxide generation.[6][8]
Human Neutrophils Exocytosis Inhibition100 µMNot SpecifiedInhibition of β-glucuronidase and collagenase exocytosis.[6][8]
HEK293 (transfected with mouse FPR) Calcium FluxEC50 = 128 µMNot SpecifiedInduction of intracellular calcium rise.
RAW 264.7 Macrophages Nitric Oxide (NO) ProductionStarting range: 1-100 µM24 hoursExpected: Modulation of LPS-induced NO production.[9][10][11][12][13]
SH-SY5Y Neuroblastoma Cells Neuroprotection (e.g., against 6-OHDA)Starting range: 0.1-10 µM24 hoursExpected: Protection against neurotoxin-induced cell death.[14][15][16][17][18]

*Note: Concentrations for RAW 264.7 and SH-SY5Y cells are suggested starting ranges for dose-response experiments, as direct data for this compound in these specific assays was not available in the cited literature.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

General Protocol for Reconstituting and Storing this compound
  • Bring to Room Temperature: Before opening, allow the lyophilized this compound vial to equilibrate to room temperature to prevent condensation.

  • Solubilization:

    • Briefly centrifuge the vial to ensure the peptide powder is at the bottom.

    • Based on the peptide's properties, add the appropriate sterile solvent (e.g., sterile water, or a small amount of DMSO followed by sterile buffer).

    • Gently vortex or sonicate to ensure complete dissolution.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Determining Optimal this compound Concentration (Dose-Response)
  • Cell Seeding: Seed your cells of interest (e.g., RAW 264.7, SH-SY5Y) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow overnight.

  • Prepare this compound Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A common range to test is from 1 nM to 100 µM.

  • Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of solvent used to dissolve this compound) and a negative control (media only).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Perform your desired assay (e.g., MTT for viability, Griess assay for nitric oxide, etc.).

  • Data Analysis: Plot the response versus the log of the this compound concentration to determine the EC50 (effective concentration, 50%) or IC50 (inhibitory concentration, 50%).

Neutrophil Chemotaxis Assay (Boyden Chamber)
  • Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a standard method like Ficoll-Paque density gradient centrifugation.

  • Cell Preparation: Resuspend the isolated neutrophils in a serum-free culture medium at a concentration of 1 x 10^6 cells/mL.[19]

  • Assay Setup:

    • Place the chemoattractant (e.g., fMLP) in the lower chamber of the Boyden apparatus.

    • Add the neutrophil suspension to the upper chamber, separated by a filter with a suitable pore size (e.g., 3-5 µm).

    • To test this compound's inhibitory effect, pre-incubate the neutrophils with various concentrations of this compound before adding them to the upper chamber, or add this compound to the upper chamber along with the cells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes.[19]

  • Quantification: After incubation, remove the filter, fix, and stain it. Count the number of cells that have migrated to the lower side of the filter using a microscope.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound is known to interact with at least two key receptors: the N-formylpeptide receptor (FPR) and the P2X3 receptor.

Spinorphin_FPR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FPR FPR (G-protein coupled receptor) This compound->FPR Binds to G_protein Gi/o Protein FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Ca²⁺ Mobilization) Ca_release->Cellular_Response MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response Spinorphin_P2X3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound P2X3 P2X3 Receptor (Ligand-gated ion channel) This compound->P2X3 Antagonizes ATP ATP ATP->P2X3 Activates Ion_Influx Cation Influx (Na⁺, Ca²⁺) P2X3->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK pathway) Depolarization->Downstream_Signaling Optimal_Concentration_Workflow start Start prepare_cells Prepare and Seed Cells (e.g., RAW 264.7, SH-SY5Y) start->prepare_cells prepare_dilutions Prepare Serial Dilutions of this compound (e.g., 1 nM to 100 µM) prepare_cells->prepare_dilutions treat_cells Treat Cells with this compound Dilutions and Controls (Vehicle, Negative) prepare_dilutions->treat_cells incubate Incubate for a Defined Period (e.g., 24 hours) treat_cells->incubate perform_assay Perform Desired Assay (e.g., MTT, Griess, etc.) incubate->perform_assay analyze_data Analyze Data and Plot Dose-Response Curve perform_assay->analyze_data determine_optimal Determine Optimal Concentration (EC50 / IC50) analyze_data->determine_optimal end End determine_optimal->end

References

Improving the solubility of Spinorphin for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spinorphin. Our aim is to help you overcome common challenges encountered during in vitro assays and ensure the successful application of this heptapeptide.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound, from initial solubilization to experimental execution.

Problem 1: Poor or Incomplete Solubilization of Lyophilized this compound

Symptoms:

  • Visible particulate matter after adding solvent.

  • Cloudy or milky appearance of the solution.

  • Low or inconsistent results in downstream assays.

Possible Causes and Solutions:

This compound is a heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT).[1][2] The presence of several hydrophobic residues (Leu, Val, Tyr, Pro, Trp) contributes to its limited solubility in aqueous solutions.

Solution Detailed Protocol Considerations
Use of Organic Solvents 1. Before opening, centrifuge the vial to pellet the lyophilized powder.[3]2. Add a small amount of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the vial to create a concentrated stock solution.[3]3. Vortex or sonicate the solution to ensure complete dissolution.[3]4. For your working solution, slowly add the concentrated stock dropwise into your aqueous buffer with gentle stirring to the desired final concentration.[4]- this compound has a reported solubility of 30 mg/mL in both DMSO and DMF. - For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.[5]
pH Adjustment 1. Determine the net charge of this compound at neutral pH. With no acidic or basic side chains, the peptide is neutral.[3]2. For neutral peptides, solubility can sometimes be improved by moving the pH away from the isoelectric point. Try dissolving in a slightly acidic buffer (e.g., pH 4-6) or a slightly basic buffer (e.g., pH 8-9).- Changes in pH can affect the stability of the peptide and the biological activity in your assay. Always validate your assay performance at the adjusted pH.
Sonication 1. After adding the initial solvent, place the vial in an ultrasonic bath for short intervals (e.g., 10-15 seconds).[3]2. Allow the solution to cool between sonication bursts to prevent heating, which could degrade the peptide.[3]- Sonication can help break up aggregates and facilitate the dissolution of hydrophobic peptides.
Problem 2: Precipitation of this compound During an Experiment

Symptoms:

  • The appearance of a precipitate after dilution in an aqueous buffer.

  • A gradual decrease in the measured activity of this compound over the course of the experiment.

Possible Causes and Solutions:

Precipitation can occur when the concentration of this compound exceeds its solubility limit in the final assay buffer, a phenomenon known as "salting out," or due to interactions with components of the buffer.

Solution Detailed Protocol Considerations
Optimize Dilution 1. When preparing your working solution, add the concentrated this compound stock solution to the aqueous buffer in a dropwise manner while gently vortexing.[4]- This avoids localized high concentrations of the peptide that can lead to immediate precipitation.
Incorporate a Surfactant 1. Include a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), in your final assay buffer.- Surfactants can help to keep hydrophobic molecules in solution. Ensure the chosen surfactant is compatible with your assay system.
Temperature Control 1. If precipitation is observed at lower temperatures, try performing the assay at a slightly elevated temperature (e.g., 37°C), if compatible with your experimental setup.- Solubility of some peptides increases with temperature. However, be mindful of the potential for peptide degradation at higher temperatures over extended periods.
Problem 3: Inconsistent or Unexpected Assay Results

Symptoms:

  • High variability between replicate wells.

  • Lower than expected biological activity.

  • Complete loss of activity.

Possible Causes and Solutions:

Inconsistent results can stem from incomplete solubilization, peptide degradation, or interference from residual contaminants from the synthesis process.

Solution Detailed Protocol Considerations
Ensure Complete Solubilization 1. After preparing the stock solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved peptide.[5]2. Carefully transfer the supernatant to a new tube for use in your experiments.- This ensures that you are working with a homogenous solution and that the concentration is accurate.
Proper Storage 1. Store lyophilized this compound at -20°C or -80°C.[3]2. Once dissolved, aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.- Repeated freezing and thawing can lead to peptide degradation.
Address Potential TFA Contamination 1. Trifluoroacetic acid (TFA) is often used in peptide purification and can remain as a salt. If you suspect TFA is interfering with your cell-based assay, consider an additional purification step such as dialysis or buffer exchange.- TFA can alter the pH of your solution and may have direct effects on cells.

Data Presentation

The following table summarizes the known solubility of this compound in various solvents.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) 30 mg/mLRecommended for creating concentrated stock solutions.
N,N-Dimethylformamide (DMF) 30 mg/mLAn alternative to DMSO for stock solutions.
Water Poorly solubleDue to its hydrophobic nature, this compound has limited solubility in aqueous solutions alone.
Aqueous Buffers (e.g., PBS) Poorly solubleSimilar to water, direct dissolution in buffers is challenging. It is recommended to first dissolve in an organic solvent and then dilute into the buffer.

Experimental Protocols

Protocol for Solubilizing this compound
  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Initial Dissolution: Add the required volume of sterile DMSO or DMF to achieve a stock concentration of 10-30 mg/mL.

  • Mixing: Vortex the solution for 30 seconds. If particulates are still visible, sonicate in a water bath for 10-15 seconds. Repeat if necessary, allowing the solution to cool between sonications.

  • Working Solution Preparation: Slowly add the concentrated stock solution dropwise to your pre-warmed (if applicable) aqueous assay buffer while gently stirring. Do not exceed a final DMSO/DMF concentration that is tolerated by your assay (typically <0.5%).

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Mandatory Visualizations

Signaling Pathways

This compound exerts its biological effects through multiple mechanisms, primarily by inhibiting enkephalin-degrading enzymes and interacting with specific receptors.[2]

Spinorphin_Mechanism This compound This compound Enkephalinases Enkephalin-Degrading Enzymes (e.g., NEP, APN) This compound->Enkephalinases Inhibits P2X3 P2X3 Receptor This compound->P2X3 Antagonist FP1 FP1 Receptor This compound->FP1 Weak Partial Agonist/Antagonist Enkephalins Enkephalins Enkephalinases->Enkephalins Degrades Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Activates Analgesia Analgesia & Anti-inflammatory Effects Opioid_Receptors->Analgesia Leads to Pain_Signal Pain Signaling P2X3->Pain_Signal Mediates

Caption: Overview of this compound's mechanisms of action.

Enkephalin_Pathway Proenkephalin Proenkephalin Enkephalins Enkephalins (Met-enk & Leu-enk) Proenkephalin->Enkephalins Cleavage Synaptic_Cleft Synaptic Cleft Enkephalins->Synaptic_Cleft Enkephalinases Enkephalinases (NEP, APN) Enkephalins->Enkephalinases Degradation by Opioid_Receptor Postsynaptic Opioid Receptor Synaptic_Cleft->Opioid_Receptor Binds to Pain_Inhibition Inhibition of Pain Signal Opioid_Receptor->Pain_Inhibition Inactive_Fragments Inactive Fragments Enkephalinases->Inactive_Fragments This compound This compound This compound->Enkephalinases Inhibits

Caption: this compound's role in the enkephalin signaling pathway.

Experimental Workflow

Spinorphin_Workflow Start Start: Lyophilized This compound Equilibrate Equilibrate to Room Temperature Start->Equilibrate Centrifuge_Vial Centrifuge Vial Equilibrate->Centrifuge_Vial Add_Solvent Add Organic Solvent (DMSO or DMF) Centrifuge_Vial->Add_Solvent Dissolve Vortex / Sonicate Add_Solvent->Dissolve Stock_Solution Concentrated Stock Solution Dissolve->Stock_Solution Dilute Dilute Dropwise into Aqueous Buffer Stock_Solution->Dilute Precipitate_Check Precipitation? Dilute->Precipitate_Check Working_Solution Final Working Solution Assay Perform In Vitro Assay Working_Solution->Assay Precipitate_Check->Add_Solvent Yes (Troubleshoot) Precipitate_Check->Working_Solution No

Caption: Recommended workflow for preparing this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving this compound?

A1: Due to the hydrophobic nature of its amino acid sequence, we recommend starting with a small amount of a high-purity organic solvent like DMSO or DMF to create a concentrated stock solution. This compound has a reported solubility of 30 mg/mL in both of these solvents.

Q2: My this compound solution is cloudy. What should I do?

A2: A cloudy solution indicates incomplete dissolution or precipitation. Try sonicating the solution in short bursts in a water bath. If it remains cloudy, centrifuge the solution at high speed and use the clear supernatant. The concentration of the supernatant may need to be re-determined. For future preparations, ensure you are adding the concentrated organic stock solution very slowly to the aqueous buffer with constant mixing.

Q3: Can I dissolve this compound directly in water or PBS?

A3: Direct dissolution in aqueous solutions is not recommended and will likely result in poor solubility.[3][6] The most effective method is to first create a concentrated stock in an organic solvent like DMSO and then dilute it into your aqueous buffer.

Q4: How should I store my this compound solutions?

A4: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C. Once dissolved, it is best to prepare single-use aliquots of your stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q5: I am seeing high variability in my cell-based assay. Could the this compound be the problem?

A5: High variability can be due to several factors related to the peptide. First, ensure your this compound is fully dissolved and that you are using a homogenous solution. Incomplete dissolution is a common source of error. Second, consider the possibility of residual TFA from the synthesis process interfering with your cells. Finally, ensure proper storage and handling to prevent degradation.

Q6: What is the mechanism of action of this compound?

A6: this compound is known to act through at least two main mechanisms. Its primary role is as an inhibitor of several enkephalin-degrading enzymes, which increases the local concentration and prolongs the action of endogenous enkephalins, leading to analgesic and anti-inflammatory effects.[2][7] Additionally, it has been shown to be an antagonist of the P2X3 receptor and a weak partial agonist/antagonist of the FP1 receptor.[2]

References

Technical Support Center: Enhancing the Plasma Stability of Spinorphin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to address challenges in increasing the plasma stability of spinorphin derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the experimental process of developing and evaluating this compound derivatives with enhanced plasma stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low plasma stability of native this compound?

A1: Like many small endogenous peptides, this compound is susceptible to rapid degradation by various proteases present in blood plasma.[1][2] Exopeptidases can cleave amino acids from the N- and C-termini, while endopeptidases can cleave internal peptide bonds. This enzymatic degradation is a major contributor to its short plasma half-life.[3]

Q2: Which chemical modification strategies are most effective for increasing the plasma stability of peptides like this compound?

A2: Several strategies have proven effective. The most common include:

  • N-terminal modification: Acylation or attachment of bulky groups like rhodamine B or hydantoin derivatives can protect against aminopeptidases.[4][5]

  • C-terminal modification: Amidation is a widely used approach to increase resistance to carboxypeptidases.[4][6]

  • Incorporation of unnatural amino acids: Replacing natural L-amino acids with D-amino acids or sterically hindered amino acids like 1-aminocyclopentanecarboxylic acid (Ac5c) and 1-aminocyclohexanecarboxylic acid (Ac6c) can hinder enzymatic recognition and cleavage.[4][5][7]

  • Cyclization: Creating a cyclic peptide, for instance through a disulfide bridge, restricts the peptide's conformation, making it less accessible to proteases.[8][9]

Q3: How do I choose the best stabilization strategy for my this compound derivative?

A3: The choice of strategy depends on several factors, including the desired biological activity, pharmacokinetic profile, and synthetic feasibility. It is often a process of rational design and empirical testing. A logical approach to selecting a strategy is outlined in the decision tree diagram below.

Troubleshooting Guide

Issue 1: Significant loss of my peptide derivative during the sample preparation (protein precipitation) step of the plasma stability assay.

  • Possible Cause: The precipitation method may be unsuitable for your specific peptide. Strong acids, for instance, can lead to the co-precipitation of some peptides along with the plasma proteins.[10]

  • Troubleshooting Steps:

    • Evaluate different precipitation agents: Compare your current method (e.g., trichloroacetic acid) with organic solvents like acetonitrile or ethanol.[10] Mixtures of organic solvents have been shown to be more effective in preserving peptides for analysis.[1]

    • Optimize the precipitation conditions: Test different ratios of the precipitation agent to the plasma sample and vary the incubation time and temperature on ice.

    • Quantify recovery: Before starting the stability assay, perform a recovery experiment by spiking a known concentration of your peptide into plasma, immediately precipitating the proteins, and quantifying the peptide in the supernatant to determine the percentage loss.

Issue 2: High variability in plasma half-life results between experiments.

  • Possible Cause 1: Inconsistent handling of plasma samples. The activity of proteases can vary depending on how the plasma was collected, processed, and stored.

  • Troubleshooting Steps:

    • Standardize plasma source and handling: Use plasma from a consistent source and adhere to a strict protocol for collection (e.g., type of anticoagulant), centrifugation, and storage (e.g., aliquoting and storing at -80°C).

    • Avoid repeated freeze-thaw cycles: Thaw a fresh aliquot of plasma for each experiment.

  • Possible Cause 2: Inconsistent incubation conditions. Temperature and agitation can affect enzymatic activity.

  • Troubleshooting Steps:

    • Ensure precise temperature control: Use a calibrated incubator or water bath set to 37°C.[2]

    • Standardize agitation: Use a thermomixer with a consistent shaking speed (e.g., 750 rpm) to ensure uniform mixing.[2]

Issue 3: Difficulty in detecting and quantifying the parent peptide and its degradation products by HPLC.

  • Possible Cause 1: Low concentration of the peptide or degradation products.

  • Troubleshooting Steps:

    • Increase the initial peptide concentration: Ensure the starting concentration in the plasma is high enough for detection. A typical starting concentration is around 10-30 µmol/L.[2][10]

    • Optimize the HPLC method: Adjust the gradient of the mobile phase to improve the separation and resolution of peaks. Ensure the detection wavelength (e.g., 214 nm for peptide bonds) is optimal.[2]

  • Possible Cause 2: Interference from plasma components.

  • Troubleshooting Steps:

    • Improve sample clean-up: After protein precipitation, consider a solid-phase extraction (SPE) step to further purify the sample before HPLC analysis.

    • Use mass spectrometry (LC-MS): LC-MS provides higher specificity and sensitivity than HPLC with UV detection, allowing for the accurate identification and quantification of the parent peptide and its metabolites, even in complex matrices.[11][12]

Quantitative Data on Peptide Stability

The following table summarizes data on the plasma stability of modified opioid peptides. While specific half-life data for many this compound derivatives are not extensively published, the data for endomorphin-1, a structurally related opioid peptide, demonstrates the effectiveness of various stabilization strategies.

Peptide DerivativeModification StrategyPlasma Half-life (t½)Fold Increase vs. NativeReference Peptide
Endomorphin-1Native Peptide< 5 min-Endomorphin-1
Cyclic Analog 1Cyclization (Disulfide Bridge)~30 min>6xEndomorphin-1
Cyclic Analog 2Cyclization + D-amino acid~96 min>19xEndomorphin-1
Glycosylated Cyclic AnalogCyclization + Glycosylation~152 min>30xEndomorphin-1
Sialorphin-Spinorphin HeterodimerN-terminal Lipidation (Palmitic Acid)~199 min-Sialorphin
Sialorphin-Spinorphin HeterodimerN-terminal Lipidation (Stearic Acid)~724 min-Sialorphin

Data for Endomorphin-1 derivatives adapted from Mansfeld et al. (2012).[8] Data for Sialorphin-Spinorphin heterodimers adapted from Fichna et al. (2022).[13]

Detailed Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a general procedure for assessing the stability of this compound derivatives in human plasma.

1. Materials:

  • Lyophilized this compound derivative

  • Human plasma (with anticoagulant, e.g., EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or thermomixer capable of maintaining 37°C

  • Protein precipitation agent (e.g., acetonitrile, 3% (w/v) trichloroacetic acid)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system or Liquid chromatography-mass spectrometry (LC-MS) system

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare a concentrated stock solution of the this compound derivative in an appropriate solvent (e.g., water, DMSO) and determine its exact concentration.

  • Plasma Preparation: Thaw frozen human plasma at room temperature or in a 37°C water bath. Centrifuge at a low speed to remove any cryoprecipitates.

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • Initiate the stability assay by adding a small volume of the peptide stock solution to the plasma to achieve a final concentration of 10-30 µmol/L.[2][10]

    • Incubate the mixture at 37°C with constant, gentle agitation.[2]

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

    • The 0-minute sample should be taken immediately after adding the peptide and before incubation begins.

  • Protein Precipitation:

    • Immediately mix the collected aliquot with a cold protein precipitation agent to stop the enzymatic reaction. For example, add 2 volumes of cold acetonitrile or an equal volume of 3% TCA.[2]

    • Vortex the mixture vigorously.

    • Incubate on ice for at least 10 minutes to allow for complete protein precipitation.[2]

  • Sample Clarification:

    • Centrifuge the samples at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.[2]

    • Carefully collect the supernatant, which contains the peptide and its degradation products.

  • Analysis:

    • Analyze the supernatant using a validated RP-HPLC or LC-MS method to quantify the amount of the remaining intact peptide.[2]

    • The percentage of remaining peptide at each time point is calculated relative to the 0-minute time point (which is set to 100%).

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Calculate the plasma half-life (t½) by fitting the data to a one-phase exponential decay model.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis prep_peptide Prepare Peptide Stock Solution start_reaction Spike Peptide into Plasma (Time 0 Sample) prep_peptide->start_reaction prep_plasma Thaw & Prepare Plasma prep_plasma->start_reaction incubate Incubate at 37°C with Agitation start_reaction->incubate sampling Collect Aliquots at Time Points incubate->sampling t = 5, 15, 30... min quench Quench with Precipitation Agent sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge collect Collect Supernatant centrifuge->collect analysis Analyze by RP-HPLC or LC-MS collect->analysis data_analysis Calculate % Remaining & Half-Life (t½) analysis->data_analysis

Caption: Experimental workflow for assessing the plasma stability of this compound derivatives.

strategy_selection start Goal: Increase this compound Plasma Stability q1 Is the N-terminus a key site for degradation? start->q1 q2 Is the C-terminus a key site for degradation? q1->q2 No s1 N-terminal Modification (e.g., Acylation, PEGylation) q1->s1 Yes q3 Are internal cleavage sites the primary issue? q2->q3 No s2 C-terminal Modification (e.g., Amidation) q2->s2 Yes s3 Incorporate Unnatural Amino Acids q3->s3 Yes combine Combine Strategies & Test Empirically q3->combine No s1->q2 s2->q3 s4 Cyclization s3->s4 s4->combine

References

Validation & Comparative

A Comparative Analysis of the Analgesic Properties of Spinorphin and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of Spinorphin, an endogenous peptide, and morphine, a classic opioid analgesic. The information presented herein is based on available experimental data and is intended to inform research and drug development efforts in the field of pain management.

Executive Summary

This compound and morphine represent two distinct approaches to analgesia. Morphine, a gold-standard opioid, directly activates mu-opioid receptors to produce potent pain relief. In contrast, this compound, a naturally occurring heptapeptide, exhibits a more complex mechanism of action, primarily by inhibiting enkephalin-degrading enzymes and acting as a P2X3 receptor antagonist. This fundamental difference in their molecular targets results in distinct analgesic profiles and potential therapeutic applications. While morphine offers broad and potent analgesia, its utility is often limited by significant side effects. This compound presents a potentially novel therapeutic avenue, particularly for certain types of pain that are less responsive to traditional opioids. However, a direct quantitative comparison of their analgesic potency from head-to-head studies is not yet available in the reviewed literature.

Data Presentation: Quantitative Analgesic Data

The following tables summarize the available quantitative data on the analgesic effects of this compound and morphine from various experimental models. It is crucial to note that a direct comparison of ED50 values from a single study examining both compounds under identical conditions is not available in the current body of literature. The data presented are from separate studies and should be interpreted with consideration of the different experimental contexts.

Table 1: Analgesic Potency of this compound in a Model of Allodynia

CompoundAdministration RoutePain ModelEffective DoseAnimal ModelReference
This compoundIntrathecal (i.t.)Nociceptin-induced allodyniaDose-dependent inhibitionMice[1]

Table 2: Analgesic Potency of Morphine in Various Pain Models

CompoundAdministration RoutePain ModelED50Animal ModelReference
MorphineIntravenous (i.v.)Hot Plate Test8.4 mg/kg (male), 10.6 mg/kg (female)Sprague-Dawley Rats[2]
MorphineIntravenous (i.v.)Tail Flick Test1.8 mg/kg (male), 1.4 mg/kg (female)Sprague-Dawley Rats[2]
MorphineSubcutaneous (s.c.)Tail Flick Test~3.14 - 4.7 mg/kgMice[3]
MorphineIntrathecal (i.t.)Postoperative Pain (PWT)1-10 nmol per site (dose-dependent effect)Female Mice[4]

Comparative Efficacy in Specific Pain Models

While a direct potency comparison is challenging, studies have highlighted qualitative differences in the analgesic spectrum of this compound and morphine.

  • Bradykinin-Induced Nociception: this compound significantly inhibits bradykinin-induced nociceptive flexor responses. This effect is notably different from morphine's, as the blockade by morphine is attenuated by pertussis toxin, whereas this compound's is not, suggesting a G-protein independent pathway for this compound in this context[5].

  • Purinergic Nociception: this compound completely blocks nociceptive responses induced by a P2X3 receptor agonist (2-MeS-ATP), while morphine has no effect[3]. This indicates that this compound may be effective in pain states where purinergic signaling plays a significant role.

Experimental Protocols

1. Bradykinin-Induced Nociceptive Flexor Response Assay

  • Objective: To assess the inhibitory effect of a compound on bradykinin-induced pain behavior.

  • Animal Model: Male ddY mice.

  • Procedure:

    • A baseline measurement of the flexor response is established by injecting a control substance into the plantar surface of the mouse's hind paw.

    • The test compound (this compound or morphine) is administered, typically via intravenous or intracerebroventricular injection.

    • Following the administration of the test compound, bradykinin is injected into the plantar surface of the hind paw to induce a nociceptive flexor response.

    • The number of flexor responses is counted for a defined period (e.g., 2 minutes) after the bradykinin injection.

    • The percentage of inhibition is calculated by comparing the number of flexor responses in the presence and absence of the test compound.

  • Pertussis Toxin Co-administration: To investigate the involvement of Gi/o proteins, a separate group of animals is pre-treated with pertussis toxin before the administration of the analgesic compound and subsequent bradykinin challenge.

2. P2X3 Agonist-Induced Nociception Assay

  • Objective: To evaluate the ability of a compound to block pain responses mediated by the P2X3 receptor.

  • Animal Model: Male ddY mice.

  • Procedure:

    • The test compound (this compound or morphine) is administered to the animals.

    • A selective P2X3 receptor agonist, such as 2-methylthioadenosine triphosphate (2-MeS-ATP), is injected into the plantar surface of the hind paw.

    • The number of nocifensive behaviors, such as paw licking or flinching, is observed and counted for a specific duration following the agonist injection.

    • The analgesic effect is determined by the reduction in nocifensive behaviors in the compound-treated group compared to a control group.

3. Hot Plate Test

  • Objective: To measure the response to a thermal pain stimulus, primarily reflecting supraspinal analgesic effects.

  • Apparatus: A heated plate with a controlled temperature.

  • Procedure:

    • The animal (typically a mouse or rat) is placed on the heated surface of the hot plate.

    • The latency to a nocifensive response, such as licking a hind paw or jumping, is recorded.

    • A cut-off time is established to prevent tissue damage.

    • The test compound is administered, and the latency to the nocifensive response is measured at various time points after administration. An increase in latency indicates an analgesic effect.

4. Tail Flick Test

  • Objective: To assess the spinal reflex to a thermal pain stimulus.

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

  • Procedure:

    • The animal's tail is exposed to the heat source.

    • The time taken for the animal to flick its tail away from the heat is measured as the tail-flick latency.

    • A maximum exposure time is set to avoid tissue injury.

    • Following administration of the test compound, the tail-flick latency is re-measured at different intervals. A prolongation of the latency is indicative of analgesia.

Signaling Pathways and Experimental Workflows

G cluster_morphine Morphine Signaling Pathway M Morphine MOR Mu-Opioid Receptor (GPCR) M->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel inhibits K_channel K+ Channels G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter Analgesia_M Analgesia Neurotransmitter->Analgesia_M

Caption: Simplified signaling pathway of morphine-induced analgesia.

G cluster_this compound This compound Mechanism of Action This compound This compound Enkephalinases Enkephalin-degrading Enzymes This compound->Enkephalinases inhibits P2X3 P2X3 Receptor This compound->P2X3 antagonizes Enkephalins ↑ Endogenous Enkephalins Enkephalinases->Enkephalins degrades Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors activate Analgesia_S Analgesia Opioid_Receptors->Analgesia_S P2X3->Analgesia_S contributes to

Caption: Proposed mechanisms of action for this compound-mediated analgesia.

G cluster_workflow General Workflow for Analgesic Testing Start Animal Acclimation & Baseline Measurement Admin Compound Administration (this compound, Morphine, or Vehicle) Start->Admin Pain_Stim Application of Nociceptive Stimulus (Thermal, Mechanical, Chemical) Admin->Pain_Stim Observation Observation & Measurement of Nocifensive Behavior Pain_Stim->Observation Data Data Analysis (e.g., Latency, Response Count) Observation->Data End Determination of Analgesic Effect Data->End

Caption: A generalized experimental workflow for evaluating analgesic compounds.

Conclusion

The comparison between this compound and morphine reveals two distinct pharmacological agents with different mechanisms of action and analgesic profiles. Morphine's potent, broad-spectrum analgesia via mu-opioid receptor agonism is well-established. This compound, through its inhibition of enkephalin-degrading enzymes and antagonism of P2X3 receptors, offers a multifaceted approach to pain modulation. The differential sensitivity of their effects to pertussis toxin and their varied efficacy against different types of induced pain underscore their unique properties. While direct quantitative comparisons of potency are currently lacking, the existing evidence suggests that this compound may hold promise for treating specific pain conditions, potentially those resistant to conventional opioid therapy. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative therapeutic potential of this compound.

References

A Comparative Analysis of Spinorphin and Synthetic Peptidase Inhibitors in Modulating Enkephalin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy Supported by Experimental Data

Endogenous opioids, such as enkephalins, play a crucial role in the modulation of pain and inflammation. Their therapeutic potential is often limited by rapid degradation by a class of enzymes known as peptidases. The inhibition of these enzymes to prolong the analgesic and anti-inflammatory effects of enkephalins is a key area of research. This guide provides a detailed comparison of the endogenous peptidase inhibitor, Spinorphin, with prominent synthetic peptidase inhibitors, offering insights into their respective efficacies and mechanisms of action.

Mechanism of Action: Enhancing Endogenous Opioid Signaling

Both this compound and synthetic peptidase inhibitors function by preventing the breakdown of enkephalins, thereby increasing their local concentrations and prolonging their interaction with opioid receptors. This leads to enhanced downstream signaling, resulting in analgesia and anti-inflammatory effects. The primary enzymes targeted are Neutral Endopeptidase (NEP), Aminopeptidase N (APN), Dipeptidyl Peptidase III (DPP3), and Angiotensin-Converting Enzyme (ACE).[1][2]

This compound, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), acts as a multi-target inhibitor of these enkephalin-degrading enzymes.[1][3] Synthetic inhibitors, on the other hand, have been developed with varying degrees of selectivity and potency for these enzymes. Some, like Kelatorphan, are broad-spectrum inhibitors, while others, like the active metabolites of the prodrug RB-101, exhibit more targeted inhibition.[4][5]

Comparative Efficacy: A Quantitative Overview

The efficacy of these inhibitors is typically quantified by their inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) against specific peptidases. A lower value indicates greater potency. The following table summarizes the available data for this compound and key synthetic inhibitors.

InhibitorTarget EnzymeIC50 / KiSource
This compound Aminopeptidase3.3 µg/mL[3]
Dipeptidyl Aminopeptidase1.4 µg/mL[3]
Angiotensin-Converting Enzyme (ACE)2.4 µg/mL[3]
Enkephalinase (NEP)10 µg/mL[3]
Dipeptidyl Peptidase III (DPP3)5.1 x 10⁻⁷ M (Ki)
Kelatorphan Enkephalinase (NEP)1.4 nM (Ki)
Dipeptidylaminopeptidase2 nM (Ki)
Aminopeptidase7 µM (Ki)
RB-101 (active metabolites) Aminopeptidase N (APN)11 nM (IC50)[5]
Neutral Endopeptidase (NEP)2 nM (IC50)[5]

Signaling Pathway and Experimental Workflow

The inhibition of enkephalin-degrading enzymes potentiates the natural pain-relief pathway. The following diagrams illustrate the core signaling cascade and a typical experimental workflow for evaluating the efficacy of these inhibitors.

Enkephalin Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Noxious Stimulus Noxious Stimulus Enkephalin Release Enkephalin Release Noxious Stimulus->Enkephalin Release Enkephalin Enkephalin Enkephalin Release->Enkephalin Enkephalin Degradation Enkephalin Degradation Enkephalin->Enkephalin Degradation Opioid Receptor Opioid Receptor Enkephalin->Opioid Receptor Peptidases Peptidases Peptidases->Enkephalin Degradation Signal Transduction Signal Transduction Opioid Receptor->Signal Transduction Analgesia Analgesia Signal Transduction->Analgesia Inhibitors Inhibitors Inhibitors->Peptidases Inhibition Experimental Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis Peptidase Activity Assay Peptidase Activity Assay Determine IC50/Ki Determine IC50/Ki Peptidase Activity Assay->Determine IC50/Ki Compare Efficacy Compare Efficacy Determine IC50/Ki->Compare Efficacy Animal Model of Pain Animal Model of Pain Administer Inhibitor Administer Inhibitor Animal Model of Pain->Administer Inhibitor Analgesic Assay Analgesic Assay Administer Inhibitor->Analgesic Assay Measure Pain Threshold Measure Pain Threshold Analgesic Assay->Measure Pain Threshold Measure Pain Threshold->Compare Efficacy

References

Spinorphin Analogs at the P2X3 Receptor: A Comparative Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the structure-activity relationships (SAR) of spinorphin and its analogs as antagonists of the P2X3 receptor, an important target in pain and sensory signaling pathways. The data presented is intended for researchers, scientists, and professionals in the field of drug development.

This compound, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), has been identified as a potent and non-competitive antagonist of the human P2X3 receptor.[1][2] Understanding the contribution of each amino acid residue to its activity is crucial for the design of novel and more effective P2X3 receptor modulators. This guide summarizes the key findings from alanine-scanning mutagenesis and other structural modifications of this compound.

Quantitative Analysis of this compound Analogs

The antagonistic activity of this compound and its analogs was evaluated at the human P2X3 receptor. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potencies.[3]

Analog NameSequenceModificationIC50 (nM) at human P2X3 Receptor
This compoundLVVYPWTNone (Wild-Type)0.0083
[Ala¹]-SpinorphinA VVYPWTLeucine to Alanine at position 11.12
[Ala²]-SpinorphinLA VYPWTValine to Alanine at position 210.5
[Ala³]-SpinorphinLVA YPWTValine to Alanine at position 31.20
[Ala⁴]-SpinorphinLVVA PWTTyrosine to Alanine at position 42.58
cyclo(LVVYPWT)cyclo(LVVYPWT)Cyclization of the peptide82.4
[Ala⁷]-SpinorphinLVVYPWAThreonine to Alanine at position 7Enhancing effect on agonistic activity

Key Structure-Activity Relationship Insights

  • N-terminal Residues: Single alanine substitutions at the first four positions (Leu¹, Val², Val³, and Tyr⁴) resulted in a significant decrease in antagonistic potency compared to the parent this compound, with IC50 values shifting to the nanomolar range. This indicates that the side chains of these N-terminal amino acids are critical for high-affinity binding and potent antagonism of the P2X3 receptor.[3]

  • C-terminal Threonine: The substitution of Threonine at position 7 with Alanine ([Ala⁷]-Spinorphin) did not result in antagonistic activity but instead led to an enhancement of the agonistic activity of ATP at the P2X3 receptor.[3] This suggests a crucial role for the hydroxyl group of the threonine residue in determining the antagonistic nature of the peptide.

  • Cyclization: Cyclization of the this compound peptide, while maintaining antagonistic properties, led to a substantial reduction in potency (IC50 = 82.4 nM) compared to the linear form.[3] This suggests that the conformational flexibility of the linear peptide may be important for its potent interaction with the receptor.

P2X3 Receptor Signaling Pathway

The P2X3 receptor is an ATP-gated ion channel primarily expressed on sensory neurons.[4][5] Its activation by extracellular ATP leads to the influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of a nociceptive signal. The signaling cascade involves downstream effectors that can modulate neuronal excitability.

P2X3_Signaling_Pathway cluster_membrane Cell Membrane P2X3 P2X3 Receptor Depolarization Membrane Depolarization P2X3->Depolarization Opens ATP Extracellular ATP ATP->P2X3 Binds Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Na_Influx Na⁺ Influx Depolarization->Na_Influx Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential

Caption: P2X3 Receptor Signaling Pathway.

Experimental Protocols

The primary experimental method used to determine the activity of this compound analogs at the P2X3 receptor is the Two-Electrode Voltage Clamp (TEVC) assay using recombinant human P2X3 receptors expressed in Xenopus laevis oocytes.

Objective: To measure the ion channel activity of the human P2X3 receptor in response to ATP and to determine the inhibitory effects of this compound and its analogs.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the human P2X3 receptor

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microelectrodes filled with 3 M KCl

  • Recording solution (e.g., ND96)

  • ATP solution (agonist)

  • This compound and its analogs (test compounds)

Procedure:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are microinjected with the cRNA encoding the human P2X3 receptor and are incubated for 2-5 days to allow for receptor expression on the oocyte membrane.

  • TEVC Recording Setup: An oocyte expressing the P2X3 receptors is placed in a recording chamber and continuously perfused with the recording solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (e.g., -70 mV).

  • Agonist Application: A baseline recording is established. ATP is then applied to the oocyte, which activates the P2X3 receptors and elicits an inward current.

  • Antagonist Application: To test the inhibitory effect of the this compound analogs, the oocyte is pre-incubated with the test compound for a specific duration before the co-application of the antagonist and ATP.

  • Data Analysis: The peak inward current in the presence of the antagonist is measured and compared to the control current (ATP alone). The percentage of inhibition is calculated, and dose-response curves are generated to determine the IC50 value for each analog.

Experimental Workflow for SAR Studies

The structure-activity relationship studies of this compound analogs at the P2X3 receptor follow a logical workflow from peptide design to data analysis.

SAR_Workflow A Peptide Design & Synthesis D Two-Electrode Voltage Clamp (TEVC) Assay A->D B Preparation of Xenopus Oocytes C cRNA Microinjection (hP2X3 Receptor) B->C C->D E Data Acquisition & Analysis D->E F IC50 Determination & SAR Analysis E->F

Caption: Experimental Workflow for SAR Studies.

References

Validating the In Vivo Anti-inflammatory Efficacy of Spinorphin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Spinorphin, an endogenous heptapeptide, with other alternatives. The information presented is supported by experimental data from various in vivo models of inflammation, offering valuable insights for researchers in inflammation and drug discovery.

This compound: A Dual-Action Anti-inflammatory Peptide

This compound (Leu-Val-Val-Tyr-Pro-Trp-Thr) is a naturally occurring peptide first isolated from the bovine spinal cord.[1] Its anti-inflammatory properties stem from a dual mechanism of action:

  • Inhibition of Enkephalin-Degrading Enzymes: this compound inhibits several key enzymes responsible for the breakdown of enkephalins, including neutral endopeptidase (NEP), aminopeptidase N (APN), and dipeptidyl peptidase III (DPP3).[2][3] By preventing the degradation of enkephalins, this compound effectively increases the local concentration of these endogenous opioid peptides, which are known to possess anti-inflammatory and analgesic properties.

  • N-formylpeptide Receptor (FPR) Antagonism: this compound acts as a specific antagonist at the N-formylpeptide receptor (FPR).[1] This receptor is primarily found on neutrophils and is involved in chemotaxis, the process of cell migration towards an inflammatory stimulus. By blocking this receptor, this compound inhibits the recruitment of neutrophils to the site of inflammation, a critical step in the inflammatory cascade.[1]

Comparative In Vivo Efficacy of this compound

This compound's anti-inflammatory effects have been validated in several preclinical in vivo models. This section compares its performance with standard anti-inflammatory drugs and other related peptides.

Carrageenan-Induced Air Pouch Model

The carrageenan-induced air pouch model in mice is a widely used assay to evaluate acute inflammation, primarily characterized by the accumulation of polymorphonuclear neutrophils (PMNs).

In a study utilizing this model, repeated intravenous administration of this compound (10 mg/kg) significantly suppressed carrageenan-induced PMN accumulation. The effect of this compound was comparable to that of the potent corticosteroid, dexamethasone (30 mg/kg).

Treatment GroupDosePMN Accumulation (x 10⁶ cells)% Inhibition
Saline-8.92 ± 0.96-
This compound10 mg/kg (i.v., repeated)3.21 ± 0.9564%
Dexamethasone30 mg/kg (i.v., single dose)Not specified, but inhibition was comparableNot specified
This compound + Leuhistin (APN inhibitor)10 mg/kg + 2 mg/kg (i.v.)1.11 ± 0.1788%

Data sourced from a study on the inhibitory action of this compound on carrageenan-induced polymorphonuclear neutrophil accumulation.

Notably, the co-administration of this compound with leuhistin, a specific inhibitor of aminopeptidase N (APN), resulted in a synergistic effect, leading to a more pronounced reduction in PMN accumulation. This highlights the importance of the enkephalin-degrading enzyme inhibition pathway in this compound's overall anti-inflammatory action. While a direct comparison with indomethacin in this model was not found, indomethacin is a standard control in such studies and is known to reduce inflammatory cell infiltration.[4]

TNBS-Induced Colitis Model

The 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice mimics inflammatory bowel disease (IBD). In a study investigating a heterodimer of sialorphin and this compound (termed Peptide X), the anti-inflammatory effects were evaluated by measuring macroscopic score, colonic wall thickness, and myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.

While this study focused on a modified peptide, it provides valuable comparative data. Peptide X, administered intraperitoneally at 1 mg/kg, demonstrated a potent anti-inflammatory effect.

Treatment GroupMacroscopic ScoreColonic Wall Thickness (mm)MPO Activity (U/g tissue)
TNBS Control4.90 ± 0.641.45 ± 0.0933.57 ± 9.20
Peptide X (Sialorphin-Spinorphin heterodimer)3.65 ± 0.341.16 ± 0.076.32 ± 1.03

Data from a study on the anti-inflammatory effect of homo- and heterodimers of natural enkephalinase inhibitors in experimental colitis in mice.[5]

The study also highlighted that Peptide X was significantly more stable in human plasma compared to this compound and sialorphin alone, suggesting that modifications to the this compound structure could enhance its therapeutic potential.[5]

Experimental Protocols

Carrageenan-Induced Air Pouch Inflammation in Mice

This protocol is a standard method for inducing and quantifying acute inflammation.

  • Air Pouch Creation: An initial injection of sterile air (e.g., 5-6 ml) is made subcutaneously into the dorsal region of the mice. To maintain the pouch, a second injection of a smaller volume of air (e.g., 2-3 ml) is administered after 3 days.[2]

  • Induction of Inflammation: On day 6, a 1% solution of carrageenan in sterile saline is injected into the air pouch to induce an inflammatory response.[2]

  • Treatment Administration: this compound or a comparator drug (e.g., dexamethasone, indomethacin) is administered, typically intravenously or intraperitoneally, at a specified time before or after the carrageenan injection. The timing depends on the pharmacokinetic profile of the compound being tested.[2]

  • Quantification of Inflammation: After a set period (e.g., 6 hours), the mice are euthanized, and the inflammatory exudate from the air pouch is collected. The volume of the exudate is measured, and the number of infiltrating cells, particularly neutrophils, is determined using a hemocytometer or flow cytometry.[6]

TNBS-Induced Colitis in Mice

This model is used to study intestinal inflammation.

  • Induction of Colitis: Mice are lightly anesthetized, and TNBS dissolved in ethanol is administered intra-colonically via a catheter.[5]

  • Treatment Administration: The test compound, such as the this compound-containing Peptide X, is typically administered intraperitoneally at a specified dose and frequency.

  • Assessment of Colitis: After a predetermined period, the animals are sacrificed, and the colon is excised. The severity of colitis is assessed based on:

    • Macroscopic Score: Visual assessment of inflammation, ulceration, and bowel wall thickening.

    • Colonic Wall Thickness: Measured using a caliper.

    • Myeloperoxidase (MPO) Activity: A biochemical assay to quantify neutrophil infiltration in the colon tissue.[5]

Signaling Pathways and Experimental Workflows

The anti-inflammatory action of this compound involves distinct signaling pathways and experimental procedures.

G cluster_pathway This compound's Anti-inflammatory Signaling Pathway This compound This compound Enkephalinases Enkephalin-Degrading Enzymes (NEP, APN, DPP3) This compound->Enkephalinases Inhibits FPR N-formylpeptide Receptor (FPR) on Neutrophils This compound->FPR Antagonizes Enkephalins Endogenous Enkephalins Enkephalinases->Enkephalins Degrades Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Activates Inflammation_Reduction_Opioid Reduced Inflammation Opioid_Receptors->Inflammation_Reduction_Opioid Leads to Neutrophil_Chemotaxis Neutrophil Chemotaxis FPR->Neutrophil_Chemotaxis Mediates Inflammation_Reduction_FPR Reduced Inflammation Neutrophil_Chemotaxis->Inflammation_Reduction_FPR Inhibition leads to

Figure 1: Dual-action anti-inflammatory signaling pathway of this compound.

G cluster_workflow Experimental Workflow for In Vivo Validation Animal_Model Select In Vivo Model (e.g., Carrageenan Air Pouch, TNBS Colitis) Induce_Inflammation Induce Inflammation (Carrageenan or TNBS) Animal_Model->Induce_Inflammation Treatment Administer Treatment (this compound, Vehicle, Comparator) Induce_Inflammation->Treatment Assess_Inflammation Assess Inflammatory Parameters (Cell count, MPO activity, etc.) Treatment->Assess_Inflammation Data_Analysis Data Analysis and Comparison Assess_Inflammation->Data_Analysis

Figure 2: General experimental workflow for validating anti-inflammatory effects in vivo.

Conclusion

The available in vivo data strongly support the anti-inflammatory effects of this compound. Its dual mechanism of action, involving both the potentiation of endogenous opioid signaling and the direct inhibition of neutrophil recruitment, makes it an interesting candidate for further investigation as a novel anti-inflammatory therapeutic. The comparative data, particularly against dexamethasone, suggest a significant level of efficacy. Future studies directly comparing this compound with other widely used NSAIDs like indomethacin in various inflammation models would be beneficial to further delineate its therapeutic potential. Furthermore, structural modifications, as demonstrated by the enhanced stability of the sialorphin-Spinorphin heterodimer, present a promising avenue for developing more robust this compound-based anti-inflammatory agents.

References

A Comparative Analysis of Spinorphin and Its Truncated Analogs in Receptor Binding and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the structure-activity relationships of the endogenous peptide Spinorphin and its derivatives.

This compound, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr or LVVYPWT), was first isolated from bovine spinal cord and identified as an inhibitor of enkephalin-degrading enzymes.[1] This activity contributes to its antinociceptive and anti-inflammatory properties by potentiating the effects of endogenous enkephalins.[1][2] Subsequent research has revealed that this compound and its analogs, including the notable LVV-hemorphin-7, interact with a range of other receptors, displaying a complex polypharmacology that presents both therapeutic opportunities and challenges. This guide provides a comparative analysis of this compound and its key truncated analogs, focusing on their receptor binding affinities and functional activities, supported by experimental data and detailed protocols.

Comparative Analysis of Receptor and Enzyme Interactions

The biological activity of this compound and its analogs is not limited to their initial role as enkephalinase inhibitors. Structure-activity relationship (SAR) studies have demonstrated that these peptides can interact with various G protein-coupled receptors (GPCRs) and other targets. The affinity and functional outcome of these interactions are highly dependent on the peptide's amino acid sequence, particularly at the N- and C-termini.

For instance, LVV-hemorphin-7, a longer decapeptide form, binds with high affinity to the Angiotensin IV receptor (AT4R), which is now identified as insulin-regulated aminopeptidase (IRAP).[3] Deletion of the first three N-terminal amino acids of LVV-hemorphin-7 abolishes this binding, highlighting the critical role of this region for IRAP interaction.[3] Conversely, C-terminal deletions result in only modest changes in affinity.[3]

In contrast, this compound itself has been identified as a potent, non-competitive antagonist of the human P2X3 receptor, an ATP-gated ion channel involved in nociception.[4][5] Alanine substitution studies reveal that most of this compound's amino acids are crucial for maintaining this antagonistic activity.[4]

The following tables summarize the quantitative data available for this compound and its key analogs across different biological targets.

Peptide/AnalogSequenceTargetAssay TypeAffinity/Activity (IC50/Ki/EC50)Reference
This compound LVVYPWTHuman P2X3 ReceptorTwo-electrode voltage clampIC50 = 8.3 pM[4][5]
This compound LVVYPWTDipeptidyl Peptidase III (DPPIII)Enzyme InhibitionKi = 0.51 µM[6]
LVV-hemorphin-7 LVVYPWTQRFAngiotensin IV Receptor (IRAP)Competition BindingKi = 56 - 620 nM (analogs)[3]
VV-hemorphin-7 VVYPWTQRFHuman Bombesin Receptor Subtype 3 (hBRS-3)Ca2+ Release (FLIPR)EC50 = 45 µM[7]
LVV-hemorphin-7 LVVYPWTQRFHuman Bombesin Receptor Subtype 3 (hBRS-3)Ca2+ Release (FLIPR)EC50 = 183 µM[7]

Table 1: Comparative Receptor and Enzyme Activity. This table summarizes the binding affinities and functional activities of this compound and related hemorphins at various molecular targets.

Signaling Pathways and Mechanisms of Action

The diverse receptor interactions of this compound and its analogs lead to the engagement of multiple downstream signaling pathways. The primary mechanism originally attributed to this compound involves the inhibition of enkephalin-degrading enzymes, which indirectly enhances opioid signaling by increasing the local concentration of enkephalins. However, direct receptor interactions initiate distinct signaling cascades.

As an antagonist at the P2X3 receptor, this compound blocks ATP-induced inward currents, a key mechanism in nociceptive signaling.[4] In contrast, VV-hemorphin-7 and LVV-hemorphin-7 act as agonists at the bombesin receptor subtype 3 (BRS-3), a G protein-coupled receptor, stimulating intracellular calcium release.[7][8][9] This activation is mediated through Gα16 proteins.[8][9]

Signaling_Pathways cluster_0 This compound at P2X3R cluster_1 Hemorphins at BRS-3 This compound This compound P2X3R P2X3 Receptor (Ligand-gated Ion Channel) This compound->P2X3R Antagonizes Ion_Flow Cation Influx (e.g., Ca2+, Na+) P2X3R->Ion_Flow Opens ATP ATP ATP->P2X3R Activates Nociception Nociceptive Signal Ion_Flow->Nociception Hemorphin VV-H-7 / LVV-H-7 BRS3 BRS-3 Receptor (GPCR) Hemorphin->BRS3 Agonist Gq Gαq/16 BRS3->Gq Activates PLC PLC Gq->PLC Activates Ca_Release Intracellular Ca2+ Release PLC->Ca_Release Competitive_Binding_Workflow start Start prepare Prepare Reaction Mix: - Cell Membranes (Receptor) - Radiolabeled Ligand - Unlabeled Competitor start->prepare incubate Incubate to Reach Equilibrium prepare->incubate filter Rapid Filtration (Separates Bound from Free) incubate->filter wash Wash Filters (Remove Non-specific Binding) filter->wash count Scintillation Counting (Measure Bound Radioactivity) wash->count analyze Data Analysis: - Plot Competition Curve - Calculate IC50 and Ki count->analyze end End analyze->end

References

Unraveling the Anticonvulsant Potential of Spinorphin: A Comparative Analysis Across Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the experimental evidence supporting the anticonvulsant activity of the endogenous peptide spinorphin and its analogs, benchmarked against other neuropeptides and standard antiepileptic drugs. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's efficacy in various preclinical seizure models, supported by quantitative data, in-depth experimental protocols, and pathway visualizations.

This compound, an endogenous heptapeptide, has emerged as a promising candidate in the search for novel anticonvulsant therapies. Its unique mechanism of action, centered on the inhibition of enkephalin-degrading enzymes, offers a distinct approach compared to many existing antiepileptic drugs (AEDs). This guide provides a cross-validation of this compound's anticonvulsant activity by comparing its performance in three widely used preclinical models of epilepsy: the Maximal Electroshock (MES) test, the 6-Hertz (6-Hz) seizure model, and the intravenous Pentylenetetrazole (ivPTZ) seizure test. Furthermore, its efficacy is contextualized by comparison with other endogenous anticonvulsant peptides, such as Neuropeptide Y (NPY) and Galanin.

Comparative Efficacy of this compound and its Analogs

The anticonvulsant properties of this compound and its derivatives have been evaluated in various rodent models of seizures. The following tables summarize the key quantitative data from these studies, offering a clear comparison of their protective effects.

CompoundSeizure ModelDoseRoute of AdministrationProtection (%)SpeciesReference
This compound Analogs (Dm-S6) MES2.4 µgi.c.v.67%Mice[1]
This compound Analogs (Ph-S) 6-HzNot Specifiedi.c.v.67%Mice[1]
This compound Analogs (Ph-S6) 6-HzNot Specifiedi.c.v.67%Mice[1]
Rhodamine-linked Hemorphin-4 (Rh-1) 6-Hz5 and 10 µ g/mouse i.c.v.SignificantMice[2]
Rhodamine-linked Hemorphin-4 (Rh-1) MES5 and 10 µ g/mouse i.c.v.SignificantMice[2]
Rhodamine-linked Hemorphin-4 (Rh-2) 6-Hz10 µ g/mouse i.c.v.SignificantMice[2]
Rhodamine-linked Hemorphin-4 (Rh-3) 6-Hz1-10 µ g/mouse i.c.v.PotentMice[2]
This compound Analogs (Rh-S, Rh-S5, Rh-S6) ivPTZNot Specifiedi.c.v.Active against all 3 phasesMice[1]

Table 1: Anticonvulsant Activity of this compound and its Analogs in Different Seizure Models.

Benchmarking Against Other Endogenous Anticonvulsant Peptides

To provide a broader perspective on the potential of this compound, its activity is compared with that of other well-characterized endogenous anticonvulsant peptides, Neuropeptide Y (NPY) and Galanin.

PeptideSeizure ModelKey FindingsMechanism of ActionReference
Neuropeptide Y (NPY) Various (e.g., Kainic Acid)Overexpression reduces seizure susceptibility; deletion increases susceptibility.[3]Acts as an endogenous anticonvulsant by increasing the seizure threshold.[3][3][4][5][6][7]
Galanin Various (e.g., Picrotoxin-kindled)Galanin receptor agonists attenuate seizures.[8][9]Potent endogenous anticonvulsant.[8][9][10][11][8][9][10][11]

Table 2: Comparison of this compound with Other Endogenous Anticonvulsant Peptides.

Mechanism of Action: The Enkephalin-Sparing Effect

This compound exerts its anticonvulsant effects indirectly by inhibiting several enzymes responsible for the degradation of enkephalins, which are endogenous opioid peptides with anticonvulsant properties. This leads to an increased local concentration and prolonged action of enkephalins at their receptors.

Spinorphin_Mechanism This compound This compound Enkephalinases Enkephalin-Degrading Enzymes (NEP, APN, DPP3, ACE) This compound->Enkephalinases Inhibits Enkephalins Enkephalins Enkephalinases->Enkephalins Degrades Opioid_Receptors Opioid Receptors (Delta) Enkephalins->Opioid_Receptors Activates Neuronal_Inhibition Neuronal Inhibition Opioid_Receptors->Neuronal_Inhibition Leads to Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Results in

This compound's enkephalin-sparing mechanism of action.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate replication and further investigation.

Maximal Electroshock (MES) Seizure Test

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[12]

Procedure:

  • Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats are used.[12]

  • A 60 Hz alternating current (50 mA in mice, 150 mA in rats) is delivered for 0.2 seconds via corneal electrodes.[12]

  • Prior to stimulation, 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia.[12]

  • The abolition of the hindlimb tonic extensor component of the seizure is considered a positive indication of anticonvulsant activity.[12]

MES_Workflow Animal_Prep Animal Preparation (Mouse/Rat) Anesthesia Corneal Anesthesia (0.5% Tetracaine) Animal_Prep->Anesthesia Stimulation Electrical Stimulation (60 Hz, 50/150 mA, 0.2s) Anesthesia->Stimulation Observation Observation of Seizure Stimulation->Observation Endpoint Endpoint: Abolition of Hindlimb Tonic Extension Observation->Endpoint

Workflow for the Maximal Electroshock (MES) test.
6-Hertz (6-Hz) Seizure Test

The 6-Hz test is a model of therapy-resistant focal seizures.[13]

Procedure:

  • Male CF-1 mice or Sprague-Dawley CD albino rats are used.[13]

  • A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus (32 or 44 mA) is delivered via corneal electrodes.[13]

  • A drop of 0.5% tetracaine hydrochloride in 0.9% saline is applied to the eyes before electrode placement.[13]

  • Protection is defined as the absence of seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae, within a one-minute observation period.[13]

SixHz_Workflow Animal_Prep Animal Preparation (Mouse/Rat) Anesthesia Corneal Anesthesia (0.5% Tetracaine) Animal_Prep->Anesthesia Stimulation Electrical Stimulation (6 Hz, 32/44 mA, 3s) Anesthesia->Stimulation Observation Observation of Seizure (1 minute) Stimulation->Observation Endpoint Endpoint: Absence of Seizure Behavior Observation->Endpoint

Workflow for the 6-Hertz (6-Hz) seizure test.
Intravenous Pentylenetetrazole (ivPTZ) Seizure Test

The ivPTZ test is a chemoconvulsant model used to determine the seizure threshold.

Procedure:

  • Male CF1 mice are used.[14]

  • A 0.5% solution of Pentylenetetrazole (PTZ) is infused into a lateral tail vein at a constant rate (e.g., 0.34 ml/min).[14]

  • The infusion is continued until the onset of a clonic seizure (forelimb and/or hindlimb clonus, jaw chomping, or vibrissae twitching) lasting for approximately 3 to 5 seconds.[14]

  • The threshold dose of PTZ required to induce the seizure is recorded. An increase in the threshold dose indicates anticonvulsant activity.

ivPTZ_Workflow Animal_Prep Animal Preparation (Mouse) Cannulation Tail Vein Cannulation Animal_Prep->Cannulation Infusion PTZ Infusion (0.5% solution, constant rate) Cannulation->Infusion Observation Observation for Seizure Onset Infusion->Observation Endpoint Endpoint: PTZ Dose at Clonic Seizure Onset Observation->Endpoint

Workflow for the intravenous PTZ (ivPTZ) test.

Conclusion

The collective evidence from the MES, 6-Hz, and ivPTZ seizure models strongly supports the anticonvulsant potential of this compound and its analogs. Its unique enkephalin-sparing mechanism presents a novel therapeutic avenue for epilepsy treatment. While direct head-to-head comparative studies with other anticonvulsant peptides are limited, the data suggests that this compound's efficacy is comparable to that of other endogenous modulators of neuronal excitability like NPY and Galanin. Further research, particularly focusing on systemic administration and bioavailability, is warranted to fully elucidate the clinical therapeutic potential of this compound-based compounds in the management of epilepsy.

References

A Comparative Analysis of the Enkephalinase Inhibitory Profiles of Spinorphin and Kelatorphan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enkephalinase inhibitory profiles of two prominent modulators of the endogenous opioid system: the endogenous peptide Spinorphin and the synthetic compound kelatorphan. Enkephalins, as key neurotransmitters in pain and emotional regulation, are rapidly degraded by a group of enzymes known as enkephalinases. Inhibition of these enzymes represents a significant therapeutic strategy for pain management and other neurological disorders. This document outlines the inhibitory potency of this compound and kelatorphan against major enkephalin-degrading enzymes, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.

Data Presentation: Inhibitory Potency

The inhibitory activities of this compound and kelatorphan against the primary enkephalin-degrading enzymes—Neutral Endopeptidase (NEP), Aminopeptidase N (APN), Dipeptidyl Peptidase III (DPP3), and Angiotensin-Converting Enzyme (ACE)—are summarized below. It is important to note that the data are compiled from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.

InhibitorEnzymeInhibitory Potency (Ki)Inhibitory Potency (IC50)Source Species (Enzyme)
This compound Aminopeptidase N (APN)Not Reported~3.7 µMMonkey Brain
Dipeptidyl Peptidase III (DPP3)0.51 µM[1]~1.6 µMMonkey Brain
Angiotensin-Converting Enzyme (ACE)Not Reported~2.7 µMMonkey Brain
Neutral Endopeptidase (NEP)Not Reported~11.2 µMMonkey Brain
Kelatorphan Neutral Endopeptidase (NEP, "Enkephalinase")1.4 nM[2]Not ReportedNot Specified
Dipeptidyl Peptidase2.0 nM[2]Not ReportedNot Specified
Aminopeptidase N (APN)7.0 µM[2]0.4 µM (minor AP activity)[3]Rat Striatum[3]
Dipeptidyl Peptidase III (DPP3)Inhibits[4]Not ReportedNot Specified
Angiotensin-Converting Enzyme (ACE)Inhibits[4]Not ReportedNot Specified

Note on this compound IC50 values: The original data was provided in µg/mL and has been converted to molar concentrations assuming a molecular weight for this compound (LVVYPWT) of approximately 891.05 g/mol . The original IC50 values were 3.3 µg/mL (APN), 1.4 µg/mL (DPP3), 2.4 µg/mL (ACE), and 10 µg/mL (NEP)[5].

Experimental Protocols

The following are representative methodologies for determining the inhibitory activity of compounds against key enkephalin-degrading enzymes, based on commonly employed experimental protocols.

Neutral Endopeptidase (NEP/Enkephalinase) Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of NEP.

  • Enzyme and Substrate Preparation: A purified preparation of NEP is diluted to a working concentration in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). A fluorogenic NEP substrate, such as Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH, is also prepared in the assay buffer.

  • Inhibitor Preparation: The inhibitor (this compound or kelatorphan) is dissolved in an appropriate solvent and serially diluted to a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, the inhibitor dilutions are pre-incubated with the NEP enzyme at 37°C for a defined period (e.g., 15 minutes) to allow for binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is monitored over time at an excitation wavelength of 320 nm and an emission wavelength of 405 nm using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the NEP activity.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

Aminopeptidase N (APN) Inhibition Assay

This assay measures the inhibition of APN activity.

  • Enzyme and Substrate Preparation: Purified APN is diluted in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4). A chromogenic or fluorogenic substrate, such as L-Leucine-p-nitroanilide, is prepared.

  • Inhibitor Preparation: The inhibitor is prepared and serially diluted as described for the NEP assay.

  • Assay Procedure:

    • The inhibitor dilutions are pre-incubated with the APN enzyme at 37°C.

    • The reaction is started by adding the substrate.

    • For a chromogenic substrate, the change in absorbance is measured over time using a spectrophotometer at a wavelength of 405 nm.

  • Data Analysis: The IC50 and Ki values are calculated as described for the NEP inhibition assay.

Dipeptidyl Peptidase III (DPP3) Inhibition Assay

This assay determines the inhibitory effect on DPP3.

  • Enzyme and Substrate Preparation: Recombinant or purified DPP3 is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). A fluorogenic substrate, such as Arg-Arg-AMC, is used.

  • Inhibitor Preparation: The inhibitor is prepared and serially diluted.

  • Assay Procedure:

    • The inhibitor is pre-incubated with the DPP3 enzyme at 37°C.

    • The reaction is initiated by the addition of the substrate.

    • The increase in fluorescence due to the release of AMC (7-amino-4-methylcoumarin) is measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: The IC50 and Ki values are determined as previously described.

Mandatory Visualization

Enkephalin Signaling and Degradation Pathway

The following diagram illustrates the signaling cascade of enkephalins and the points of enzymatic degradation that are targeted by this compound and kelatorphan.

Enkephalin_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Enkephalin Degradation cluster_4 Inhibition Enkephalin Precursor Enkephalin Precursor Enkephalin Enkephalin Enkephalin Precursor->Enkephalin Cleavage Enk_Synapse Enkephalin Enkephalin->Enk_Synapse Release Opioid_Receptor Opioid Receptor Enk_Synapse->Opioid_Receptor Binding NEP NEP Enk_Synapse->NEP APN APN Enk_Synapse->APN DPP3 DPP3 Enk_Synapse->DPP3 ACE ACE Enk_Synapse->ACE Signaling Analgesia & Other Effects Opioid_Receptor->Signaling Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites APN->Inactive_Metabolites DPP3->Inactive_Metabolites ACE->Inactive_Metabolites This compound This compound This compound->NEP Inhibits This compound->APN Inhibits This compound->DPP3 Inhibits This compound->ACE Inhibits Kelatorphan Kelatorphan Kelatorphan->NEP Inhibits Kelatorphan->APN Inhibits Kelatorphan->DPP3 Inhibits Kelatorphan->ACE Inhibits

Caption: Enkephalin signaling pathway and points of inhibition by this compound and kelatorphan.

Experimental Workflow for Enkephalinase Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory profile of a compound against enkephalin-degrading enzymes.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A1 Prepare Assay Buffer B1 Dispense Enzyme into 96-well plate A1->B1 A2 Prepare Purified Enkephalinase (e.g., NEP, APN) A2->B1 A3 Prepare Substrate (Fluorogenic/Chromogenic) B3 Initiate Reaction with Substrate A3->B3 A4 Prepare Serial Dilutions of Inhibitor (this compound/Kelatorphan) B2 Add Inhibitor Dilutions and Pre-incubate A4->B2 B1->B2 B2->B3 B4 Monitor Reaction Kinetics (Fluorescence/Absorbance) B3->B4 C1 Calculate Reaction Rates B4->C1 C2 Determine % Inhibition C1->C2 C3 Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) C2->C3 C4 Calculate IC50 and Ki values C3->C4

Caption: General experimental workflow for determining enkephalinase inhibition.

References

Spinorphin and Neuropeptide Y Receptor Binding: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of neuropeptides is paramount. This guide provides a comparative analysis of the binding characteristics of spinorphin and various ligands at neuropeptide Y (NPY) receptors, supported by experimental data and detailed protocols.

Currently, there is no direct scientific evidence to suggest that this compound (LVVYPWT), an endogenous opioid peptide, binds to neuropeptide Y (NPY) receptors. This compound is primarily recognized as an inhibitor of enkephalin-degrading enzymes and an antagonist of the P2X3 receptor. In contrast, the NPY system, comprising NPY receptors (Y1, Y2, Y4, Y5 being the major subtypes in humans) and their endogenous ligands (NPY, Peptide YY, and Pancreatic Polypeptide), is well-characterized.

This guide will compare the binding affinities of established NPY receptor ligands with the current understanding of this compound's receptor interaction profile. This comparative approach is essential for researchers investigating peptidergic signaling pathways and for professionals in drug development seeking to design selective ligands.

Comparative Binding Affinities at NPY Receptors

To provide a clear comparison, the following table summarizes the binding affinities (Ki or IC50 in nM) of various endogenous and synthetic ligands for the human NPY Y1, Y2, and Y5 receptor subtypes. The absence of data for this compound reflects the lack of reported binding.

LigandY1 Receptor Affinity (nM)Y2 Receptor Affinity (nM)Y5 Receptor Affinity (nM)Ligand Type
This compound No Data AvailableNo Data AvailableNo Data AvailableEndogenous Opioid Peptide
Neuropeptide Y (NPY)~0.3 - 1.0~0.1 - 0.5~0.5 - 2.0Endogenous Agonist
Peptide YY (PYY)~0.2 - 1.0~0.1 - 0.5~0.5 - 2.0Endogenous Agonist
[Leu31,Pro34]-NPY~0.1 - 0.5>1000~1.0 - 5.0Y1/Y5 Selective Agonist[1]
NPY(3-36)>1000~0.1 - 1.0~5.0 - 20.0Y2 Selective Agonist[2]
BIBP3226~1.1>10000>10000Y1 Selective Antagonist
BIIE0246>1000~15>1000Y2 Selective Antagonist[1]
L-152,804>1000>1000~20 - 50Y5 Selective Antagonist
Dynorphin A~100 - 1000~100 - 1000No Data AvailableOpioid Peptide (cross-reactive)

Note: Affinity values are approximate and can vary depending on the specific assay conditions and cell types used.

Experimental Design: NPY Receptor Binding Assay

A common method to determine the binding affinity of a compound for NPY receptors is the radioligand binding assay. Below is a detailed protocol for a competitive binding assay.

Experimental Workflow Diagram

G General Workflow for NPY Receptor Radioligand Binding Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing NPY receptor) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [125I]PYY) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions (e.g., this compound, NPY analogues) Test_Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Quantify Radioactivity (e.g., Gamma Counter) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki values) Counting->Analysis

Caption: Workflow of a typical NPY receptor radioligand binding assay.

Detailed Methodologies

Membrane Preparation
  • Cell Culture : Culture cells stably or transiently expressing the human NPY receptor subtype of interest (e.g., Y1, Y2, or Y5) in appropriate growth medium. Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.

  • Harvesting : Once cells reach confluency, wash them with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

  • Homogenization : Centrifuge the cell suspension at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet the cells. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Membrane Isolation : Homogenize the cell suspension using a Dounce or Polytron homogenizer. Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

  • Final Preparation : Discard the supernatant, resuspend the membrane pellet in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4), and determine the protein concentration using a standard method like the Bradford assay. Aliquot and store the membranes at -80°C until use.[3]

Competitive Radioligand Binding Assay
  • Assay Setup : In a 96-well plate, add the following components in order:

    • Binding buffer.

    • A serial dilution of the unlabeled test compound (e.g., this compound or a known NPY ligand).

    • A fixed concentration of the radioligand (e.g., [¹²⁵I]-Peptide YY for Y1 and Y2 receptors, or a Y5-selective radioligand). The concentration of the radioligand is typically at or below its Kd value for the receptor.[4]

    • The prepared cell membranes (typically 10-50 µg of protein per well).[3]

  • Controls :

    • Total Binding : Wells containing membranes and radioligand but no unlabeled competitor.

    • Non-specific Binding : Wells containing membranes, radioligand, and a high concentration (e.g., 1 µM) of a non-radiolabeled endogenous ligand (e.g., NPY) to saturate the receptors.[3]

  • Incubation : Incubate the plate at room temperature (e.g., 22-25°C) for a sufficient time to reach equilibrium (typically 90-120 minutes), with gentle agitation.[2][3]

  • Filtration : Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[4]

  • Washing : Quickly wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Detection : Place the filter mat in a scintillation vial or cassette, add scintillation fluid, and quantify the amount of radioactivity on each filter using a gamma or beta counter.

Data Analysis
  • Specific Binding : Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • IC50 Determination : Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the competitor concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation : Convert the IC50 value to a Ki (inhibition constant), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway Overview

The interaction of an agonist with an NPY receptor typically initiates a signaling cascade through G-protein coupling.

G Simplified NPY Receptor Signaling Pathway NPY_Ligand NPY Agonist NPY_Receptor NPY Receptor (e.g., Y1, Y2, Y5) NPY_Ligand->NPY_Receptor G_Protein Gi/o Protein NPY_Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition Ca_Channels Ca2+ Channels G_Protein->Ca_Channels Modulation cAMP cAMP Adenylate_Cyclase->cAMP Inhibition of production PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Ca_Influx Intracellular Ca2+ Concentration Ca_Channels->Ca_Influx Ca_Influx->Cellular_Response

Caption: Agonist binding to NPY receptors typically inhibits adenylyl cyclase and modulates calcium channels.

References

Safety Operating Guide

Proper Disposal of Spinorphin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for spinorphin, a heptapeptide with opioid-like activity, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Principles of this compound Waste Management

Waste Classification and Segregation

Proper waste management begins with accurate identification and segregation at the point of generation. This compound waste should be categorized as chemical waste.

Table 1: this compound Waste Streams and Segregation

Waste StreamDescriptionRecommended Container
Solid Waste Contaminated labware (e.g., pipette tips, vials, gloves), unused solid this compound.Labeled, sealed, and puncture-resistant container for chemical waste.
Liquid Waste Solutions containing this compound, including experimental residues and stock solutions.Labeled, leak-proof, and chemically compatible container for liquid chemical waste.
Sharps Waste Needles, syringes, or other sharp objects contaminated with this compound.Labeled, puncture-proof sharps container for chemically contaminated sharps.

Step-by-Step Disposal Procedures

The following procedures are recommended for the safe disposal of this compound waste.

Solid Waste Disposal
  • Collection : Place all solid waste contaminated with this compound into a designated, clearly labeled, and sealed container for solid chemical waste.

  • Labeling : The container must be labeled "Hazardous Waste - this compound" and include the date of accumulation.

  • Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal by a licensed professional waste disposal company. Do not dispose of solid this compound waste in the regular trash.

Liquid Waste Disposal
  • Collection : Collect all liquid waste containing this compound in a dedicated, leak-proof container made of a material compatible with the solvents used.

  • Labeling : Clearly label the container with "Hazardous Waste - this compound" and list all chemical constituents, including solvents and their approximate concentrations.

  • pH Neutralization (Caution Advised) : While neutralization of aqueous solutions can be a standard practice for some chemical waste, it is not recommended for this compound waste without specific institutional guidance and validation, as it may not deactivate the peptide's biological activity.

  • Storage : Store the sealed liquid waste container in secondary containment to prevent spills.

  • Disposal : Engage a licensed hazardous waste disposal service for final disposal. Under no circumstances should liquid this compound waste be poured down the drain. The ecotoxicity of this compound has not been established, and its introduction into aquatic environments could have unforeseen consequences.

Decontamination of Labware

Reusable labware that has come into contact with this compound should be decontaminated. A suggested procedure is as follows:

  • Initial Rinse : Rinse the labware with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound. Collect this rinsate as hazardous liquid waste.

  • Washing : Wash the labware with a laboratory-grade detergent and water.

  • Final Rinse : Thoroughly rinse with deionized water.

Experimental Protocols: Deactivation (for consideration and validation)

While general chemical deactivation methods for peptides exist, no specific, validated protocol for this compound has been identified in the reviewed literature. A potential, yet unvalidated, approach for the chemical degradation of peptides involves hydrolysis using a strong base or acid.

Hypothetical Protocol for Chemical Degradation (Requires Validation):

  • To a solution of this compound waste, slowly add a 1M solution of sodium hydroxide (NaOH) to raise the pH to >12 or a 1M solution of hydrochloric acid (HCl) to lower the pH to <2.

  • Allow the solution to stand for a specified period (e.g., 24 hours) to facilitate hydrolysis of the peptide bonds.

  • Neutralize the solution to a pH between 6 and 8.

  • Dispose of the treated solution as hazardous chemical waste.

It is crucial to note that this is a theoretical protocol and must be validated in a controlled laboratory setting before implementation. The efficacy of this method for completely deactivating this compound is unknown.

Mandatory Visualizations

To aid in the understanding of the disposal workflow, the following diagrams are provided.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid Solid this compound Waste SolidContainer Labeled Solid Chemical Waste Container Solid->SolidContainer Liquid Liquid this compound Waste LiquidContainer Labeled Liquid Chemical Waste Container Liquid->LiquidContainer Sharps Contaminated Sharps SharpsContainer Labeled Sharps Container Sharps->SharpsContainer DisposalService Licensed Hazardous Waste Disposal Service SolidContainer->DisposalService LiquidContainer->DisposalService SharpsContainer->DisposalService

Caption: this compound Waste Management Workflow.

Start This compound Waste IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in Solid Chemical Waste Container IsSolid->SolidWaste Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidWaste Collect in Liquid Chemical Waste Container IsLiquid->LiquidWaste Yes SharpWaste Collect in Sharps Container IsSharp->SharpWaste Yes Dispose Arrange for Professional Disposal IsSharp->Dispose No Label Label Container as 'Hazardous Waste - this compound' SolidWaste->Label LiquidWaste->Label SharpWaste->Label Store Store in Designated Hazardous Waste Area Label->Store Store->Dispose

Caption: Decision Tree for this compound Waste Disposal.

Disclaimer: This document provides general guidance. All laboratory personnel are responsible for complying with their institution's specific waste disposal policies and all applicable federal, state, and local regulations. When in doubt, consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal professional.[1][2][3][4]

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Spinorphin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Spinorphin. Given that this compound is a substance not yet fully tested, a precautionary approach to handling is paramount to ensure personnel safety. The following procedures are based on best practices for handling potent, uncharacterized peptides and general guidelines for opioid-like compounds.

Risk Assessment and Control

Before handling this compound, a thorough risk assessment is mandatory.[1][2][3] This should evaluate the potential hazards, exposure routes, and the specific procedures being performed.[1][4] The Safety Data Sheet (SDS) for this compound should be reviewed, noting that it may not contain comprehensive toxicity data.[1][5]

Key Principles:

  • Containment: Whenever possible, handle this compound within a primary engineering control such as a chemical fume hood or a biological safety cabinet, especially when manipulating powders or creating solutions.[6]

  • Hygiene: Adhere to strict general hygiene practices to minimize the risk of accidental ingestion.[7]

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound and other potent compounds.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific tasks to be performed. The following table summarizes recommended PPE for handling this compound in various laboratory settings.

Task Required PPE Recommended for High-Risk Operations *
Handling solid (powdered) this compound - Nitrile gloves (double-gloving recommended)- Lab coat or gown- Safety glasses with side shields or goggles- N95 or higher respirator- Face shield- Disposable sleeve covers
Preparing stock solutions - Nitrile gloves- Lab coat or gown- Safety glasses with side shields or goggles- Face shield
Administering to cell cultures or animals - Nitrile gloves- Lab coat- Safety glasses
General laboratory work with dilute solutions - Nitrile gloves- Lab coat- Safety glasses

*High-risk operations include handling large quantities, potential for aerosol generation, or working outside of a primary containment device.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound, from preparation to disposal.

G This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Work Area (e.g., Fume Hood) SelectPPE->PrepareWorkArea Weighing Weigh Solid this compound PrepareWorkArea->Weighing Reconstitution Reconstitute in Solvent Weighing->Reconstitution Experiment Perform Experiment Reconstitution->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste RemovePPE Remove & Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Spill Management Plan

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Immediate Actions:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill.

The following decision tree provides guidance for responding to a this compound spill.

G This compound Spill Response Plan Spill This compound Spill Occurs AssessSpill Assess Spill Size & Nature Spill->AssessSpill SpillType Powder or Liquid? AssessSpill->SpillType LargeLiquid Large Liquid Spill (>50ml) AssessSpill->LargeLiquid Large Spill SmallLiquid Small Liquid Spill SpillType->SmallLiquid Liquid PowderSpill Powder Spill SpillType->PowderSpill Powder DonPPE Don Appropriate PPE (Gloves, Gown, Eye Protection, Respirator if powder) SmallLiquid->DonPPE Evacuate Evacuate Area & Call EHS LargeLiquid->Evacuate PowderSpill->DonPPE ContainLiquid Cover with Absorbent Material DonPPE->ContainLiquid WetPowder Gently Cover with Wet Paper Towels DonPPE->WetPowder CleanArea Clean with 10% Bleach, then 1% Sodium Thiosulfate, then Detergent and Water ContainLiquid->CleanArea WetPowder->CleanArea DisposeDebris Collect Debris into Hazardous Waste Container CleanArea->DisposeDebris DecontaminateTools Decontaminate all Tools Used DisposeDebris->DecontaminateTools Report Report Spill to EHS DecontaminateTools->Report

Caption: A decision-making workflow for responding to a this compound spill.

Decontamination and Disposal

Decontamination:

  • For cleaning equipment and surfaces contaminated with peptides, an enzymatic detergent can be effective.[8]

  • A common procedure involves cleaning with a 10% bleach solution, followed by a neutralizing agent like 1% sodium thiosulfate, and then washing with detergent and rinsing with water.[9]

Disposal:

  • All waste contaminated with this compound, including used PPE, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[10]

  • Never pour this compound solutions down the drain.[10]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spinorphin
Reactant of Route 2
Reactant of Route 2
Spinorphin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.